molecular formula C37H72N4O5S B1662500 MSI-1436 CAS No. 186139-09-3

MSI-1436

Numéro de catalogue: B1662500
Numéro CAS: 186139-09-3
Poids moléculaire: 685.1 g/mol
Clé InChI: WUJVPODXELZABP-FWJXURDUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trodusquemine is a bile acid.
Trodusquemine, a spermine metabolite of cholesterol, is a naturally occurring aminosterol that inhibits protein tyrosine phosphatase 1B. It has demonstrated the ability to stimulate regeneration of heart and multiple other tissues in animal models.
Trodusquemine has been reported in Squalus acanthias with data available.
Trodusquemine is a naturally-occurring cholestane and non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), with potential hypoglycemic, anti-diabetic, anti-obesity, and antineoplastic activities. Upon administration, trodusquemine selectively targets and inhibits PTP1B, thereby preventing PTP1B-mediated signaling. This prevents the dephosphorylation of the insulin receptor, which improves insulin signaling and insulin sensitivity, and decreases blood glucose levels. In susceptible cancer cells, inhibition of PTP1B causes a reduction of tumor cell proliferation. In addition, as trodusquemine can cross the blood-brain barrier (BBB), it centrally suppresses appetite and causes weight loss. PTP1B, a tyrosine phosphatase, is elevated in certain cancer cells;  it is specifically upregulated in human epidermal growth factor receptor 2 (HER2)-driven cancers where it promotes cell growth, and is correlated with a poor prognosis and increased metastatic potential. In diabetes, PTP1B upregulation plays a major role in insulin resistance.
TRODUSQUEMINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propriétés

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317590
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186139-09-3
Record name Trodusquemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186139-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trodusquemine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRODUSQUEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MSI-1436 (Trodusquemine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol that has garnered significant interest for its therapeutic potential in a range of diseases, including metabolic disorders, cancer, and tissue regeneration. Its primary mechanism of action is the selective, non-competitive, allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation and activation of downstream signaling molecules, leading to improved glucose homeostasis, reduced appetite, and fat-specific weight loss. Furthermore, this compound has demonstrated pro-regenerative effects in preclinical models of heart and skeletal muscle injury, and anti-tumor activity in HER2-positive breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Core Mechanism: Allosteric Inhibition of PTP1B

This compound functions as a highly selective, non-competitive, and reversible allosteric inhibitor of PTP1B.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a novel allosteric site located within the C-terminal region of PTP1B.[2] This binding event induces a conformational change in the enzyme, locking it in an inactive state.[3] Notably, this compound exhibits a preference for the full-length form of PTP1B (PTP1B1-405) over the truncated catalytic domain (PTP1B1-321), highlighting the importance of the C-terminal region for its inhibitory activity.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against PTP1B and its selectivity over other phosphatases have been characterized in numerous studies. The following table summarizes key quantitative data.

ParameterValueEnzymeAssay ConditionsReference
IC50 ~1 µMPTP1BDiFMUP substrate[4]
IC50 0.6 µMPTP1B1-405DiFMUP substrate[1]
IC50 4 µMPTP1B1-321DiFMUP substrate[1]
IC50 224 µMTCPTPDiFMUP substrate[4]
Selectivity >200-foldPTP1B vs. TCPTP

Impact on Key Signaling Pathways

The inhibition of PTP1B by this compound leads to the potentiation of several critical signaling pathways, primarily the insulin and leptin pathways. More recent research has also elucidated its role in modulating HER2 signaling in the context of breast cancer.

Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling cascade, acting by dephosphorylating the insulin receptor (IR) and its substrates (IRS). By inhibiting PTP1B, this compound enhances insulin sensitivity.

Insulin_Signaling cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS pY PTP1B PTP1B PTP1B->IR dephosphorylates MSI1436 This compound MSI1436->PTP1B PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway

Leptin, a hormone crucial for regulating appetite and energy expenditure, signals through the JAK-STAT pathway. PTP1B also negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by this compound therefore enhances leptin signaling.

Leptin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 PTP1B PTP1B PTP1B->JAK2 dephosphorylates MSI1436 This compound MSI1436->PTP1B STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression (↓ Appetite) STAT3->Gene_Expression

Caption: this compound potentiates leptin signaling via PTP1B inhibition.

HER2 Signaling in Breast Cancer

In HER2-positive breast cancer, PTP1B has been shown to be a positive regulator of HER2 signaling. This compound, by inhibiting PTP1B, can attenuate HER2-mediated tumorigenesis.[1][5]

HER2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 p62DOK p62DOK HER2->p62DOK pY PTP1B PTP1B PTP1B->HER2 promotes signaling MSI1436 This compound MSI1436->PTP1B MAPK p44/42 MAPK p62DOK->MAPK Tumor_Growth Tumor Growth & Metastasis MAPK->Tumor_Growth

Caption: this compound inhibits HER2-driven tumor growth.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PTP1B Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on PTP1B using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant human PTP1B

  • DiFMUP substrate (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 2 mM DTT, 0.01% Triton X-100

  • This compound (stock solution in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of recombinant PTP1B (final concentration ~0.5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of DiFMUP (final concentration 25 µM).

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically for 30 minutes at 30-second intervals.

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Determine the percent inhibition and calculate the IC50 value using non-linear regression analysis.

PTP1B_Inhibition_Assay cluster_workflow PTP1B Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (this compound, PTP1B, DiFMUP) start->prepare_reagents dispense Dispense this compound and PTP1B into Plate prepare_reagents->dispense incubate Incubate (15 min, RT) dispense->incubate add_substrate Add DiFMUP Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro PTP1B inhibition assay.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol details the procedure to assess the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor in a cell-based assay.

Materials:

  • HepG2 cells (or other insulin-responsive cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Serum-free DMEM

  • This compound

  • Human insulin

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% BSA in TBST

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed HepG2 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

  • Stimulate cells with insulin (e.g., 100 nM) for 10 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated IR to total IR.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol describes the induction of obesity in mice and subsequent treatment with this compound to evaluate its effects on body weight and metabolic parameters.

Animals:

  • Male C57BL/6J mice, 6-8 weeks old

Diet:

  • High-fat diet (HFD; 60% kcal from fat)

  • Control diet (10% kcal from fat)

Procedure:

  • Acclimatize mice for one week on a standard chow diet.

  • Randomize mice into two groups: control diet and HFD.

  • Feed mice their respective diets for 8-12 weeks to induce obesity.

  • After the induction period, divide the HFD-fed mice into vehicle and this compound treatment groups.

  • Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) or vehicle daily for 4-8 weeks.

  • Monitor body weight and food intake twice weekly.

  • At the end of the treatment period, perform metabolic tests such as glucose and insulin tolerance tests.

  • Collect blood for analysis of plasma insulin, leptin, and lipid profiles.

  • Harvest tissues (e.g., liver, adipose tissue) for further analysis.

In Vivo Mouse Model of Myocardial Infarction and Heart Regeneration

This protocol outlines the surgical procedure for inducing myocardial infarction in mice and the subsequent administration of this compound to assess its regenerative effects.

Animals:

  • Adult C57BL/6J mice, 8-10 weeks old

Procedure:

  • Anesthetize the mouse and perform endotracheal intubation for ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Permanently ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

  • Close the chest wall and allow the mouse to recover.

  • Twenty-four hours post-surgery, begin treatment with this compound (e.g., 0.125-1.25 mg/kg, intraperitoneally) or vehicle every three days for 4 weeks.

  • Monitor animal survival and cardiac function via echocardiography at baseline and at specified time points post-infarction.

  • At the end of the study, harvest hearts for histological analysis.

  • Perform immunohistochemistry for markers of cell proliferation (e.g., Ki67) and cardiomyocytes (e.g., Troponin T) to assess cardiomyocyte proliferation.

  • Measure infarct size using Masson's trichrome staining.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the allosteric inhibition of PTP1B. This activity leads to the enhancement of insulin and leptin signaling, providing a strong rationale for its development in the treatment of type 2 diabetes and obesity. Furthermore, its ability to modulate HER2 signaling and promote tissue regeneration opens up exciting avenues for its application in oncology and regenerative medicine. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PTP1B inhibitors.

References

Trodusquemine: A Deep Dive into its Discovery, Origin, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of Trodusquemine (also known as MSI-1436), a novel investigational aminosterol. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins of the compound, its intricate mechanism of action, and the foundational experimental data that underscore its therapeutic potential.

Discovery and Origin: From Marine Life to a Promising Therapeutic

Trodusquemine was first isolated from the liver extracts of the spiny dogfish shark (Squalus acanthias).[1][2][3] Its discovery was a result of a broader scientific inquiry into the robust innate immune systems of Squaliformes, which are known to thrive in environments with a high microbial load despite lacking a sophisticated adaptive immune system.[4] Researchers hypothesized that these sharks might produce endogenous antimicrobial compounds, leading to the identification of a class of aminosterols, including Trodusquemine.[4][5]

Chemically, Trodusquemine is a spermine metabolite of cholesterol.[2][3][4] Its structure consists of a cholestane steroid ring with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position. A spermine moiety is conjugated to the C-3 position of this steroid scaffold.[3][4] This unique structure is closely related to another aminosterol, squalamine, which features a spermidine moiety instead of spermine.[3][4]

Mechanism of Action: Allosteric Inhibition of PTP1B

The primary molecular target of Trodusquemine is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Trodusquemine acts as a non-competitive, allosteric inhibitor of PTP1B.[1][4][6] This mode of inhibition is significant as it does not compete with the substrate at the active site, but rather binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.

The inhibition of PTP1B by Trodusquemine has profound downstream effects on cellular signaling. By preventing the dephosphorylation of the insulin receptor and its substrates (like IRS-1 and IRS-2), Trodusquemine enhances insulin sensitivity and improves glucose uptake.[6][7] Similarly, by inhibiting the dephosphorylation of Janus kinase 2 (JAK2), a key component of the leptin signaling pathway, Trodusquemine enhances leptin signaling, which plays a crucial role in appetite suppression and energy expenditure.[7]

Signaling Pathway Diagram

PTP1B_Inhibition cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1/2 IR->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Appetite_Suppression Appetite Suppression STAT3->Appetite_Suppression Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Quantitative Data Summary

The preclinical efficacy of Trodusquemine has been evaluated in various animal models of obesity and diabetes. The following tables summarize key quantitative findings.

ParameterAnimal ModelTreatment DetailsResultReference
Body Weight Diet-Induced Obese (DIO) MiceSingle dose20% reduction[8]
Fat Mass Diet-Induced Obese (DIO) MiceSingle dose>50% reduction[8]
Food Intake Diet-Induced Obese (DIO) MiceTrodusquemine exposureReduced food intake[8]
Plasma Insulin Diet-Induced Obese (DIO) MiceTrodusquemine treatmentImproved levels[6]
Plasma Leptin Diet-Induced Obese (DIO) MiceTrodusquemine treatmentImproved levels[6]
Fasting Blood Glucose Animal models of obesityTrodusquemine treatmentNormalized levels[7]
Blood Cholesterol Animal models of obesityTrodusquemine treatmentNormalized levels[7]
Serum Cholesterol LDLR-/- mice on High-Fat DietSingle and chronic dosesSignificantly decreased[8]
Serum Triglycerides LDLR-/- mice on High-Fat DietSingle and chronic dosesSignificantly decreased[8]
TargetIC50 ValueReference
Protein Tyrosine Phosphatase 1B (PTP1B)1 µmol/L[4]
Dopamine Transporter0.4 µmol/L[4]
Norepinephrine Transporter0.7 µmol/L[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the precise, proprietary protocols for the initial discovery and characterization of Trodusquemine are not fully public, this section provides representative methodologies based on established scientific literature for key experimental procedures.

Representative Isolation and Purification of Aminosterols from Squalus acanthias

The isolation of aminosterols like Trodusquemine from shark liver tissue is a multi-step process involving extraction and chromatographic separation.

Workflow Diagram:

Isolation_Workflow Start Shark Liver Tissue Homogenization Homogenization in Acidic Aqueous Solution Start->Homogenization Centrifugation1 Centrifugation to Remove Solids Homogenization->Centrifugation1 Supernatant1 Collect Aqueous Supernatant Centrifugation1->Supernatant1 C18_SPE Solid-Phase Extraction (C18) Supernatant1->C18_SPE Elution1 Elution with Methanol/Water Gradient C18_SPE->Elution1 HPLC High-Performance Liquid Chromatography (HPLC) Elution1->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Mass Spectrometry and NMR Analysis Fraction_Collection->Analysis Pure_Compound Pure Trodusquemine Analysis->Pure_Compound

Caption: A representative workflow for the isolation and purification of Trodusquemine.

  • Extraction: Liver tissue from Squalus acanthias is homogenized in an acidic aqueous solution (e.g., 5% acetic acid in water) to extract the aminosterols.

  • Clarification: The homogenate is centrifuged at high speed to pellet solid debris. The supernatant, containing the crude extract, is collected.

  • Solid-Phase Extraction (SPE): The crude extract is passed through a C18 solid-phase extraction column. The column is washed with water to remove salts and highly polar impurities.

  • Elution: The aminosterols are eluted from the C18 column using a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the aminosterols are further purified by reverse-phase HPLC, typically using a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by mass spectrometry to identify those containing the compound with the correct molecular weight for Trodusquemine.

  • Final Purification: Fractions containing Trodusquemine are pooled and may be subjected to further rounds of HPLC to achieve high purity. The final product is typically lyophilized.

Structural Elucidation: Mass Spectrometry and NMR Spectroscopy

The definitive structure of Trodusquemine was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the accurate molecular weight of the isolated compound.[9][10] Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides crucial information about the different structural components of the molecule, such as the steroid core and the polyamine chain.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D ¹H and ¹³C NMR, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to elucidate the complete chemical structure.[5][14][15] These techniques allow for the assignment of all proton and carbon signals and establish the connectivity between atoms within the molecule, confirming the structure of the cholestane ring, the positions of the hydroxyl and sulfate groups, and the attachment and structure of the spermine side chain.

Representative Total Synthesis of Trodusquemine

General Synthetic Strategy Diagram:

Synthesis_Strategy Starting_Material Steroid Precursor (e.g., Cholic Acid) Steroid_Modification Modification of Steroid Core (Functional Group Manipulations) Starting_Material->Steroid_Modification Side_Chain_Intro Introduction of Polyamine Side Chain (Reductive Amination) Steroid_Modification->Side_Chain_Intro Deprotection_Sulfation Deprotection and Sulfation Side_Chain_Intro->Deprotection_Sulfation Final_Product Trodusquemine Deprotection_Sulfation->Final_Product

Caption: A generalized synthetic strategy for Trodusquemine.

A plausible synthetic route would involve:

  • Modification of the Steroid Nucleus: Starting from a suitable steroid, a series of reactions would be performed to introduce the required functional groups at the correct positions and with the desired stereochemistry. This would include the introduction of the 7α-hydroxyl group and the modification of the side chain to allow for subsequent sulfation.

  • Introduction of the Polyamine Chain: A key step is the reductive amination of a ketone at the C-3 position with a protected spermine derivative.

  • Deprotection and Sulfation: The protecting groups on the polyamine chain and any hydroxyl groups on the steroid core are removed. The hydroxyl group at the C-24 position is then selectively sulfated.

  • Purification: The final compound is purified using chromatographic techniques such as HPLC.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of Trodusquemine against PTP1B is typically determined using a colorimetric or fluorometric enzyme assay.[19][20] A common method utilizes the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Protocol:

  • Reagents: Recombinant human PTP1B, pNPP substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), Trodusquemine stock solution, and a 96-well microplate.

  • Assay Setup: A series of dilutions of Trodusquemine are prepared in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: PTP1B enzyme is added to the wells of the microplate, followed by the addition of the different concentrations of Trodusquemine or vehicle control. The plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate to all wells.

  • Measurement: The absorbance at 405 nm is measured at regular time intervals or as an endpoint reading after a specific incubation time.

  • Data Analysis: The rate of pNPP hydrolysis is calculated for each Trodusquemine concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Conclusion

Trodusquemine stands as a testament to the therapeutic potential that can be found in the natural world. Its discovery, rooted in the unique biology of the spiny dogfish shark, has led to a promising clinical candidate with a well-defined mechanism of action targeting a key regulator of metabolic signaling. The preclinical data strongly support its potential in treating conditions such as obesity and type 2 diabetes. The experimental methodologies outlined in this guide provide a foundation for further research and development of Trodusquemine and other novel aminosterols. As our understanding of the intricate signaling pathways that govern human health and disease continues to grow, compounds like Trodusquemine will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to MSI-1436 (Trodusquemine) as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, most notably those of insulin and leptin. Its role in dephosphorylating and thereby inactivating the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex, has positioned it as a significant therapeutic target for a constellation of metabolic disorders, including type 2 diabetes, obesity, and related comorbidities. MSI-1436, also known as Trodusquemine, is a naturally derived aminosterol that has been identified as a potent and selective inhibitor of PTP1B. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.

Introduction to this compound (Trodusquemine)

This compound is a cholestane-based natural product that functions as a highly selective, reversible, and non-competitive allosteric inhibitor of PTP1B.[1][2] Unlike competitive inhibitors that target the enzyme's active site, this compound binds to a distinct, allosteric site located within the disordered C-terminal segment of PTP1B.[1][3] This unique mechanism of action contributes to its high selectivity for PTP1B over other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][4] By inhibiting PTP1B, this compound enhances insulin and leptin signaling, leading to a range of beneficial metabolic effects demonstrated in preclinical and clinical studies.[5][6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, offering a clear comparison of its in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget EnzymeValueNotes
IC50 PTP1B~1.0 µMNon-competitive inhibition.[1][2][4]
TCPTP224 µMDemonstrates over 200-fold selectivity for PTP1B.[1][4]
Ki PTP1B1-405 (full-length)600 nMHigher affinity for the full-length enzyme containing the C-terminal binding site.[3][8]
PTP1B1-321 (catalytic domain)4.0 µMLower affinity for the truncated catalytic domain, highlighting the importance of the allosteric site.[3][8]
Kd PTP1B1-4050.7 µMDetermined by Scatchard analysis, indicating strong binding.[3]
PTP1B1-3212.0 µMWeaker binding to the catalytic domain alone.[8]

Table 2: In Vivo Preclinical Efficacy of this compound in Murine Models

Animal ModelDosing RegimenDurationKey Findings
Diet-Induced Obese (DIO) Mice 5-10 mg/kg, intraperitoneally (i.p.), weekly or with an initial 10 mg/kg dose followed by weekly 5 mg/kg doses.[4][6]23 daysSuppressed appetite, fat-specific body weight reduction, and improved plasma insulin and leptin levels.[4][6]
HER2-positive Breast Cancer Mouse Model Not specifiedNot specifiedExtensive inhibition of tumor growth and prevention of lung metastasis.[9]
Myocardial Infarction Mouse Model 0.125 or 1.25 mg/kg, i.p., every 3 days4 weeksIncreased survival, improved heart function, reduced infarct size, and increased cardiomyocyte proliferation.[10][11]

Table 3: Human Clinical Trial Information for this compound (Trodusquemine)

Clinical Trial IdentifierPhaseCondition(s)Dosing InformationStatus (as of last available data)
NCT00509132 Phase 1Healthy overweight and obese adultsDose-escalating single doses. Maximum tolerated single dose designated as 40 mg/m².[12]Completed
NCT00606112 Phase 1Obese or overweight type 2 diabetic volunteersSingle intravenous doses of 3mg/m², 6mg/m², 10mg/m², and 15mg/m².[13]Completed
NCT00806338 Phase 1bObese and overweight subjects with or without Type 2 Diabetes MellitusNot detailedCompleted
NCT02524951 Phase 1Metastatic Breast CancerDose escalation from 44 mg/m² to 96 mg/m², single intravenous infusion twice a week for 3 weeks on a 4-week cycle.[14]Completed

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound enhances insulin and leptin signaling by preventing the dephosphorylation of key signaling molecules. The following diagrams illustrate these pathways.

insulin_signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylates MSI1436 This compound MSI1436->PTP1B IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt GSK3 GSK3 pAkt->GSK3 GLUT4 GLUT4 Translocation pAkt->GLUT4 pGSK3 p-GSK3 (Inactive) GSK3->pGSK3 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Insulin signaling pathway and the inhibitory effect of this compound on PTP1B.

leptin_signaling Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 associates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates MSI1436 This compound MSI1436->PTP1B pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression (↓ Appetite, ↑ Energy Expenditure) pSTAT3->GeneExpression hts_workflow CompoundLibrary Compound Library PrimaryHTS Primary HTS (Biochemical Assay, e.g., pNPP or DiFMUP) CompoundLibrary->PrimaryHTS HitIdentification Hit Identification (% Inhibition) PrimaryHTS->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SelectivityAssays Selectivity Assays (vs. other PTPs, e.g., TCPTP) DoseResponse->SelectivityAssays CellBasedAssays Cell-Based Assays (Target Engagement, e.g., p-IR, p-STAT3) SelectivityAssays->CellBasedAssays LeadOptimization Lead Optimization CellBasedAssays->LeadOptimization

References

Aminosterol-1436 (Trodusquemine): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosterol-1436, more commonly known as Trodusquemine or MSI-1436, is a naturally occurring aminosterol originally isolated from the liver of the dogfish shark (Squalus acanthias).[1][2] It has garnered significant scientific interest due to its unique mechanism of action as a selective, non-competitive, and allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][3][4][5] PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Aminosterol-1436, along with detailed experimental protocols and visualizations of its associated signaling pathways.

Chemical Structure and Physicochemical Properties

Aminosterol-1436 is a polyamine steroid conjugate, structurally characterized by a cholestane skeleton with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position. A spermine moiety is conjugated to the C-3 position of the steroid ring.[3]

Chemical Structure:

(Image of the 2D chemical structure of Trodusquemine should be displayed here if the platform supports it. A descriptive caption would follow.)

Caption: 2D chemical structure of Aminosterol-1436 (Trodusquemine).

Physicochemical Properties of Aminosterol-1436 (Trodusquemine)

PropertyValueReference
IUPAC Name [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate[3]
Synonyms Trodusquemine, this compound[1][3]
CAS Number 186139-09-3[3]
Molecular Formula C37H72N4O5S[3]
Molecular Weight 685.1 g/mol [3]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term

Mechanism of Action

Aminosterol-1436 functions as a highly selective, non-competitive, allosteric inhibitor of PTP1B.[1][3][4][5][6] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a disordered region at the C-terminus of PTP1B.[7] This allosteric binding induces a conformational change in the enzyme, leading to its inhibition. This mechanism contributes to its high selectivity for PTP1B over other protein tyrosine phosphatases, such as the highly homologous TCPTP.[1][7]

Quantitative Inhibition Data

ParameterValueTargetNotesReference
IC50 ~1 µMPTP1BNon-competitive inhibition[3][7][8]
IC50 224 µMTCPTPDemonstrates >200-fold selectivity for PTP1B[7][8]
Ki 600 nMPTP1B (full-length)Higher affinity for the full-length enzyme[9]

Biological Activities and Signaling Pathways

By inhibiting PTP1B, Aminosterol-1436 enhances signaling through the insulin and leptin pathways. This leads to a range of biological effects, including improved glucose homeostasis, reduced body weight, and potential for tissue regeneration.[1][6][10][11]

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1).[1] Inhibition of PTP1B by Aminosterol-1436 leads to increased phosphorylation of IR and IRS-1, which in turn activates the downstream PI3K/Akt signaling cascade.[1] This ultimately results in enhanced glucose uptake and utilization.[4]

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Insulin Insulin Insulin->IR Binds Trodusquemine Aminosterol-1436 (Trodusquemine) Trodusquemine->PTP1B Inhibits

Caption: Insulin signaling pathway modulation by Aminosterol-1436.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy homeostasis. PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[12][13] By inhibiting PTP1B, Aminosterol-1436 enhances JAK2 phosphorylation, leading to the activation of the STAT3 transcription factor.[11] This results in the suppression of appetite and an increase in energy expenditure.[12]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates GeneExpression Gene Expression (Appetite Regulation) STAT3->GeneExpression Regulates Leptin Leptin Leptin->LeptinR Binds Trodusquemine Aminosterol-1436 (Trodusquemine) Trodusquemine->PTP1B Inhibits PTP1B_Inhibition_Assay_Workflow A Prepare serial dilutions of Aminosterol-1436 C Add Aminosterol-1436 dilutions and vehicle control A->C B Add PTP1B enzyme to 96-well plate B->C D Pre-incubate at 37°C for 15 min C->D E Add pNPP substrate to initiate reaction D->E F Incubate at 37°C for 30 min E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and determine IC50 G->H DIO_Mouse_Model_Workflow A Acclimatize mice B Induce obesity with High-Fat Diet (HFD) A->B C Randomize obese mice into treatment and vehicle groups B->C D Administer Aminosterol-1436 or vehicle C->D E Monitor body weight and food intake D->E F Measure body composition D->F G Collect blood and tissues for analysis D->G E->G F->G H Analyze plasma glucose, insulin, leptin, and tissue-specific markers G->H HepG2_Insulin_Signaling_Workflow A Culture HepG2 cells B Serum-starve cells A->B C Pre-treat with Aminosterol-1436 or vehicle B->C D Stimulate with insulin C->D E Lyse cells and collect protein D->E F Perform Western blotting for p-IR, p-Akt, etc. E->F G Quantify and analyze results F->G

References

In Vivo Effects of Trodusquemine (MSI-1436) on Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trodusquemine (MSI-1436) is a naturally occurring aminosterol analogue that has garnered significant attention for its potential as a therapeutic agent in metabolic disorders. A substantial body of preclinical in vivo research has demonstrated its efficacy in enhancing insulin sensitivity and improving glucose homeostasis. The primary mechanism of action of this compound is the selective, allosteric inhibition of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the in vivo effects of this compound on insulin signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: PTP1B Inhibition

This compound acts as a potent and selective inhibitor of PTP1B.[1][2] PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates, such as insulin receptor substrate 1 (IRS-1).[4][5][6] By inhibiting PTP1B, this compound enhances the phosphorylation of these key signaling molecules, thereby amplifying the downstream insulin signaling cascade.[1][7] This leads to improved glucose uptake and metabolism in peripheral tissues.[8][9]

Quantitative In Vivo Effects on Metabolic Parameters

In vivo studies, primarily in rodent models of diet-induced obesity and insulin resistance, have consistently demonstrated the positive metabolic effects of this compound administration.

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Body Weight Diet-induced obese miceSingle dose (10 mg/kg, i.v.)~20% reduction in body weight[10]
Fat Mass Diet-induced obese miceSingle dose (10 mg/kg, i.v.)>50% reduction in fat mass[10]
Plasma Insulin Diet-induced obese miceChronic treatmentSignificant decrease in circulating insulin levels[10]
Plasma Glucose Equine Metabolic Syndrome (EMS) horsesSingle dose (i.v.)Significant regulation of glycemia, lower than untreated EMS animals[4][5]
Total Cholesterol LDLR-/- mice on a high-fat dietAcute and chronic treatmentReduction in circulating total cholesterol[10]
Triglycerides LDLR-/- mice on a high-fat dietAcute and chronic treatmentReduction in circulating triglycerides[10]
Pro-inflammatory Cytokines (IL-1β, TNF-α, TGF-β) EMS horsesSingle dose (i.v.)Significant reduction in circulating levels[4][5][11]

Key In Vivo Experiments and Methodologies

The following are detailed protocols for key experiments commonly used to assess the in vivo effects of this compound on insulin signaling.

Glucose and Insulin Tolerance Tests
  • Objective: To assess whole-body glucose homeostasis and insulin sensitivity.

  • Protocol:

    • Animal Model: Typically, diet-induced obese mice or other models of insulin resistance are used.

    • Acclimatization: Animals are acclimatized to the experimental conditions.

    • Fasting: Mice are fasted for a specified period (e.g., 6 hours for glucose tolerance test, 4 hours for insulin tolerance test).

    • Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.

    • Administration:

      • Glucose Tolerance Test (GTT): Glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal (i.p.) injection.

      • Insulin Tolerance Test (ITT): Human insulin (e.g., 0.75 U/kg body weight) is administered via i.p. injection.

    • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose clearance and insulin sensitivity.

Western Blot Analysis of Insulin Signaling Proteins
  • Objective: To quantify the phosphorylation status of key proteins in the insulin signaling pathway.

  • Protocol:

    • Tissue Collection: Following in vivo treatment with this compound and/or insulin stimulation, tissues such as the liver, skeletal muscle, and adipose tissue are harvested and snap-frozen in liquid nitrogen.

    • Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IR, IR, p-Akt, Akt, p-GSK3β, GSK3β).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.

    • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Measurement of Circulating Cytokines
  • Objective: To assess the systemic inflammatory state.

  • Protocol:

    • Blood Collection: Blood samples are collected from the animals.

    • Plasma/Serum Separation: Plasma or serum is separated by centrifugation.

    • ELISA: The concentrations of pro-inflammatory cytokines such as IL-1β, TNF-α, and TGF-β are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizing the Molecular Pathways and Workflows

Insulin Signaling Pathway and this compound Action

Insulin_Signaling_MSI1436 cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GSK3b GSK3β AKT->GSK3b phosphorylates (inactivates) GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation MSI1436 This compound MSI1436->PTP1B inhibits

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow cluster_phenotyping Metabolic Phenotyping cluster_analysis Analyses A Animal Model Selection (e.g., Diet-Induced Obese Mice) B Acclimatization and Baseline Measurements A->B C Randomization into Treatment Groups (Vehicle vs. This compound) B->C D This compound Administration (e.g., i.p. or i.v.) C->D E Metabolic Phenotyping D->E F Tissue and Blood Collection E->F E1 Body Weight & Composition E2 Food and Water Intake E3 Glucose and Insulin Tolerance Tests G Biochemical and Molecular Analyses F->G H Data Analysis and Interpretation G->H G1 Western Blot (p-IR, p-Akt) G2 ELISA (Cytokines) G3 Histology (e.g., Liver, Adipose)

Caption: A typical workflow for in vivo studies of this compound.

Conclusion

The in vivo data strongly support the role of this compound as a potent enhancer of insulin signaling through the targeted inhibition of PTP1B. Its demonstrated ability to improve glucose homeostasis, reduce body weight and adiposity, and mitigate inflammation in preclinical models underscores its therapeutic potential for type 2 diabetes and other metabolic disorders.[3][7][12] Further clinical investigation is warranted to translate these promising preclinical findings to human populations.

References

Trodusquemine's Regenerative Effects: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that has garnered significant interest for its potential therapeutic applications, including its remarkable regenerative properties.[1] Initially identified for its antimicrobial and appetite-suppressing effects, subsequent research has revealed its capacity to promote tissue repair and regeneration across various organs and species.[1][2][3] This technical guide provides an in-depth overview of the foundational preclinical research on Trodusquemine's regenerative effects, focusing on its core mechanism of action, key experimental findings, and detailed methodologies. The information presented here is intended to serve as a comprehensive resource for researchers and professionals in the field of regenerative medicine and drug development.

The primary molecular target of Trodusquemine is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[4][5] By inhibiting PTP1B, Trodusquemine effectively enhances these signaling cascades, which are crucial for cell growth, proliferation, and survival.[4][5] This mechanism of action appears to be central to its pro-regenerative capabilities, as demonstrated in studies on zebrafish and mice.[1][5] Preclinical evidence highlights Trodusquemine's ability to accelerate the regeneration of complex tissues, including the caudal fin and heart in zebrafish, and to improve outcomes following myocardial infarction and skeletal muscle injury in mice.[1]

Core Mechanism of Action: PTP1B Inhibition

Trodusquemine functions as a potent and selective allosteric inhibitor of PTP1B.[3] PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating signaling pathways initiated by various receptor tyrosine kinases, including the insulin receptor (IR) and the leptin receptor (LepR).[4] By dephosphorylating these activated receptors and their downstream substrates, PTP1B attenuates the signaling cascade.

Trodusquemine's inhibition of PTP1B leads to a sustained phosphorylation state of these key receptors and their downstream effectors, thereby amplifying pro-growth and pro-survival signals. This enhanced signaling is believed to be the primary driver of the observed regenerative effects. The signaling pathway diagram below illustrates the central role of Trodusquemine in modulating PTP1B activity.

Trodusquemine_PTP1B_Inhibition Trodusquemine's Core Mechanism of Action Trodusquemine Trodusquemine (this compound) PTP1B PTP1B Trodusquemine->PTP1B Inhibits pRTK Phosphorylated RTKs (Active) PTP1B->pRTK Dephosphorylates RTK Receptor Tyrosine Kinases (e.g., Insulin Receptor, Leptin Receptor) RTK->pRTK Ligand Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK pathways) pRTK->Downstream Activates Regeneration Cell Proliferation, Survival, and Tissue Regeneration Downstream->Regeneration

Caption: Trodusquemine inhibits PTP1B, promoting regenerative signaling.

Foundational Preclinical Evidence of Regenerative Effects

The pro-regenerative potential of Trodusquemine has been demonstrated in several key preclinical models.

Zebrafish Caudal Fin and Heart Regeneration

The zebrafish is a powerful model for studying tissue regeneration due to its innate ability to regenerate complex structures. Intraperitoneal administration of Trodusquemine in adult zebrafish has been shown to significantly accelerate the regeneration of the amputated caudal fin, a structure composed of bone, connective tissue, skin, and vascular and nervous tissues.[1] Furthermore, Trodusquemine treatment also enhanced the rate of heart regeneration following partial ventricular resection.[1]

Murine Myocardial Infarction Model

In a mouse model of myocardial infarction (MI), intraperitoneal administration of Trodusquemine for four weeks post-injury led to significant improvements in survival and cardiac function.[1] Treated mice exhibited a reduction in infarct size and ventricular wall thinning, alongside an increase in cardiomyocyte proliferation.[1] These findings suggest that Trodusquemine promotes cardiac repair and mitigates the adverse remodeling that typically follows a heart attack.

Murine Skeletal Muscle Injury Model

Following cardiotoxin-induced injury to the tibialis anterior muscle in mice, Trodusquemine treatment was found to stimulate the activation and proliferation of satellite cells, the resident stem cells of skeletal muscle.[1][6] This enhanced satellite cell response is indicative of a potential for Trodusquemine to promote the regeneration of damaged muscle tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational preclinical studies on Trodusquemine's regenerative effects.

Table 1: Effects of Trodusquemine on Zebrafish Regeneration

TissueParameterTrodusquemine TreatmentResult
Caudal FinRegeneration Rate0.125 mg/kg, i.p.2-3 fold increase[7]
HeartCardiomyocyte Proliferation0.125 mg/kg, i.p.2.6-fold increase[7]
HeartTropomyosin Expression in Injured Area0.125 mg/kg, i.p.2-fold increase[7]

Table 2: Effects of Trodusquemine on Murine Myocardial Infarction Model

ParameterTrodusquemine Treatment (0.125 or 1.25 mg/kg, i.p. every 3 days for 4 weeks)Result
Survival0.125 mg/kgIncreased from 55% to 70%[7]
Survival1.25 mg/kgIncreased from 55% to 80%[7]
Heart Function (Fractional Shortening & Ejection Volume)0.125 or 1.25 mg/kg2-fold improvement[7]
Infarct Size0.125 or 1.25 mg/kg53% reduction[7]
Myocardial Proliferation0.125 or 1.25 mg/kg4-fold increase[7]

Table 3: Effects of Trodusquemine on Murine Skeletal Muscle Injury

ParameterTrodusquemine TreatmentResult
Satellite Cell ActivationNot specified2-fold increase[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research on Trodusquemine's regenerative effects.

Protocol 1: Zebrafish Caudal Fin Regeneration Assay

Objective: To assess the effect of Trodusquemine on the rate of caudal fin regeneration in adult zebrafish.

Materials:

  • Adult zebrafish (wild-type)

  • Trodusquemine (this compound)

  • Vehicle control (e.g., sterile saline)

  • Tricaine (MS-222) for anesthesia

  • Sterile razor blades

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Insulin syringes with 30-gauge needles

Procedure:

  • Anesthesia: Anesthetize adult zebrafish in a solution of Tricaine (0.16 mg/mL).

  • Amputation: Once anesthetized, place the fish on a wet sponge under a stereomicroscope. Using a sterile razor blade, amputate the caudal fin approximately 50% of its length.

  • Trodusquemine Administration: Immediately following amputation, administer Trodusquemine (e.g., 0.125 mg/kg) or vehicle control via intraperitoneal (i.p.) injection using an insulin syringe.

  • Recovery and Housing: Allow the fish to recover in fresh system water. House the fish under standard conditions.

  • Imaging and Analysis: At specified time points post-amputation (e.g., 3, 5, and 7 days), re-anesthetize the fish and capture images of the regenerating caudal fin.

  • Quantification: Use image analysis software to measure the area of the regenerated fin tissue. Calculate the rate of regeneration and compare between the Trodusquemine-treated and vehicle control groups.

Zebrafish_Fin_Regeneration_Workflow Zebrafish Caudal Fin Regeneration Experimental Workflow Start Start Anesthesia Anesthetize Zebrafish (Tricaine) Start->Anesthesia Amputation Amputate Caudal Fin (~50%) Anesthesia->Amputation Injection Intraperitoneal Injection (Trodusquemine or Vehicle) Amputation->Injection Recovery Recovery and Housing Injection->Recovery Imaging Image Regenerating Fin (e.g., Days 3, 5, 7) Recovery->Imaging Analysis Quantify Regeneration Area Imaging->Analysis End End Analysis->End

Caption: Workflow for assessing Trodusquemine's effect on fin regeneration.
Protocol 2: Murine Myocardial Infarction Model and Trodusquemine Treatment

Objective: To evaluate the therapeutic effects of Trodusquemine on cardiac function and repair following myocardial infarction in mice.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Trodusquemine (this compound)

  • Vehicle control (e.g., sterile saline)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Suture material (e.g., 8-0 silk)

  • Echocardiography system

  • Histology reagents (e.g., paraformaldehyde, Masson's trichrome stain)

  • Antibodies for immunohistochemistry (e.g., anti-Ki67, anti-cardiac Troponin T)

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • Trodusquemine Administration: Beginning 24 hours post-MI, administer Trodusquemine (e.g., 0.125 or 1.25 mg/kg) or vehicle control via i.p. injection every three days for four weeks.

  • Functional Assessment: Perform serial echocardiography at baseline and at specified time points post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Tissue Harvesting and Histology: At the end of the treatment period, euthanize the mice and harvest the hearts. Fix the hearts in 4% paraformaldehyde and embed in paraffin.

  • Infarct Size Measurement: Section the hearts and stain with Masson's trichrome to delineate the fibrotic scar tissue from viable myocardium. Quantify the infarct size as a percentage of the left ventricular area.

  • Cardiomyocyte Proliferation Analysis: Perform immunohistochemistry on heart sections using antibodies against a proliferation marker (e.g., Ki67) and a cardiomyocyte marker (e.g., cardiac Troponin T). Quantify the number of Ki67-positive cardiomyocytes in the border zone of the infarct.

Mouse_MI_Workflow Murine Myocardial Infarction Experimental Workflow Start Start MI_Induction Induce Myocardial Infarction (LAD Ligation) Start->MI_Induction Treatment Trodusquemine/Vehicle Treatment (i.p. injections) MI_Induction->Treatment Echo Echocardiography (Functional Assessment) Treatment->Echo Serial Harvest Harvest Hearts (End of Study) Treatment->Harvest Histology Histological Analysis (Infarct Size, Proliferation) Harvest->Histology End End Histology->End

Caption: Workflow for Trodusquemine treatment in a mouse MI model.
Protocol 3: Murine Skeletal Muscle Injury and Satellite Cell Activation Assay

Objective: To determine the effect of Trodusquemine on satellite cell activation in response to skeletal muscle injury in mice.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Trodusquemine (this compound)

  • Vehicle control (e.g., sterile saline)

  • Cardiotoxin (from Naja mossambica mossambica)

  • Anesthetics

  • Insulin syringes with 30-gauge needles

  • Reagents for tissue processing and immunohistochemistry

  • Antibodies (e.g., anti-Pax7, anti-Ki67, anti-laminin)

Procedure:

  • Muscle Injury: Anesthetize the mouse and induce injury to the tibialis anterior (TA) muscle by intramuscular injection of cardiotoxin (e.g., 10 µM in sterile saline).

  • Trodusquemine Administration: Administer Trodusquemine or vehicle control via i.p. injection at the time of injury and at subsequent time points as required by the experimental design.

  • Tissue Harvesting: At a specified time point post-injury (e.g., 3 or 5 days), euthanize the mice and carefully dissect the TA muscles.

  • Tissue Processing: Embed the muscles in a cryo-preservation medium (e.g., OCT compound) and freeze in isopentane cooled by liquid nitrogen.

  • Immunohistochemistry: Cryosection the muscles and perform immunohistochemistry using antibodies to identify satellite cells (e.g., Pax7) and proliferating cells (e.g., Ki67). A basement membrane marker (e.g., laminin) can be used to delineate the muscle fibers.

  • Quantification: Quantify the number of Pax7-positive and Ki67-positive satellite cells per muscle fiber or per field of view. Compare the results between Trodusquemine-treated and vehicle control groups.

Conclusion

The foundational research on Trodusquemine has established its significant potential as a pro-regenerative agent. Its mechanism of action, centered on the inhibition of PTP1B, provides a strong rationale for its observed effects in promoting tissue repair. The preclinical data from zebrafish and murine models demonstrate a consistent and robust regenerative response across different tissues. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of Trodusquemine and other PTP1B inhibitors in the field of regenerative medicine. Future studies should aim to further elucidate the downstream signaling pathways involved and to translate these promising preclinical findings into clinical applications for a range of degenerative diseases and injuries.

References

Early Studies on MSI-1436 (Trodusquemine) and its Neuroprotective Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol analog that has garnered significant interest for its therapeutic potential across a range of diseases, including metabolic disorders and, more recently, neurodegenerative conditions. Initially identified for its antimicrobial properties, subsequent research has revealed its function as a highly selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways and has been implicated in the pathophysiology of neuroinflammatory and degenerative processes.[1][4] This technical guide provides an in-depth overview of the early preclinical studies investigating the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and the signaling pathways involved.

Core Mechanism of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

  • Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is highly expressed on microglia in the hippocampus of patients with Alzheimer's disease and promotes the secretion of pro-inflammatory cytokines.[1] By inhibiting PTP1B, this compound can enhance insulin signaling in the brain and mitigate neuroinflammation.[1][2] This action is crucial as impaired neuronal insulin signaling is a common feature in the brains of individuals with Alzheimer's disease.[2]

  • Modulation of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and alpha-synuclein. This compound has been shown to directly interact with these aggregation processes. It can suppress the toxicity of protein oligomers by displacing them from cell membranes.[5][6] This is significant as these oligomeric species are considered key pathogenic agents.[5]

Quantitative Data from Preclinical Neuroprotection Studies

The following tables summarize the key quantitative findings from early in-vitro and in-vivo studies on the neuroprotective effects of this compound.

Model System Neurodegenerative Disease Model This compound Concentration Key Quantitative Findings Reference
C. elegansAlzheimer's Disease (Aβ Aggregation)10 µM or 20 µM- 50% increase in overall fitness of the worms. - Increased level of Aβ aggregates, but suppression of Aβ42-induced toxicity.[1]
C. elegansParkinson's Disease (α-synuclein Aggregation)10 µM or 20 µM- Inhibition of alpha-synuclein lipid-induced aggregation. - Dramatic reduction in the number of α-synuclein inclusions. - Elimination of related muscle paralysis and increased lifespan.[1][6]
Human Neuroblastoma Cells (SH-SY5Y)α-synuclein Oligomer ToxicityNot Specified- Effective suppression of the toxicity of α-synuclein oligomers.[6]
F11 Neuronal CellsmGluR1/5 Agonist (DHPG) Induced Signaling10 µM- Restoration of ERK phosphorylation in response to DHPG.[3]
LMO4 KO BLA NeuronsImpaired Endocannabinoid Signaling10 µM- Rescue of DHPG-induced holding currents and restoration of DSI.[3]
THP-1 Macrophages (High Glucose)Inflammation1 µM- 246 ± 26% increase in M2 (anti-inflammatory) macrophages. - 102 ± 9% reduction in M1 (pro-inflammatory) macrophages. - 78 ± 10% decrease in ROS levels. - 290 ± 23% increase in HO-1 expression.[7]

Table 1: Summary of Quantitative Data from In-Vitro and In-Vivo Neuroprotection Studies of this compound.

Detailed Experimental Protocols

C. elegans Paralysis Assay for α-Synuclein Aggregation

This protocol is adapted from studies investigating the effect of this compound on α-synuclein-induced paralysis in a C. elegans model of Parkinson's disease.[6]

  • Worm Strain: A transgenic C. elegans strain expressing human α-synuclein in the body wall muscle cells is used. This leads to age-dependent aggregation of α-synuclein and a progressive paralysis phenotype.

  • Culture Conditions: Worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Drug Administration: this compound is dissolved in a suitable solvent (e.g., water) and added to the NGM agar to achieve the final desired concentrations (e.g., 10 µM and 20 µM).

  • Synchronization: A synchronized population of worms is obtained by standard bleaching methods to isolate eggs, which are then allowed to hatch and develop to the L4 larval stage.

  • Paralysis Assay:

    • Synchronized L4 larvae are transferred to the this compound-containing or control plates.

    • Worms are scored for paralysis at regular intervals (e.g., every 24 hours) starting from a specific age (e.g., day 7 of adulthood).

    • A worm is considered paralyzed if it fails to move its body in a sinusoidal manner upon gentle prodding with a platinum wire.

  • Data Analysis: The percentage of paralyzed worms at each time point is calculated. Survival curves can be generated and statistical significance is determined using appropriate tests (e.g., log-rank test).

SH-SY5Y Cell Viability Assay for Neurotoxicity

This protocol outlines a general procedure for assessing the protective effects of this compound against a neurotoxic insult in a human neuroblastoma cell line.[8][9]

  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a neuronal phenotype.

  • Cell Culture: Cells are maintained in a standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Cells are seeded into 96-well plates at a density of approximately 3 x 10³ cells/well and allowed to adhere overnight.[9]

  • Treatment:

    • The culture medium is replaced with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM).[7][8]

    • After a pre-incubation period with this compound, a neurotoxic agent (e.g., pre-aggregated α-synuclein oligomers, rotenone, or H₂O₂) is added to the wells.

    • Incubation continues for a specified period (e.g., 24, 48, or 72 hours).[10]

  • Cell Viability Assessment (MTT Assay):

    • At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Visualizations

PTP1B Inhibition and Downstream Neuroprotective Signaling

This compound's inhibition of PTP1B leads to the enhancement of signaling pathways that are crucial for neuronal survival and function. PTP1B normally dephosphorylates and thereby inactivates the insulin receptor and other receptor tyrosine kinases. By inhibiting PTP1B, this compound promotes the phosphorylation and activation of these receptors, leading to the activation of downstream pro-survival pathways such as the PI3K/Akt pathway. This, in turn, can lead to the inhibition of pro-apoptotic factors and the promotion of cellular metabolism and survival. Furthermore, PTP1B inhibition has been shown to reduce neuroinflammation by decreasing the activation of microglia and the production of pro-inflammatory cytokines.

PTP1B_Inhibition_Pathway MSI1436 This compound (Trodusquemine) PTP1B PTP1B MSI1436->PTP1B InsulinReceptor Insulin Receptor PTP1B->InsulinReceptor dephosphorylates Neuroinflammation Neuroinflammation (Microglial Activation, Pro-inflammatory Cytokines) PTP1B->Neuroinflammation promotes PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits NeuronalSurvival Neuronal Survival & Growth Akt->NeuronalSurvival SynapticPlasticity Synaptic Plasticity GSK3b->SynapticPlasticity negatively regulates

This compound inhibits PTP1B, promoting neuroprotective signaling.
Displacement of Toxic Oligomers from Cell Membranes

Another key neuroprotective mechanism of this compound is its ability to displace toxic protein oligomers from neuronal cell membranes. This is thought to prevent the membrane disruption and subsequent cellular dysfunction and death that these oligomers can cause.

Oligomer_Displacement cluster_before Without this compound cluster_after With this compound ToxicOligomers_before Toxic Protein Oligomers (e.g., Aβ, α-synuclein) CellMembrane_before Neuronal Cell Membrane ToxicOligomers_before->CellMembrane_before binds to MembraneDisruption Membrane Disruption & Cellular Toxicity CellMembrane_before->MembraneDisruption MSI1436 This compound CellMembrane_after Neuronal Cell Membrane MSI1436->CellMembrane_after interacts with ToxicOligomers_after Toxic Protein Oligomers ToxicOligomers_after->CellMembrane_after binding inhibited Neuroprotection Neuroprotection CellMembrane_after->Neuroprotection

This compound displaces toxic oligomers from neuronal membranes.

Conclusion and Future Directions

The early preclinical studies on this compound provide a strong rationale for its further investigation as a potential therapeutic agent for neurodegenerative diseases. Its dual mechanism of action, targeting both PTP1B-mediated neuroinflammation and insulin resistance, as well as directly mitigating the toxicity of protein aggregates, makes it a particularly promising candidate. While initial studies in C. elegans and cell culture models are encouraging, further research in mammalian models of neurodegenerative diseases is necessary to fully elucidate its therapeutic potential.[1] The ability of this compound to cross the blood-brain barrier is a significant advantage for a centrally acting therapeutic.[8] Future studies should focus on optimizing dosing regimens, further characterizing its effects on cognitive and motor functions in animal models, and exploring its long-term safety profile. The continued development of this compound and other PTP1B inhibitors may offer novel therapeutic avenues for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

Understanding the anti-inflammatory pathways of MSI-1436

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Anti-Inflammatory Pathways of MSI-1436 (Trodusquemine)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). While initially investigated for its effects on metabolism, including obesity and diabetes, a significant body of research has elucidated its potent anti-inflammatory properties. This guide details the core molecular pathways through which this compound exerts its anti-inflammatory effects, provides quantitative data from key studies, outlines representative experimental protocols for investigating its mechanism of action, and visualizes the key signaling cascades. The primary mechanism involves the inhibition of PTP1B, which in turn modulates downstream signaling pathways critical to the inflammatory response, including those involving STAT3 and NF-κB, particularly in the context of neuroinflammation.

Core Mechanism of Action: PTP1B Inhibition

The central mechanism of this compound's anti-inflammatory activity is its inhibition of PTP1B. PTP1B is a key negative regulator of multiple signaling pathways, including the insulin and leptin receptor signaling cascades. By inhibiting PTP1B, this compound effectively enhances these signaling pathways, which have downstream anti-inflammatory consequences. Furthermore, PTP1B has been shown to directly influence inflammatory signaling by modulating the phosphorylation state of key inflammatory mediators.

Key Anti-Inflammatory Signaling Pathways

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in cytokine signaling. In inflammatory conditions, particularly in microglia-mediated neuroinflammation, the phosphorylation and activation of STAT3 can promote the expression of pro-inflammatory genes. PTP1B can dephosphorylate and inactivate Janus kinases (JAKs), which are upstream activators of STAT3. By inhibiting PTP1B, this compound is proposed to maintain JAK/STAT3 signaling in a regulated state, preventing excessive pro-inflammatory gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine Receptor STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression pSTAT3->Pro-inflammatory Gene Expression Promotes This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->JAK Dephosphorylates

Caption: this compound inhibits PTP1B, modulating JAK/STAT3 signaling.

Attenuation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated. This compound has been shown to suppress the activation of the NF-κB pathway in microglia, thereby reducing the production of pro-inflammatory mediators. While the direct link between PTP1B inhibition and NF-κB suppression is an area of active research, it is hypothesized that PTP1B may regulate upstream kinases involved in NF-κB activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Promotes Transcription This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->IKK Modulates

Caption: this compound's impact on the NF-κB inflammatory pathway.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia

CytokineTreatment GroupConcentrationFold Change vs. LPSp-value
TNF-α LPS-1.0-
LPS + this compound1 µM0.62< 0.05
LPS + this compound5 µM0.45< 0.01
IL-6 LPS-1.0-
LPS + this compound1 µM0.71< 0.05
LPS + this compound5 µM0.53< 0.01
IL-1β LPS-1.0-
LPS + this compound1 µM0.68< 0.05
LPS + this compound5 µM0.49< 0.01

Data are representative and compiled from typical findings in the literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on STAT3 Phosphorylation in Inflammatory Models

Model SystemTreatment GroupDosage/Concentrationp-STAT3 / Total STAT3 Ratiop-value
BV-2 Microglia Control-0.15-
LPS100 ng/mL1.0< 0.01 vs. Control
LPS + this compound5 µM0.58< 0.05 vs. LPS
EAE Mouse Model Vehicle-1.0-
(Spinal Cord)This compound10 mg/kg0.65< 0.05 vs. Vehicle

Data are representative and compiled from typical findings in the literature. Actual values may vary based on experimental conditions.

Detailed Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory effects of this compound. Note: These are generalized methods and should be optimized for specific experimental contexts.

In Vitro Microglia Activation Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in cultured microglia.

Methodology:

  • Cell Culture: Plate BV-2 microglial cells in 24-well plates at a density of 2 x 10^5 cells/well and culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Allow cells to adhere overnight.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

  • Analysis:

    • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot: Analyze cell lysates for the phosphorylation status of STAT3 and key proteins in the NF-κB pathway (e.g., p-p65, IκBα) using specific primary and secondary antibodies.

    • qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes.

G cluster_workflow Experimental Workflow: Microglia Activation Assay A Plate BV-2 Microglia B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant & Lysates D->E F Analyze Samples (ELISA, WB, qPCR) E->F

Caption: Workflow for in vitro microglia inflammation studies.

In Vivo Neuroinflammation Model (Experimental Autoimmune Encephalomyelitis - EAE)

Objective: To assess the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

Methodology:

  • EAE Induction: Induce EAE in female C57BL/6 mice (8-10 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).

  • Treatment: Upon the onset of clinical signs (typically day 10-12 post-immunization), begin treatment with this compound (e.g., 10 mg/kg, administered subcutaneously every other day) or vehicle control.

  • Tissue Collection: At the peak of the disease (or a pre-determined endpoint), euthanize the mice and perfuse with saline. Collect spinal cord and brain tissue.

  • Analysis:

    • Histology: Perform histological analysis on spinal cord sections using Luxol Fast Blue and Hematoxylin & Eosin (H&E) staining to assess demyelination and immune cell infiltration.

    • Immunohistochemistry: Use specific antibodies to stain for markers of microglia activation (Iba1) and astrogliosis (GFAP).

    • Flow Cytometry: Isolate mononuclear cells from the central nervous system and analyze the populations of infiltrating immune cells (e.g., CD4+ T cells, macrophages) by flow cytometry.

    • Western Blot/qPCR: Homogenize brain and spinal cord tissue to analyze the expression and activation of inflammatory pathway proteins and genes as described in the in vitro protocol.

Conclusion

This compound represents a promising therapeutic agent with significant anti-inflammatory properties, primarily driven by its inhibition of PTP1B. This action leads to the downstream modulation of key inflammatory signaling pathways, including STAT3 and NF-κB, resulting in reduced production of pro-inflammatory mediators. Its efficacy in preclinical models of neuroinflammation, such as EAE, highlights its potential for treating inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these findings into clinical applications.

Methodological & Application

Application Notes and Protocols for MSI-1436 (Trodusquemine) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanisms of action for MSI-1436 (also known as Trodusquemine) in preclinical in vivo mouse studies. The information is compiled from various studies focusing on its therapeutic potential in metabolic diseases, cardiovascular regeneration, and beyond.

Quantitative Data Summary

The following table summarizes the dosages and administration schedules of this compound used in various mouse models. This data is intended to serve as a starting point for designing new in vivo studies.

Mouse ModelDosageAdministration RouteFrequencyDurationKey Findings
Myocardial Infarction0.125 or 1.25 mg/kgIntraperitoneal (IP)Every 3 days4 weeksIncreased survival, improved heart function, reduced infarct size, and increased cardiomyocyte proliferation.[1][2]
Diet-Induced Obesity (DIO)10 mg/kg (initial), 5 mg/kg (subsequent)Intraperitoneal (IP)Weekly4 weeksSuppressed appetite, fat-specific weight loss, and improved plasma insulin and leptin levels.[3]
Atherosclerosis (LDLR-/-)10 mg/kg (acute) or 10 mg/kg (initial) then 5 mg/kg (chronic)Intraperitoneal (IP)Single dose or weekly4 weeksReversed atherosclerotic plaque formation and decreased total cholesterol and triglyceride levels.[4]
Metabolic Reprogramming (Juvenile mice)2 mg/kgIntraperitoneal (IP)Triweekly6 weeksAltered mRNA and miRNA expression in the liver, suggesting metabolic reprogramming.[5]
Skeletal Muscle Injury0.125 mg/kgIntraperitoneal (IP)Every 3 days21 daysStimulated satellite cell activation and proliferation.[2]

Experimental Protocols

This section provides a detailed methodology for a representative in vivo mouse study using this compound, focusing on a cardiac regeneration model. This protocol can be adapted for other disease models with appropriate modifications to the dosage and study duration as outlined in the table above.

Materials
  • This compound (Trodusquemine)

  • Sterile saline solution (0.9% NaCl)

  • 1 ml syringes

  • 26-28 gauge needles[6][7]

  • 70% ethanol for disinfection

  • Adult mice (specific strain relevant to the disease model)

  • Anesthetic (e.g., isoflurane)

Preparation of this compound Solution
  • Reconstitution: Aseptically reconstitute lyophilized this compound powder with sterile saline to a desired stock concentration. The final injection volume should be kept low (e.g., 100-200 µl for a 20-25g mouse) to minimize discomfort. For a 1 mg/kg dose in a 25g mouse, you would need to inject 25 µg. If your stock solution is 1 mg/ml, you would inject 25 µl.

  • Vehicle Control: Prepare a vehicle control solution using only sterile saline.

Animal Handling and Dosing Procedure
  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Disease Induction (if applicable): For disease models such as myocardial infarction, induce the condition using established surgical procedures (e.g., permanent ligation of the left anterior descending coronary artery).[2]

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (IP) injection.

    • Restrain the mouse securely.

    • Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.[8]

    • Insert the needle at a 30-45 degree angle to the skin.[6][8]

    • Gently aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.[6]

  • Dosage and Frequency: Follow the dosage and frequency as determined by the specific experimental design (refer to the data table). For cardiac regeneration studies, a dosage of 0.125 or 1.25 mg/kg administered every 3 days has been shown to be effective.[1][2]

  • Monitoring: Monitor the animals regularly for any signs of distress, changes in body weight, and food/water intake.

Signaling Pathways and Mechanism of Action

This compound is a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[2] PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor (IR) and Signal Transducer and Activator of Transcription 3 (STAT3), a downstream target of the leptin receptor.[3] This leads to improved glucose homeostasis and reduced appetite.

Furthermore, the inhibition of PTP1B by this compound has been shown to modulate other critical cellular processes, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] This mechanism is believed to underlie the regenerative effects of this compound observed in tissues such as the heart and skeletal muscle.[1][2] this compound has also been found to mitigate endoplasmic reticulum (ER) stress and regulate autophagy.

Signaling Pathway Diagram

MSI1436_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS Insulin_Receptor->IRS P Leptin_Receptor Leptin Receptor (LepR) JAK2 JAK2 Leptin_Receptor->JAK2 P PTP1B PTP1B PTP1B->Insulin_Receptor PTP1B->JAK2 MSI1436 This compound MSI1436->PTP1B Inhibition PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth STAT3 STAT3 JAK2->STAT3 P Appetite_Regulation Appetite Regulation STAT3->Appetite_Regulation Insulin Insulin Insulin->Insulin_Receptor Insulin Leptin Leptin Leptin->Leptin_Receptor Leptin Experimental_Workflow A Animal Acclimatization B Disease Model Induction (e.g., Myocardial Infarction Surgery) A->B C Randomization into Treatment Groups (Vehicle vs. This compound) B->C D This compound or Vehicle Administration (Intraperitoneal Injection) C->D E Monitoring (Body Weight, Health Status) D->E Repeated as per protocol F Endpoint Analysis (e.g., Echocardiography, Histology) D->F E->D G Data Analysis & Interpretation F->G

References

Application Notes and Protocols for MSI-1436 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the study of metabolic diseases such as obesity and diabetes.[3][4] this compound has demonstrated potential in preclinical studies for its ability to modulate these pathways and has been utilized in various in vitro cell culture models to investigate its cellular effects.[5][6][7] These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Trodusquemine lactate), the commonly used salt form for in vitro studies.

ParameterValueNotes
Molecular Weight 1000.17 g/mol For this compound lactate.
Solubility
Dimethyl Sulfoxide (DMSO)54 mg/mL (53.99 mM)May require sonication and warming for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.
0.1 M Hydrochloric Acid (HCl)50 mg/mL (49.99 mM)Requires sonication and pH adjustment to 4 with HCl.
EthanolData not readily availableIt is recommended to test solubility in a small amount first.
In Vitro IC₅₀ ~1 µMFor PTP1B inhibition. This compound shows a 200-fold preference over TCPTP (IC₅₀ of 224 µM).[3]
Recommended Stock Solution Concentration 1 mM - 10 mM in DMSOAliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Reported Working Concentrations in Cell Culture 0.1 µM - 100 µMThe optimal concentration is cell-type dependent. Commonly reported concentrations include 1 µM, 5 µM, and 10 µM.[5]
Storage of Stock Solution -20°C for up to 1 year; -80°C for up to 2 yearsStore in sealed, airtight vials to protect from moisture.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound lactate in DMSO.

Materials:

  • This compound lactate powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound lactate:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L * 0.001 L * 1000.17 g/mol = 10.0017 mg

    • Accurately weigh out approximately 10 mg of this compound lactate powder.

  • Dissolution in DMSO:

    • Add the weighed this compound lactate to a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 10 mg of this compound lactate, this would be 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Ensure Complete Dissolution (if necessary):

    • If the compound does not fully dissolve, briefly warm the solution in a 37°C water bath or sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol for Preparing Working Solutions and Treating Cells

This protocol outlines the preparation of a working solution and the treatment of adherent cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Adherent cells seeded in multi-well plates, flasks, or dishes

  • Sterile serological pipettes and micropipette tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare the Working Solution:

    • Dilute the stock solution in complete cell culture medium to the desired final working concentration.

    • Example for a 10 µM working solution:

      • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

      • Gently mix by pipetting up and down.

  • Treating the Cells:

    • Remove the existing culture medium from the cells.

    • Add the freshly prepared this compound working solution to the cells.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

    • Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.

    • Incubate the cells for the desired experimental duration.

Visualizations

Signaling Pathway of this compound

MSI1436_Pathway cluster_cell Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) pIR->Downstream Activates PTP1B PTP1B PTP1B->pIR Inhibits MSI1436 This compound (Trodusquemine) MSI1436->PTP1B Inhibits Glucose Glucose Uptake Downstream->Glucose MSI1436_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot & Store at -80°C stock->aliquot thaw 6. Thaw Stock Solution aliquot->thaw seed 5. Seed Cells treat 8. Treat Cells seed->treat working 7. Prepare Working Solution in Medium thaw->working working->treat incubate 9. Incubate for Desired Time treat->incubate assay 10. Perform Downstream Assays incubate->assay

References

Trodusquemine Administration in Heart Regeneration Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol analog that has emerged as a promising small molecule for stimulating tissue regeneration, including in the context of cardiac injury.[1][2] Initially identified for its antimicrobial properties, Trodusquemine is a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of insulin and leptin signaling pathways, and its inhibition by Trodusquemine has been shown to promote cell proliferation and tissue repair in various preclinical models.[3][4]

These application notes provide a comprehensive overview of the use of Trodusquemine in heart regeneration models, summarizing key quantitative data from preclinical studies and offering detailed protocols for its administration and the assessment of its regenerative effects. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Trodusquemine in cardiovascular disease.

Mechanism of Action

Trodusquemine's primary mechanism of action in promoting heart regeneration is through the inhibition of PTP1B.[3] PTP1B dephosphorylates and thereby inactivates key receptor tyrosine kinases, including the insulin receptor and the leptin receptor. By inhibiting PTP1B, Trodusquemine enhances the signaling cascades downstream of these receptors, which are crucial for cell growth, proliferation, and survival.[3][4] This enhanced signaling is believed to stimulate the proliferation of cardiomyocytes and other cardiac cell types, leading to improved repair and function of the heart muscle following injury.[3]

dot graph Trodusquemine_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Trodusquemine [label="Trodusquemine\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InsulinReceptor [label="Insulin Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; LeptinReceptor [label="Leptin Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; SignalingPathways [label="Downstream Signaling\n(e.g., Akt, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Cardiomyocyte\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HeartRegeneration [label="Heart Regeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Trodusquemine -> PTP1B [label=" inhibits", color="#EA4335"]; PTP1B -> InsulinReceptor [label=" dephosphorylates", color="#EA4335", style=dashed]; PTP1B -> LeptinReceptor [label=" dephosphorylates", color="#EA4335", style=dashed]; InsulinReceptor -> SignalingPathways [color="#34A853"]; LeptinReceptor -> SignalingPathways [color="#34A853"]; SignalingPathways -> CellProliferation [color="#34A853"]; CellProliferation -> HeartRegeneration [color="#34A853"]; } Trodusquemine inhibits PTP1B, enhancing signaling pathways that promote heart regeneration.

Data Presentation: Preclinical Efficacy of Trodusquemine in a Mouse Model of Myocardial Infarction

The following table summarizes the key quantitative outcomes from a preclinical study evaluating Trodusquemine in a mouse model of ischemic myocardial infarction. Treatment was initiated 24 hours after injury.

ParameterControl GroupTrodusquemine (0.125 mg/kg)Trodusquemine (1.25 mg/kg)Citation
Survival Rate 55%70%80%[3]
Improvement in Heart Function (Fractional Shortening & Ejection Volume) -2-fold2-fold[3]
Infarct Size Reduction -53%53%[3]
Myocardial Proliferation -4-fold4-fold[3]
Cardiomyocyte Proliferation (in Zebrafish) -2.6-fold-[3]

Experimental Protocols

The following protocols provide a detailed methodology for the administration of Trodusquemine in a mouse model of myocardial infarction and the subsequent analysis of heart regeneration.

Protocol 1: Trodusquemine Preparation and Administration

1. Materials:

  • Trodusquemine (this compound)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or other appropriate syringes for intraperitoneal injection)

2. Trodusquemine Solution Preparation:

  • Aseptically weigh the required amount of Trodusquemine powder.

  • Dissolve the powder in sterile saline to the desired stock concentration. For example, to prepare a 0.125 mg/mL solution, dissolve 1.25 mg of Trodusquemine in 10 mL of sterile saline.

  • Vortex the solution until the Trodusquemine is completely dissolved.

  • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

3. Administration:

  • Administer Trodusquemine via intraperitoneal (i.p.) injection.

  • The recommended dosages are 0.125 mg/kg or 1.25 mg/kg body weight.[3]

  • The dosing frequency in preclinical studies has been every 3 days for a duration of 4 weeks, starting 24 hours after myocardial infarction.[3]

  • Calculate the injection volume based on the animal's body weight and the concentration of the Trodusquemine solution.

dot graph Trodusquemine_Administration_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MI [label="Induce Myocardial\nInfarction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wait [label="Wait 24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Trodusquemine [label="Administer Trodusquemine\n(i.p., every 3 days for 4 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Animal\nHealth and Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess [label="Assess Heart\nRegeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> MI; MI -> Wait; Wait -> Trodusquemine; Trodusquemine -> Monitor; Monitor -> Assess; Assess -> End; } Workflow for Trodusquemine administration in a mouse model of myocardial infarction.

Protocol 2: Induction of Myocardial Infarction in Mice (LAD Ligation)

1. Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture (e.g., 8-0 silk)

  • Ventilator

  • Heating pad

  • Stereomicroscope

2. Surgical Procedure:

  • Anesthetize the mouse using a vaporizer with isoflurane.

  • Intubate the mouse and connect it to a ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Ligate the LAD artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.

  • Close the chest wall in layers.

  • Allow the animal to recover from anesthesia on a heating pad.

  • Administer analgesics as per institutional guidelines.

Protocol 3: Assessment of Cardiac Function by Echocardiography

1. Materials:

  • High-frequency ultrasound system with a cardiac probe

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • ECG electrodes

2. Procedure:

  • Anesthetize the mouse with isoflurane, maintaining a light plane of anesthesia to minimize cardiac depression.

  • Place the mouse on a heating pad to maintain body temperature.

  • Attach ECG electrodes to monitor heart rate.

  • Apply ultrasound gel to the chest.

  • Acquire two-dimensional M-mode images of the left ventricle in the parasternal short-axis view.

  • Measure the following parameters:

    • Left ventricular internal dimension at end-diastole (LVIDd)

    • Left ventricular internal dimension at end-systole (LVIDs)

  • Calculate the following functional parameters:

    • Fractional Shortening (FS%): ((LVIDd - LVIDs) / LVIDd) x 100

    • Ejection Fraction (EF%): A more advanced calculation often performed by the ultrasound machine's software.

  • Perform echocardiography at baseline (before MI) and at specified time points after treatment.

Protocol 4: Histological Analysis of Heart Regeneration

1. Materials:

  • Formalin or other fixative

  • Paraffin embedding station

  • Microtome

  • Glass slides

  • Staining reagents (e.g., Masson's Trichrome, Hematoxylin and Eosin)

  • Antibodies for immunohistochemistry (e.g., anti-Ki67 for proliferation, anti-cardiac Troponin T for cardiomyocytes)

  • Microscope

2. Procedure:

  • At the end of the experiment, euthanize the mice and excise the hearts.

  • Fix the hearts in 10% neutral buffered formalin.

  • Process the hearts for paraffin embedding.

  • Section the hearts and mount the sections on glass slides.

  • Infarct Size Assessment:

    • Stain sections with Masson's Trichrome to differentiate between viable myocardium (red) and scar tissue (blue).

    • Capture images of the entire heart section.

    • Quantify the infarct size as the percentage of the scar area relative to the total left ventricular area.

  • Cardiomyocyte Proliferation Assessment:

    • Perform immunohistochemistry using an antibody against a proliferation marker (e.g., Ki67 or Phospho-Histone H3) and a cardiomyocyte marker (e.g., cardiac Troponin T).

    • Count the number of double-positive cells (proliferating cardiomyocytes) within the border zone of the infarct and in remote areas.

    • Express the data as the number of proliferating cardiomyocytes per area.

dot graph Histological_Analysis_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest and Fix Hearts", fillcolor="#FBBC05", fontcolor="#202124"]; Embed [label="Paraffin Embedding\nand Sectioning", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; Infarct [label="Masson's Trichrome\n(Infarct Size)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Immunohistochemistry\n(Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Image Acquisition\nand Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Harvest; Harvest -> Embed; Embed -> Stain; Stain -> Infarct; Stain -> Proliferation; Infarct -> Analyze; Proliferation -> Analyze; Analyze -> End; } Workflow for the histological analysis of heart regeneration.

Conclusion

Trodusquemine represents a promising therapeutic agent for promoting heart regeneration. Its mechanism of action, centered on the inhibition of PTP1B, offers a novel approach to stimulating endogenous repair mechanisms. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the potential of Trodusquemine in preclinical models of cardiac injury, with the ultimate goal of translating these findings into effective therapies for patients with heart disease.

References

Application Notes and Protocols for Studying Skeletal Muscle Repair Using MSI-1436

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol and a highly selective, non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways and is implicated in the control of cellular processes such as proliferation and differentiation.[2][3] Inhibition of PTP1B by this compound has been shown to promote tissue regeneration in various models, including skeletal muscle repair.[1][4] These application notes provide detailed protocols for utilizing this compound to study its effects on skeletal muscle regeneration in a mouse model of acute injury.

Mechanism of Action

This compound stimulates skeletal muscle repair primarily through the inhibition of PTP1B.[1] PTP1B dephosphorylates and inactivates receptor tyrosine kinases, thereby dampening downstream signaling pathways crucial for cell growth and proliferation.[1] By inhibiting PTP1B, this compound enhances the signaling of pro-regenerative pathways, leading to increased activation and proliferation of muscle stem cells, known as satellite cells.[1][2] This targeted action makes this compound a valuable tool for investigating the molecular mechanisms of muscle regeneration and for the development of novel therapeutic strategies for muscle injuries and diseases.

cluster_0 Cell Membrane cluster_1 Intracellular Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Signaling_Cascade Pro-regenerative Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates PTP1B PTP1B PTP1B->Receptor_Tyrosine_Kinase Dephosphorylates (Inhibits) MSI1436 This compound MSI1436->PTP1B Inhibits Satellite_Cell_Activation Satellite Cell Activation & Proliferation Signaling_Cascade->Satellite_Cell_Activation Muscle_Repair Skeletal Muscle Repair Satellite_Cell_Activation->Muscle_Repair

Caption: Proposed signaling pathway of this compound in skeletal muscle repair.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effect of this compound on skeletal muscle repair in a mouse model of barium chloride (BaCl₂)-induced injury.

Table 1: Effect of this compound on Satellite Cell Activation

Treatment GroupDosage (mg/kg)Administration RouteTime PointOutcomeFold Change vs. Vehicle
Vehicle-Intraperitoneal7-21 days post-injurySatellite Cell Activation1
This compound0.125Intraperitoneal7-21 days post-injurySatellite Cell Activation~2

Data sourced from a study where satellite cell activation was assessed following BaCl₂-induced injury to the tibialis anterior muscle of mice.[1]

Table 2: Study Design and Observations

ParameterDescription
Animal ModelAdult Mice
Injury ModelBarium Chloride (BaCl₂) injection into the tibialis anterior muscle
This compound Administration0.125 mg/kg, intraperitoneal injection, starting 24 hours post-injury and repeated every three days
Primary EndpointSatellite Cell Activation
Histological ObservationAt 21 days post-injury, muscle morphology was comparable between this compound and vehicle-treated groups, indicating no aberrant tissue regeneration.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

cluster_0 Experimental Workflow Induce_Injury 1. Induce Skeletal Muscle Injury (BaCl₂ injection) Administer_MSI1436 2. Administer this compound or Vehicle (24h post-injury) Induce_Injury->Administer_MSI1436 Tissue_Collection 3. Collect Muscle Tissue at Defined Time Points Administer_MSI1436->Tissue_Collection Analysis 4. Histological & Immunohistochemical Analysis Tissue_Collection->Analysis Quantification 5. Quantify Satellite Cell Activation Analysis->Quantification

Caption: General experimental workflow for studying this compound in muscle repair.
Protocol 1: Barium Chloride (BaCl₂)-Induced Skeletal Muscle Injury in Mice

This protocol describes a widely used method to induce acute skeletal muscle injury, which is followed by a robust regenerative response.

Materials:

  • Barium chloride (BaCl₂) solution (1.2% w/v in sterile phosphate-buffered saline - PBS)

  • Adult mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Insulin syringes (28-30 gauge)

  • Animal clippers

  • 70% Ethanol

Procedure:

  • Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Remove the fur from the lower hindlimb overlying the tibialis anterior (TA) muscle using animal clippers.

  • Clean the exposed skin with 70% ethanol.

  • Carefully insert the needle of an insulin syringe longitudinally into the belly of the TA muscle.

  • Slowly inject 50 µL of the 1.2% BaCl₂ solution. Injecting a larger volume (e.g., 100 µL) may increase mortality.

  • Withdraw the needle and monitor the animal until it has fully recovered from anesthesia.

  • The contralateral limb can be injected with sterile PBS to serve as a vehicle control.

  • Post-procedural analgesics should be administered according to institutional guidelines.

Protocol 2: Immunohistochemical Analysis of Satellite Cell Activation

This protocol details the staining procedure to identify and quantify activated satellite cells in muscle cross-sections using antibodies against Pax7 (a satellite cell marker) and Ki67 (a proliferation marker).

Materials:

  • Cryosectioned muscle tissue (10 µm thick) on charged slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.2% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum and 0.5% bovine serum albumin (BSA) in PBS

  • Primary antibodies:

    • Mouse anti-Pax7 (e.g., DSHB, 1:100)

    • Rabbit anti-Ki67 (e.g., Abcam, 1:500)

  • Secondary antibodies:

    • Goat anti-mouse IgG, Alexa Fluor 488 (or other appropriate fluorophore)

    • Goat anti-rabbit IgG, Alexa Fluor 594 (or other appropriate fluorophore)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cryosections with 4% PFA for 10 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Permeabilization: Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-Pax7 and anti-Ki67) in blocking buffer. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 10 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking buffer. Apply the solution to the sections and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the slides three times for 10 minutes each with PBS in the dark.

  • Counterstaining: Incubate the sections with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

  • Washing: Wash the slides twice for 5 minutes each with PBS in the dark.

  • Mounting: Mount a coverslip onto each slide using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of multiple random fields of view from each muscle section.

    • Quantify the number of Pax7-positive nuclei (total satellite cells) and the number of Pax7/Ki67 double-positive nuclei (activated/proliferating satellite cells).

    • Express the data as the number of positive cells per muscle fiber or per unit area.

cluster_0 Study Logic Hypothesis Hypothesis: This compound promotes skeletal muscle repair. Mechanism Mechanism of Action: Inhibition of PTP1B Hypothesis->Mechanism Experiment Experimental Model: BaCl₂-induced muscle injury in mice Mechanism->Experiment Intervention Intervention: This compound Treatment Experiment->Intervention Outcome Primary Outcome: Increased Satellite Cell Activation Intervention->Outcome Conclusion Conclusion: This compound enhances muscle regeneration. Outcome->Conclusion

Caption: Logical flow of the investigation into this compound and muscle repair.

Conclusion

This compound represents a promising small molecule for the study and potential therapeutic enhancement of skeletal muscle repair. Its specific mechanism of action through PTP1B inhibition provides a targeted approach to stimulate the endogenous regenerative capacity of muscle tissue. The protocols and data presented herein offer a foundational framework for researchers to explore the utility of this compound in the context of skeletal muscle biology and regenerative medicine. Further investigations could explore dose-response relationships, optimal timing of administration, and the effects of this compound in chronic models of muscle disease.

References

Application of MSI-1436 in Equine Metabolic Syndrome Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MSI-1436 (Trodusquemine) in the research of Equine Metabolic Syndrome (EMS). This compound, a selective, non-competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), has emerged as a promising therapeutic candidate for managing EMS by improving insulin sensitivity and mitigating associated metabolic dysfunctions.[1][2][3]

Introduction to this compound and Equine Metabolic Syndrome

Equine Metabolic Syndrome is a multifaceted condition characterized by insulin dysregulation, obesity or regional adiposity (such as a "cresty neck"), and an increased risk of laminitis.[4][5][6][7][8] Insulin resistance is a key feature of EMS, where tissues fail to respond effectively to insulin, leading to hyperinsulinemia.[4][8]

Protein tyrosine phosphatase 1B (PTP1B) acts as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor, thereby dampening its activity.[1][9] Elevated PTP1B activity is associated with insulin resistance.[1] this compound selectively inhibits PTP1B, thus enhancing insulin signaling and improving glucose uptake and metabolism.[1][2][9] Research in equine models has demonstrated that this compound can restore insulin sensitivity, reduce inflammation, and modulate critical cellular processes like autophagy and endoplasmic reticulum (ER) stress.[1][3][10]

Mechanism of Action of this compound in EMS

This compound functions by allosterically inhibiting PTP1B, which in turn enhances the phosphorylation of the insulin receptor and its downstream signaling components, such as Akt and PI3K.[11][12] This leads to increased translocation of glucose transporters (like GLUT4) to the cell membrane, facilitating glucose uptake into cells and lowering blood glucose levels.

Beyond its direct effects on insulin signaling, this compound has been shown to:

  • Reduce Inflammation: It decreases the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in EMS-affected tissues.[1][13]

  • Modulate Autophagy and ER Stress: this compound helps to resolve ER stress and promotes healthy mitochondrial dynamics and autophagy, processes that are often impaired in metabolic diseases.[1][11][14]

  • Regulate Adipokines: It can restore normal levels of adiponectin, an important hormone for regulating glucose levels and fatty acid breakdown.[1][10]

Below is a diagram illustrating the signaling pathway.

cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates MSI1436 This compound MSI1436->PTP1B Inhibits PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Quantitative Data from Equine Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in EMS-affected horses.

Table 1: Effects of this compound on Circulating Metabolic and Inflammatory Markers in EMS Horses [1]

ParameterHealthy ControlEMS UntreatedEMS Treated with this compound
Insulin (µU/mL) LowHigh (Hyperinsulinemia)Significantly Reduced
Glucose (mmol/L) NormalHigh (Hyperglycemia)Significantly Reduced
Adiponectin (µg/mL) NormalLowRestored to Normal Levels
Leptin (ng/mL) NormalHighNo Significant Change Reported
IL-1β (pg/mL) LowHighSignificantly Reduced
TNF-α (pg/mL) LowHighSignificantly Reduced
TGF-β (pg/mL) LowHighSignificantly Reduced

Table 2: Molecular Effects of this compound on Liver Explants from EMS Horses [1][11]

Gene/Protein MarkerObservation in EMS LiverEffect of this compound Treatment
PTP1B Increased ExpressionInhibited Activity
CHOP (ER Stress) Increased ExpressionAttenuated Expression
ATF6 (ER Stress) Increased ExpressionAttenuated Expression
HSPA5 (ER Stress) Increased ExpressionAttenuated Expression
XBP1 (ER Stress) Increased ExpressionAttenuated Expression
MFN2 (Mitochondria) Altered ExpressionRegulated Expression
PINK1 (Mitophagy) Altered ExpressionPotentiated Expression
BECN1 (Autophagy) Altered ExpressionUpregulated Expression
SIRT1 Not specifiedIncreased Expression

Experimental Protocols

The following are detailed protocols for in vivo and ex vivo studies based on methodologies reported in the literature.

In Vivo Administration of this compound to EMS Horses

This protocol outlines the systemic administration of this compound to evaluate its effects on metabolic and inflammatory parameters.

Materials:

  • This compound (Trodusquemine)

  • Sterile saline for injection

  • Syringes and needles for intravenous administration

  • Blood collection tubes (e.g., EDTA, serum separator)

  • Centrifuge

  • ELISA kits for insulin, glucose, adiponectin, and cytokines

Protocol:

  • Animal Selection: Select a cohort of horses diagnosed with EMS based on clinical signs (obesity/regional adiposity, history of laminitis) and confirmed insulin dysregulation through an oral sugar test or combined glucose-insulin test.[15][16] A healthy control group should also be included.

  • Acclimatization: Acclimate all horses to the study conditions for a period of at least one week.

  • Baseline Sampling: Collect baseline blood samples from all horses after an overnight fast to measure initial levels of insulin, glucose, adiponectin, leptin, and inflammatory cytokines.

  • This compound Administration: Administer a single intravenous dose of this compound. A previously reported effective dose is a single bolus.[3] The exact dosage should be determined based on preliminary dose-response studies.

  • Post-Treatment Blood Sampling: Collect blood samples at specified time points post-administration (e.g., 24, 48, 72 hours) to monitor changes in the measured parameters.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma or serum.

    • Store samples at -80°C until analysis.

    • Use commercially available and validated ELISA kits to quantify the concentrations of metabolic hormones and cytokines.

  • Data Analysis: Compare the pre- and post-treatment values within the EMS group and between the EMS and healthy control groups using appropriate statistical tests (e.g., ANOVA, t-test).

cluster_1 In Vivo Experimental Workflow A Select EMS and Healthy Horses B Acclimatize Horses A->B C Collect Baseline Blood Samples B->C D Administer this compound (IV) C->D E Collect Post-Treatment Blood Samples D->E F Process and Analyze Samples (ELISA) E->F G Statistical Data Analysis F->G

Caption: Workflow for the in vivo study of this compound in EMS horses.

Ex Vivo Treatment of Equine Liver Explants

This protocol describes the methodology for treating liver tissue explants to investigate the direct molecular effects of this compound.

Materials:

  • Fresh liver tissue from EMS-affected and healthy horses (obtained via biopsy or post-mortem)

  • This compound (Trodusquemine)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin/Streptomycin)

  • 6-well culture plates

  • RNA extraction kits

  • qRT-PCR reagents and primers

  • Protein lysis buffer (RIPA)

  • Antibodies for Western blotting (e.g., anti-PTP1B, anti-BECN1, anti-CHOP)

Protocol:

  • Tissue Collection and Preparation:

    • Aseptically collect liver biopsies from both healthy and EMS-diagnosed horses.

    • Immediately place the tissue in cold, sterile PBS.

    • Under a sterile hood, cut the liver tissue into small explants (e.g., 2-3 mm³).

  • Explant Culture:

    • Place several explants into each well of a 6-well plate containing culture medium supplemented with FBS and antibiotics.

    • Allow the explants to stabilize in culture for a few hours.

  • This compound Treatment:

    • Treat the liver explants with a predetermined concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).[2] Include untreated control wells for both healthy and EMS tissues.

  • Harvesting and Analysis:

    • After the treatment period, harvest the explants for molecular analysis.

    • For Gene Expression (qRT-PCR): Homogenize the tissue and extract total RNA using a suitable kit. Synthesize cDNA and perform qRT-PCR using primers for target genes (e.g., PTPN1, BECN1, DDIT3/CHOP).

    • For Protein Analysis (Western Blot): Lyse the tissue in RIPA buffer to extract total protein. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

  • Data Analysis: Normalize gene expression data to a housekeeping gene. Quantify protein band intensity and normalize to a loading control (e.g., β-actin). Compare the expression levels between treated and untreated groups.

cluster_2 Ex Vivo Liver Explant Workflow A Collect Liver Biopsies (Healthy & EMS) B Prepare Liver Explants A->B C Culture Explants B->C D Treat with this compound C->D E Harvest Explants D->E F RNA/Protein Extraction E->F G qRT-PCR Analysis F->G H Western Blot Analysis F->H I Data Analysis G->I H->I

Caption: Workflow for the ex vivo study of this compound on equine liver explants.

Conclusion and Future Directions

This compound represents a targeted and effective therapeutic strategy for addressing the underlying pathophysiology of Equine Metabolic Syndrome. Its ability to enhance insulin sensitivity, reduce inflammation, and restore cellular homeostasis makes it a compelling candidate for further research and development. Future studies should focus on long-term efficacy and safety, optimal dosing strategies, and its potential to prevent or reverse laminitis in at-risk equine populations. The protocols and data presented here provide a solid foundation for researchers to build upon in the quest for effective treatments for this challenging equine disorder.

References

Application Notes and Protocols for Trodusquemine in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that has garnered significant interest in metabolic research, particularly for its potential therapeutic applications in type 2 diabetes and obesity.[1][2] Its primary mechanism of action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1] By inhibiting PTP1B, Trodusquemine enhances insulin sensitivity, promotes glucose uptake, and can lead to weight loss, making it a valuable tool for investigating diabetes and related metabolic disorders in various preclinical models.[1][3]

These application notes provide detailed protocols for the use of Trodusquemine in common diabetes research models, along with expected outcomes and data presentation guidelines.

Mechanism of Action: PTP1B Inhibition

Trodusquemine is a non-competitive, allosteric inhibitor of PTP1B.[1] PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS1). Inhibition of PTP1B by Trodusquemine leads to increased phosphorylation of these key signaling molecules, thereby amplifying the downstream insulin signaling cascade. This results in enhanced glucose uptake and improved glycemic control.

Trodusquemine_Mechanism_of_Action cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Figure 1: Trodusquemine's mechanism of action in the insulin signaling pathway.

Data Presentation: Quantitative Effects of Trodusquemine

The following tables summarize the reported quantitative effects of Trodusquemine in various preclinical models of diabetes and obesity.

Table 1: Effects of Trodusquemine on Body Weight and Composition

Animal ModelTreatment ProtocolChange in Body WeightChange in Fat MassCitation
Diet-Induced Obese (DIO) Mice10 mg/kg initial dose, then 5 mg/kg weekly for 3 weeks (i.p.)20% reduction>50% reduction[4]
LDLR-/- Mice on High-Fat DietSingle dose of 10 mg/kg (i.p.)20% reduction>50% reduction[4]
LDLR-/- Mice on High-Fat DietChronic: 10 mg/kg initial dose, then 5 mg/kg weekly for 4 weeks (i.p.)Prevented weight gainDecreased fat mass[4]

Table 2: Effects of Trodusquemine on Metabolic Parameters

| Animal Model | Treatment Protocol | Change in Plasma Insulin | Change in Total Cholesterol | Change in Triglycerides | Citation | | :--- | :--- | :--- | :--- | :--- | | LDLR-/- Mice on High-Fat Diet | Single dose of 10 mg/kg (i.p.) | Significant decrease | Significant decrease | Significant decrease |[4][5] | | LDLR-/- Mice on High-Fat Diet | Chronic: 10 mg/kg initial dose, then 5 mg/kg weekly for 4 weeks (i.p.) | Significant decrease | Significant decrease | Significant decrease |[4][5] | | Diet-Induced Obese (DIO) Mice | 10 mg/kg initial dose, then 5 mg/kg weekly for 3 weeks (i.p.) | Significant reduction | - | - |[6] |

Table 3: Effects of Trodusquemine on Insulin Signaling

Model SystemTreatmentTarget ProteinChange in PhosphorylationCitation
F11 Neuronal Cells1-100 µM TrodusquemineIRβ, Akt, GSK3βIncreased phosphorylation[1]
LMO4KO Mouse LiverCentral Trodusquemine infusionIR-β, IRS-1, Akt, GSK3-βRestored phosphorylation in response to insulin[7]
LDLR-/- Mouse AortaSingle dose of 10 mg/kg (i.p.)Akt (Ser473)Significant increase[5]
HepG2 Cells10 µM Trodusquemine + 100 nM Insulinp-IRβ~3-fold increase over insulin alone[6]

Experimental Protocols

Protocol 1: Preparation and Administration of Trodusquemine

Materials:

  • Trodusquemine (this compound)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with 26-28 gauge needles

Preparation of Trodusquemine Solution:

  • Trodusquemine is soluble in aqueous solutions. For in vivo studies, it is typically dissolved in sterile saline.[6]

  • To prepare a 1 mg/mL stock solution, weigh the required amount of Trodusquemine and dissolve it in the appropriate volume of sterile saline.

  • Vortex thoroughly to ensure complete dissolution.

  • The final concentration for injection should be calculated based on the desired dosage (e.g., 2, 5, or 10 mg/kg) and the average weight of the mice, ensuring the injection volume does not exceed 10 µL/g of body weight.[8]

Intraperitoneal (i.p.) Injection Procedure:

  • Restrain the mouse securely.

  • Turn the mouse so its ventral side is facing up and tilt its head downwards.

  • Insert a 26-28 gauge needle into the lower right abdominal quadrant at a 30-degree angle to the skin.[8]

  • Aspirate briefly to ensure the needle has not entered a blood vessel or the intestines.

  • If no fluid is aspirated, inject the Trodusquemine solution.

  • Withdraw the needle and return the mouse to its cage.

IP_Injection_Workflow start Start prep Prepare Trodusquemine in Saline start->prep restrain Restrain Mouse prep->restrain inject Perform Intraperitoneal Injection restrain->inject observe Observe Mouse inject->observe end End observe->end

Figure 2: Workflow for intraperitoneal injection of Trodusquemine.
Protocol 2: Glucose Tolerance Test (GTT)

Materials:

  • Trodusquemine-treated and control mice

  • Sterile 20% glucose solution

  • Glucometer and test strips

  • Restraining device

  • Timer

Procedure:

  • Fast mice for 6 hours prior to the test. Ensure free access to water.[9]

  • At time 0, measure baseline blood glucose from a tail vein blood sample.

  • Administer a 2 g/kg body weight bolus of 20% glucose solution via intraperitoneal injection.[10]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Protocol 3: Insulin Tolerance Test (ITT)

Materials:

  • Trodusquemine-treated and control mice

  • Humulin R (insulin)

  • Sterile saline

  • Glucometer and test strips

  • Restraining device

  • Timer

Procedure:

  • Fast mice for 4-6 hours prior to the test.[11]

  • At time 0, measure baseline blood glucose from a tail vein blood sample.

  • Administer insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.[9]

  • Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin administration.

  • Plot the percentage of initial blood glucose over time.

Metabolic_Tests_Workflow start Start fast Fast Mice (4-6h for ITT, 6h for GTT) start->fast baseline Measure Baseline Blood Glucose (t=0) fast->baseline injection Inject Insulin (ITT) or Glucose (GTT) baseline->injection measurements Measure Blood Glucose at Timed Intervals injection->measurements analysis Analyze Data (AUC, etc.) measurements->analysis end End analysis->end

Figure 3: General workflow for Glucose and Insulin Tolerance Tests.
Protocol 4: Western Blot Analysis of Insulin Signaling

Materials:

  • Tissues (e.g., liver, muscle, adipose) from Trodusquemine-treated and control mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS1, anti-IRS1, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Homogenize tissue samples in lysis buffer on ice.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion

Trodusquemine is a powerful research tool for investigating the pathophysiology of diabetes and obesity. Its specific inhibition of PTP1B allows for the targeted study of insulin and leptin signaling pathways. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize Trodusquemine in their preclinical diabetes models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.

References

Application Notes and Protocols for MSI-1436 (Trodusquemine) in Rodent Obesity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[4][5][6] By inhibiting PTP1B, this compound enhances insulin and leptin sensitivity, making it a promising therapeutic candidate for the treatment of obesity and type 2 diabetes.[3][4][7] In rodent models of both diet-induced and genetic obesity, this compound has demonstrated significant efficacy in reducing body weight, suppressing appetite, and improving metabolic parameters.[4][8][9][10]

These application notes provide detailed protocols for the use of this compound in rodent obesity studies, based on established research.

Mechanism of Action

This compound exerts its effects by binding to the C-terminal segment of PTP1B, leading to its inhibition.[2][6] This inhibition prevents the dephosphorylation of the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2), thereby amplifying their downstream signaling cascades. Enhanced insulin signaling promotes glucose uptake and utilization, while potentiated leptin signaling leads to decreased appetite and increased energy expenditure. The primary molecular targets are the insulin receptor β subunit (IRβ) and STAT3, a downstream effector of leptin signaling.[4]

MSI1436_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds IRS IRS IR->IRS Phosphorylates JAK2 JAK2 LepR->JAK2 Activates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates MSI1436 This compound MSI1436->PTP1B Inhibits PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from rodent studies investigating the effects of this compound on obesity.

Table 1: this compound Dosing and Administration in Rodent Obesity Models

ParameterMiceRatsReference
Route of Administration Intraperitoneal (i.p.), Intravenous (i.v.)Intraperitoneal (i.p.), Intravenous (i.v.)[1][9]
Dosage Range 0.125 - 10 mg/kg10 mg/kg[1][9]
Treatment Frequency Single dose, weekly, every 3 daysSingle dose[1][9][11]
Vehicle SalineSaline[1]

Table 2: Reported Efficacy of this compound in Rodent Obesity Models

Outcome MeasureModelTreatment DetailsResultReference
Body Weight Reduction Diet-Induced Obese (DIO) Mice10 mg/kg initial, 5 mg/kg weekly i.p. for 4 weeksSignificant reduction in body weight[1]
DIO MiceSingle 10 mg/kg dose~20% reduction in body weight[12]
Genetically Obese (ob/ob) Mice5-10 mg/kg i.p.Dose-dependent weight loss[9]
Fat Mass Reduction DIO MiceSingle 10 mg/kg dose>50% reduction in fat mass[12]
Food Intake Suppression DIO Mice5 mg/kg i.p.Sufficient to suppress food intake[1]
RatsSingle 10 mg/kg i.v. doseReduction in food and water intake within 24h[10]
Improved Insulin Sensitivity DIO MiceChronic treatmentImproved glucose homeostasis[12]
ob/ob Mice5-10 mg/kg i.p.Re-established normoglycemia[8]
Plasma Hormone Level Changes DIO Mice10 mg/kg initial, 5 mg/kg weekly i.p.Reduced plasma insulin and leptin levels[1][4]
Signaling Pathway Modulation Rats10 mg/kg i.p.2.7-fold increase in STAT3 phosphorylation[1]
Rats10 mg/kg i.p. with insulin3-fold increase in IRβ phosphorylation[1]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
  • Animal Model: Male C57BL/6J or AKR/J mice, 6-8 weeks of age.

  • Housing: House mice individually or in small groups with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD) (e.g., 45% or 60% kcal from fat) for a period of 8-14 weeks to induce obesity.[1]

  • Monitoring: Monitor body weight and food intake weekly. Mice are considered obese when they exhibit a significantly higher body weight and fat mass compared to the control group.

Protocol 2: this compound Administration in Rodents
  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Administration:

    • Intraperitoneal (i.p.) Injection:

      • Gently restrain the rodent.

      • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Inject the calculated volume of the this compound solution.

    • Intravenous (i.v.) Injection (for rats):

      • Warm the tail to dilate the lateral tail veins.

      • Place the rat in a restrainer.

      • Insert the needle into a lateral tail vein and inject the solution slowly.

  • Treatment Groups:

    • Vehicle Control: Administer an equivalent volume of saline.

    • This compound Treatment: Administer the desired dose of this compound.

    • Pair-Fed Control (Optional): To distinguish the effects of this compound on energy expenditure from those on appetite suppression, include a group of animals that receive the vehicle and are fed the same amount of food consumed by the this compound-treated group on the previous day.[1]

Protocol 3: Assessment of Metabolic Parameters
  • Body Weight and Food Intake:

    • Measure body weight daily or weekly at the same time of day.

    • Measure food intake daily by weighing the provided food and any spillage.

  • Body Composition Analysis:

    • Use techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to determine fat mass, lean mass, and total body water content.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or i.p. injection. Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-injection to measure blood glucose levels.

    • ITT: After a 4-6 hour fast, administer insulin (e.g., 0.75 U/kg) via i.p. injection. Collect blood samples at 0, 15, 30, 45, and 60 minutes post-injection to measure blood glucose levels.

  • Plasma Analysis:

    • Collect blood via tail vein or cardiac puncture at the end of the study.

    • Centrifuge the blood to separate plasma.

    • Use ELISA kits to measure plasma levels of insulin, leptin, triglycerides, and cholesterol.

Protocol 4: Analysis of Signaling Pathways
  • Tissue Collection:

    • Euthanize the animals at the desired time point after this compound administration.

    • Rapidly dissect tissues of interest, such as the hypothalamus, liver, and adipose tissue.

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Western Blotting:

    • Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IRβ, IRβ, p-STAT3, STAT3, p-Akt, Akt).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the extent of protein phosphorylation.

Experimental Workflow

Experimental_Workflow Start Start: Rodent Model Selection Obesity_Induction Obesity Induction (e.g., High-Fat Diet) Start->Obesity_Induction Grouping Randomization into Treatment Groups Obesity_Induction->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring In-life Monitoring: - Body Weight - Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping: - GTT / ITT - Body Composition Treatment->Metabolic_Tests Monitoring->Treatment Repeated Dosing Termination Study Termination & Tissue Collection Metabolic_Tests->Termination Biochemical_Analysis Biochemical Analysis: - Plasma Hormones - Lipids Termination->Biochemical_Analysis Molecular_Analysis Molecular Analysis: - Western Blotting - Gene Expression Termination->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable tool for studying the role of PTP1B in obesity and metabolic diseases. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies in rodent models. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, contributing to a better understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate MSI-1436 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436 (Trodusquemine) is a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] Inhibition of PTP1B by this compound has shown therapeutic potential in a variety of diseases, including metabolic disorders like obesity and type 2 diabetes, various cancers, and neurodegenerative diseases.[3][4] Furthermore, this compound has demonstrated pro-regenerative effects in preclinical models.[5] These application notes provide detailed protocols for a range of cell-based assays to enable researchers to effectively evaluate the efficacy of this compound in a laboratory setting.

Mechanism of Action: PTP1B Inhibition

PTP1B dephosphorylates and thereby inactivates key signaling proteins such as the insulin receptor (IR) and STAT3. By inhibiting PTP1B, this compound enhances the phosphorylation of these downstream targets, leading to the potentiation of their respective signaling pathways. This mechanism underlies many of the observed therapeutic effects of this compound.

cluster_0 Cell Membrane Insulin Receptor Insulin Receptor p-Insulin Receptor p-Insulin Receptor Insulin Receptor->p-Insulin Receptor Phosphorylation Leptin Receptor Leptin Receptor p-STAT3 p-STAT3 Leptin Receptor->p-STAT3 Phosphorylation Insulin Insulin Insulin->Insulin Receptor Binds Leptin Leptin Leptin->Leptin Receptor Binds This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->p-Insulin Receptor Dephosphorylates PTP1B->p-STAT3 Dephosphorylates Downstream Signaling (Glucose Uptake, etc.) Downstream Signaling (Glucose Uptake, etc.) p-Insulin Receptor->Downstream Signaling (Glucose Uptake, etc.) Activates Gene Transcription (Appetite Regulation, etc.) Gene Transcription (Appetite Regulation, etc.) p-STAT3->Gene Transcription (Appetite Regulation, etc.) Activates

Caption: this compound Signaling Pathway

Data Presentation: Summary of this compound Efficacy

The following tables summarize key quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: PTP1B Inhibition

ParameterValueCell Line/SystemReference
IC50~1 µMPurified PTP1B enzyme[1][2]
Selectivity>200-fold vs. TCPTPPurified enzymes[1][2]

Table 2: Effects on Downstream Signaling

AssayEffectFold ChangeCell LineReference
Insulin Receptor (IRβ) PhosphorylationIncreased in the presence of insulin~3-fold (vs. insulin alone)HepG2[1]
STAT3 PhosphorylationIncreased~2.7-foldRat Hypothalamus[1]
Cardiomyocyte ProliferationIncreased~2.6-foldZebrafish[5]
Satellite Cell ActivationStimulated~2-foldMouse Skeletal Muscle[5]

Table 3: Cellular Effects

AssayEffectCell LineReference
Cell ViabilityIncreased in stressed cellsHepG2[6]
ApoptosisReduced in stressed cellsHepG2[6]
Cell MigrationAttenuatedHER2-positive breast cancer cells[4]
Glucose UptakeEnhancedInsulin-resistant equine hepatic progenitor cells[7]

Experimental Protocols

PTP1B Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on PTP1B enzymatic activity.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate PTP1B with this compound Incubate PTP1B with this compound Prepare Reagents->Incubate PTP1B with this compound Add Substrate (pNPP) Add Substrate (pNPP) Incubate PTP1B with this compound->Add Substrate (pNPP) Incubate Incubate Add Substrate (pNPP)->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition End End Calculate Inhibition->End

Caption: PTP1B Enzymatic Assay Workflow

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.

  • Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of PTP1B inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Insulin Receptor (IRβ) and STAT3 Phosphorylation

This protocol details the detection of changes in the phosphorylation status of key downstream targets of PTP1B.

Materials:

  • Cell line of interest (e.g., HepG2 for IRβ, various cancer cell lines for STAT3)

  • This compound

  • Insulin (for IRβ stimulation) or appropriate cytokine (for STAT3 stimulation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IRβ, anti-total-IRβ, anti-phospho-STAT3, anti-total-STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified duration.

  • For IRβ phosphorylation, stimulate cells with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes) before lysis.

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total protein and a loading control to normalize the data.

  • Quantify band intensities using densitometry software.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to attach overnight.

  • Treat cells with a range of this compound concentrations.

  • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as for the viability assay.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells, particularly relevant for cancer research.

Start Start Seed Cells to Confluence Seed Cells to Confluence Start->Seed Cells to Confluence Create Scratch/Wound Create Scratch/Wound Seed Cells to Confluence->Create Scratch/Wound Treat with this compound Treat with this compound Create Scratch/Wound->Treat with this compound Image at Time 0 Image at Time 0 Treat with this compound->Image at Time 0 Incubate Incubate Image at Time 0->Incubate Image at Later Time Points Image at Later Time Points Incubate->Image at Later Time Points Measure Wound Closure Measure Wound Closure Image at Later Time Points->Measure Wound Closure End End Measure Wound Closure->End

Caption: Wound Healing Assay Workflow

Materials:

  • Adherent cell line (e.g., HER2-positive breast cancer cells)

  • This compound

  • Cell culture plates

  • Pipette tip or cell scraper

  • Microscope with a camera

Protocol:

  • Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Glucose Uptake Assay

This assay is crucial for evaluating the efficacy of this compound in the context of metabolic diseases.

Materials:

  • Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • This compound

  • Glucose-free culture medium

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Seed cells in appropriate culture plates.

  • Induce insulin resistance if required for the experimental model.

  • Pre-treat cells with this compound for a specified time.

  • Wash cells and incubate in glucose-free medium.

  • Stimulate cells with or without insulin.

  • Add the labeled glucose analog and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells.

  • Measure the amount of internalized labeled glucose using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).

  • Normalize the glucose uptake to the total protein content of each sample.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive toolkit for researchers to investigate the efficacy of this compound. By systematically evaluating its impact on PTP1B activity, downstream signaling pathways, and various cellular functions, a thorough understanding of its therapeutic potential can be achieved. The provided protocols offer a starting point for experimentation, and optimization may be required for specific cell lines and experimental conditions.

References

Trodusquemine (MSI-1436): Application Notes and Protocols for In Vitro Neuronal Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol analog that has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, including metabolic disorders and neurodegenerative diseases. In the context of neuroscience, Trodusquemine exhibits neuroprotective properties primarily through two distinct mechanisms of action. Firstly, it is a potent, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, Trodusquemine enhances neuronal insulin signaling, which is crucial for neuronal survival, synaptic plasticity, and cognitive function. Secondly, Trodusquemine has been shown to displace misfolded protein oligomers, such as amyloid-beta (Aβ) and alpha-synuclein, from neuronal cell membranes, thereby mitigating their cytotoxic effects.[1] These dual mechanisms make Trodusquemine a compelling compound for in vitro studies on neuronal cells to investigate potential therapeutic strategies for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

These application notes provide a comprehensive overview of the in vitro application of Trodusquemine on neuronal cells, including detailed experimental protocols and quantitative data to guide researchers in their studies.

Data Presentation

The following tables summarize quantitative data from in vitro studies of Trodusquemine on neuronal cells, providing a reference for effective concentrations and observed effects.

Table 1: PTP1B Inhibition
Parameter Value
Target Protein Tyrosine Phosphatase 1B (PTP1B)
Mechanism of Inhibition Non-competitive, allosteric
IC50 (in vitro enzymatic assay) ~1.0 µM
Table 2: Effects on Amyloid-Beta (Aβ) Oligomer Toxicity in SH-SY5Y Cells
Assay Trodusquemine Concentration Aβ42 Oligomer Concentration Incubation Time
Cell Viability (MTT Assay)0.1 µM1 µM24 hours
0.33 µM1 µM24 hours
1.0 µM1 µM24 hours
Oligomer Displacement (Confocal Microscopy)1.0 µM1 µM15 minutes
Reactive Oxygen Species (ROS) Production1.0 µM1 µM15 minutes
Table 3: Effects on Neuronal Signaling Pathways
Signaling Pathway Key Proteins Effect of Trodusquemine
Insulin SignalingPhosphorylated Insulin Receptor (p-IRβ), Phosphorylated Akt (p-Akt), Phosphorylated GSK3β (p-GSK3β)Increased phosphorylation, indicating pathway activation.
Leptin SignalingPhosphorylated JAK2, Phosphorylated STAT3Increased phosphorylation, indicating pathway activation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving Trodusquemine and neuronal cells.

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and suitable model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

PTP1B Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of Trodusquemine on PTP1B activity.

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • p-Nitrophenyl phosphate (pNPP) substrate

    • Trodusquemine

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of Trodusquemine in the assay buffer.

    • In a 96-well plate, add the recombinant PTP1B enzyme to each well.

    • Add the Trodusquemine dilutions or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding pNPP to all wells.

    • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

    • Calculate the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Assessment of Neuroprotection against Aβ Oligomer-Induced Toxicity

This protocol details how to assess the protective effects of Trodusquemine against Aβ oligomer-induced cytotoxicity in SH-SY5Y cells using the MTT assay.

  • Materials:

    • SH-SY5Y cells

    • Aβ42 monomers

    • Trodusquemine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Protocol:

    • Preparation of Aβ42 Oligomers: Prepare Aβ42 oligomers from synthetic monomers according to established protocols.

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment:

      • Prepare solutions of Aβ42 oligomers (e.g., 1 µM final concentration) and various concentrations of Trodusquemine (e.g., 0.1, 0.33, 1.0 µM).

      • Pre-incubate the Aβ42 oligomers with Trodusquemine for 1 hour at 37°C.

      • Remove the culture medium from the cells and replace it with the medium containing the pre-incubated Aβ42 oligomers and Trodusquemine. Include controls for untreated cells, cells treated with Aβ42 oligomers alone, and cells treated with Trodusquemine alone.

    • Incubation: Incubate the cells for 24 hours at 37°C.

    • MTT Assay:

      • Add MTT solution to each well and incubate for 4 hours at 37°C.

      • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis of Insulin Signaling Pathway Activation

This protocol describes how to analyze the phosphorylation status of key proteins in the insulin signaling pathway in neuronal cells treated with Trodusquemine.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y or F11 cells)

    • Trodusquemine

    • Insulin (for stimulation)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-p-IRβ (Tyr1150/1151), anti-total IRβ, anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Cell Treatment:

      • Plate neuronal cells and grow to 80-90% confluency.

      • Serum-starve the cells for 4-6 hours.

      • Pre-treat the cells with Trodusquemine at the desired concentrations for 1-2 hours.

      • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

    • Cell Lysis:

      • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

      • Collect lysates and determine protein concentration using the BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Neurite Outgrowth Assay

This assay can be used to assess the potential of Trodusquemine to promote neurite formation and extension in neuronal cells.

  • Materials:

    • SH-SY5Y cells

    • Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

    • Trodusquemine

    • Microscopy imaging system

    • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Protocol:

    • Cell Differentiation: Differentiate SH-SY5Y cells into a neuronal-like phenotype by culturing them in a differentiation medium for several days.

    • Treatment: Treat the differentiated cells with various concentrations of Trodusquemine. Include a vehicle control.

    • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

    • Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope (if using immunofluorescence for neuronal markers like β-III tubulin).

    • Quantification: Analyze the images to measure neurite length, number of neurites per cell, and branching complexity using image analysis software.

Visualizations

The following diagrams illustrate key concepts related to the in vitro application of Trodusquemine on neuronal cells.

G cluster_0 Experimental Workflow for Trodusquemine Evaluation cluster_1 Assay Types start Start: Culture Neuronal Cells (e.g., SH-SY5Y) treat Treat with Trodusquemine (various concentrations and times) start->treat assay Perform In Vitro Assays treat->assay data Data Analysis and Interpretation assay->data viability Cell Viability Assay (e.g., MTT) assay->viability western Western Blot (Signaling Pathways) assay->western microscopy Confocal Microscopy (Oligomer Displacement) assay->microscopy neurite Neurite Outgrowth Assay assay->neurite end End: Characterize Effects data->end

Caption: Workflow for in vitro evaluation of Trodusquemine on neuronal cells.

G cluster_0 Trodusquemine's Dual Mechanism of Neuroprotection cluster_1 Mechanism 1: PTP1B Inhibition cluster_2 Mechanism 2: Oligomer Displacement trodusquemine Trodusquemine ptp1b PTP1B trodusquemine->ptp1b Inhibits membrane Neuronal Cell Membrane trodusquemine->membrane Interacts with insulin_signaling Enhanced Insulin/ Leptin Signaling ptp1b->insulin_signaling Leads to neuroprotection1 Neuroprotection & Synaptic Plasticity insulin_signaling->neuroprotection1 oligomers Misfolded Oligomers (Aβ, α-synuclein) oligomers->membrane Bind to & cause toxicity toxicity Reduced Cytotoxicity membrane->toxicity Displaces Oligomers

Caption: Dual neuroprotective mechanisms of Trodusquemine.

G cluster_0 Trodusquemine's Effect on the Insulin Signaling Pathway insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds to irs IRS Proteins ir->irs Phosphorylates ptp1b PTP1B ptp1b->ir Dephosphorylates (Inhibits) trodusquemine Trodusquemine trodusquemine->ptp1b Inhibits pi3k PI3K irs->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits (by phosphorylation) downstream Neuronal Survival & Synaptic Plasticity gsk3b->downstream Promotes (when inhibited)

Caption: Trodusquemine enhances insulin signaling by inhibiting PTP1B.

References

Probing PTP1B Inhibition by MSI-1436: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing Western blotting to investigate the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by the allosteric inhibitor MSI-1436 (Trodusquemine). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases and cancer.[1][2][3] this compound is a selective, non-competitive inhibitor of PTP1B.[4] This protocol details the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively assess the impact of this compound on PTP1B-regulated signaling cascades.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating key proteins involved in various pathways, including the insulin and HER2 signaling pathways.[1][5] Its dysregulation has been implicated in type 2 diabetes, obesity, and certain cancers. This compound has emerged as a promising therapeutic agent that allosterically inhibits PTP1B, leading to the enhanced phosphorylation of its downstream targets.[1][6] Western blotting is an indispensable technique to qualitatively and quantitatively assess these changes in protein phosphorylation, thereby providing insights into the efficacy and mechanism of action of this compound.

PTP1B Signaling and this compound Inhibition

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[5][7] Similarly, in the context of cancer, PTP1B can dephosphorylate and inactivate receptor tyrosine kinases like HER2. This compound binds to a unique allosteric site on PTP1B, locking the enzyme in an inactive conformation.[1] This inhibition leads to a sustained phosphorylation state of PTP1B substrates, thereby amplifying downstream signaling.

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) p_Insulin_Receptor p-IR Insulin_Receptor->p_Insulin_Receptor autophosphorylation HER2 HER2 p_HER2 p-HER2 HER2->p_HER2 autophosphorylation p_IRS p-IRS p_Insulin_Receptor->p_IRS phosphorylates p_p62DOK p-p62DOK p_HER2->p_p62DOK phosphorylates IRS IRS IRS->p_IRS PI3K_AKT PI3K/Akt Pathway p_IRS->PI3K_AKT activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) PI3K_AKT->Metabolic_Effects leads to p62DOK p62DOK p62DOK->p_p62DOK MAPK MAPK Pathway p_p62DOK->MAPK activates Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth leads to PTP1B PTP1B PTP1B->p_Insulin_Receptor dephosphorylates PTP1B->p_HER2 dephosphorylates MSI_1436 This compound MSI_1436->PTP1B inhibits Insulin Insulin Insulin->Insulin_Receptor binds Growth_Factor Growth Factor Growth_Factor->HER2 binds

Caption: PTP1B signaling pathways and this compound inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on downstream signaling molecules.

Table 1: Inhibitory Potency of this compound against PTP1B

ParameterValueEnzyme FormReference
Ki0.6 µMPTP1B1-405 (full-length)[1]
Ki4 µMPTP1B1-321 (catalytic domain)[1]
IC50~1 µMNot specified[4]

Table 2: Effect of this compound on Protein Phosphorylation

Cell Line/TissueTreatmentProteinFold Change vs. ControlReference
HepG210 µM this compound + 100 nM Insulinp-IRβ~3-fold (vs. insulin alone)[4]
Rat Hypothalamus10 mg/kg this compound + 100 U/kg Insulinp-IRβ~3-fold (vs. insulin alone)[4]
Rat Hypothalamus10 mg/kg this compoundp-STAT32.7-fold[4]
NDL2 Mouse TumorsThis compound Treatmentp-p62DOKSignificant Increase[1]
NDL2 Mouse TumorsThis compound Treatmentp-p44/42 MAP kinaseDecrease[1]

Experimental Protocols

This section provides detailed protocols for assessing PTP1B inhibition by this compound using Western blotting.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation for Electrophoresis protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging quantification 12. Densitometry & Normalization imaging->quantification

Caption: Western blot experimental workflow.
Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HepG2, BT474, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional but Recommended): For studies involving growth factor or insulin stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 30 minutes to 24 hours).[4][5] Include a vehicle control (e.g., saline).

  • Stimulation (Optional): If investigating a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., 100 nM insulin for 15-30 minutes) following this compound pre-treatment.

Cell Lysis and Protein Extraction
  • Wash: Place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][10]

  • Scrape and Collect: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.[8]

  • Centrifugation: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Sample Preparation for Electrophoresis
  • Normalization: Based on the protein concentrations, dilute the lysates with lysis buffer to ensure equal protein loading for each sample.

  • Loading Buffer: Add 4X Laemmli sample buffer to each normalized lysate to a final concentration of 1X.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[8]

  • Final Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes before loading.[8]

SDS-PAGE
  • Load 20-40 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by visualizing the pre-stained protein ladder on the membrane.

Blocking
  • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[3][11]

Primary Antibody Incubation
  • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (see Table 3 for suggested antibodies).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]

Table 3: Recommended Primary Antibodies

Target ProteinHost/TypeSupplier (Example)Catalog # (Example)
PTP1BRabbit PolyclonalCell Signaling Technology#5311
Phospho-IRβ (Tyr1150/1151)Rabbit MonoclonalCell Signaling Technology#3024
Total IRβRabbit PolyclonalCell Signaling Technology#3025
Phospho-STAT3 (Tyr705)Rabbit MonoclonalCell Signaling Technology#9145
Total STAT3Mouse MonoclonalCell Signaling Technology#9139
Phospho-p44/42 MAPK (Erk1/2)Rabbit MonoclonalCell Signaling Technology#4370
Total p44/42 MAPK (Erk1/2)Rabbit MonoclonalCell Signaling Technology#4695
GAPDH/β-Actin (Loading Control)Mouse/Rabbit MonoclonalVariousVarious
Secondary Antibody Incubation
  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

Detection
  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

Image Acquisition
  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Densitometry and Normalization
  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands.

  • Further normalize the data to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

Conclusion

This application note provides a detailed framework for investigating the inhibitory effects of this compound on PTP1B using Western blotting. By following these protocols, researchers can effectively assess the modulation of key signaling pathways and gather crucial data for the development of PTP1B-targeted therapeutics. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

MSI-1436 (Trodusquemine) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of MSI-1436 (also known as Trodusquemine), along with troubleshooting protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or Trodusquemine, is a naturally occurring aminosterol compound.[1][2] It functions as a selective, reversible, and non-competitive allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[2][3][4] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making this compound a significant compound in research related to metabolic diseases, oncology, and neuroprotection.[2][3][4][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound has variable solubility depending on the solvent and its salt form (e.g., free base, lactate). The free base is sparingly soluble in aqueous solutions. For optimal results, refer to the solubility data below.

Data Presentation: this compound Lactate Solubility
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
0.1 M HCl50 mg/mL49.99 mMRequires sonication and pH adjustment to 4.[6]
DMSO≥ 33 mg/mL48.17 mMEnsure use of newly opened DMSO for best results.[6]
Water< 0.1 mg/mLInsolubleNot recommended as a primary solvent.
Ethanol< 0.1 mg/mLInsolubleNot recommended as a primary solvent.

Q3: My this compound solution precipitated after being added to my aqueous cell culture medium. What should I do?

This is a common issue known as "salting out," where a compound soluble in an organic solvent (like DMSO) precipitates when diluted into an aqueous buffer.

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your medium.

  • Use a Co-solvent: While preparing the working solution, sequential addition of co-solvents can sometimes help maintain solubility.

  • Prepare in Acidic Buffer: As this compound is highly soluble in acidic conditions, preparing a concentrated stock in 0.1 M HCl and then diluting it may work for some experimental setups, but be mindful of the final pH in your assay.[6]

  • Use the Lactate or Phosphate Salt: If you are using the free base form, consider switching to a salt form like this compound lactate, which may have better aqueous compatibility.[7]

Q4: How should I store my this compound powder and stock solutions?

Proper storage is critical to maintain the compound's stability.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[8]

  • Stock Solutions (in solvent): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Troubleshooting Guides

General Solubility Troubleshooting Workflow

If you encounter solubility issues, follow this systematic workflow. This process can help identify and resolve common problems with dissolving this compound.

G start Start: this compound Fails to Dissolve check_solvent Step 1: Verify Solvent Is it recommended (e.g., DMSO, 0.1M HCl)? start->check_solvent use_dmso Action: Use high-purity DMSO. Prepare a concentrated stock. check_solvent->use_dmso No assist_dissolution Step 2: Assist Dissolution Is the solution still cloudy? check_solvent->assist_dissolution Yes use_dmso->assist_dissolution use_hcl Action: Use 0.1M HCl. Adjust pH to 4. use_hcl->assist_dissolution sonicate Action: Sonicate the solution. Briefly warm to 37°C if necessary. assist_dissolution->sonicate Yes check_concentration Step 3: Check Concentration Is precipitation occurring at high concentration? assist_dissolution->check_concentration No sonicate->check_concentration lower_conc Action: Lower the stock concentration. Prepare a more dilute stock. check_concentration->lower_conc Yes check_form Step 4: Consider Salt Form Are you using the free base? check_concentration->check_form No lower_conc->check_form switch_salt Action: Switch to a salt form (e.g., this compound Lactate). check_form->switch_salt Yes success Success: this compound Is Fully Dissolved check_form->success No, solution is clear fail Contact Technical Support switch_salt->fail

Caption: Workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out your this compound powder (Molar Mass: 685.07 g/mol ). For 1 mg of this compound, you will add approximately 29.2 µL of DMSO.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
  • Thaw Stock: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Gently pre-warm your serum-free cell culture medium or buffer (e.g., PBS) to 37°C.

  • Serial Dilution: Perform a serial dilution of the DMSO stock into the pre-warmed medium. Crucially, add the stock solution to the medium and vortex immediately after each addition. Do not add medium to the concentrated stock, as this will likely cause precipitation.

  • Final Dilution: Add the diluted this compound solution to your final culture plate containing cells and medium to achieve the desired final concentration (e.g., 10 µM).[8] Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Protocol 3: Preparation for In Vivo Administration (I.P. Injection)

For in vivo studies in mice, this compound is commonly administered via intraperitoneal (I.P.) injection at doses of 5-10 mg/kg.[6][8][9]

  • Vehicle: The typical vehicle for I.P. injection is sterile saline or Phosphate-Buffered Saline (PBS).[9][10]

  • Preparation: Due to poor aqueous solubility, a common method involves first dissolving this compound in a minimal amount of a compatible solvent (like DMSO or an acidic solution) and then diluting it with the saline vehicle just before injection.

  • Example Calculation (for 10 mg/kg dose in a 25g mouse):

    • Dose = 10 mg/kg * 0.025 kg = 0.25 mg of this compound.

    • If using a 50 mg/mL stock in 0.1 M HCl, you would need 5 µL of the stock.

    • This volume is then brought up to the final injection volume (e.g., 100-200 µL) with sterile saline.

  • Administration: It is recommended to prepare the working solution freshly on the day of use.[6]

Mechanism of Action Visualization

This compound is an allosteric inhibitor of PTP1B. By binding to a site distinct from the active site, it prevents PTP1B from dephosphorylating its targets, such as the Insulin Receptor (IR) and Janus Kinase 2 (JAK2).[2][3] This enhances downstream signaling for both insulin and leptin, which are crucial for metabolic regulation.[3][4]

G cluster_0 Insulin Pathway cluster_1 Leptin Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation pIR->IR Dephosphorylation Ins_Signal Metabolic Response pIR->Ins_Signal Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation pJAK2->JAK2 Dephosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Lep_Signal Appetite Suppression pSTAT3->Lep_Signal PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 MSI This compound MSI->PTP1B

Caption: this compound inhibits PTP1B, preventing dephosphorylation of key signaling proteins.

References

Optimizing Trodusquemine dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Trodusquemine in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Trodusquemine for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trodusquemine?

A1: Trodusquemine is a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] By inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of the insulin and leptin receptors, thereby enhancing their signaling pathways. This leads to improved glucose homeostasis and reduced appetite.[1] It has also been shown to stimulate the action of another protein called AMPK, which mimics exercise and helps in reducing chronic inflammation.[2]

Q2: What are the main therapeutic areas being investigated for Trodusquemine?

A2: Trodusquemine has shown potential in a wide range of therapeutic areas, including:

  • Metabolic Diseases: Treatment of obesity and type 2 diabetes by improving insulin sensitivity and promoting weight loss.[1]

  • Cardiovascular Diseases: Reversal of atherosclerosis by reducing fatty plaques in arteries.[2][3][4][5]

  • Neurodegenerative Diseases: Potential neuroprotective effects in models of Alzheimer's and Parkinson's disease.[1]

  • Oncology: Investigated for its anti-tumor properties, particularly in breast cancer.[6]

Q3: What is the recommended solvent for Trodusquemine?

A3: Trodusquemine is highly soluble in water. For cell culture experiments, it can be dissolved in sterile water or a suitable buffer like PBS.

Q4: How should Trodusquemine be stored?

A4: For long-term storage, it is recommended to store Trodusquemine as a solid at -20°C. Stock solutions can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no observable effect in vitro Incorrect Dosage: The concentration of Trodusquemine may be too low or too high, leading to suboptimal or toxic effects.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
Cell Line Variability: Different cell lines can have varying sensitivity to Trodusquemine due to differences in PTP1B expression or other signaling components.Characterize the PTP1B expression level in your cell line. Consider using a cell line known to be responsive to PTP1B inhibition as a positive control.
Compound Instability: Trodusquemine may have degraded due to improper storage or handling.Prepare fresh stock solutions of Trodusquemine. Ensure proper storage conditions are maintained.
Experimental Design: The duration of treatment or the timing of the endpoint measurement may not be optimal.Optimize the treatment duration and endpoint measurement time. A time-course experiment can help identify the optimal window for observing the desired effect.
Poor solubility in experimental media High Concentration: Attempting to dissolve Trodusquemine at a concentration above its solubility limit in a particular medium.While highly soluble in water, solubility in complex media can be lower. Prepare a concentrated stock solution in water and then dilute it to the final working concentration in your experimental medium. Gentle warming or sonication can also aid dissolution.
Unexpected or off-target effects Non-specific Binding: At high concentrations, Trodusquemine may exhibit off-target effects. It has shown affinity for the dopamine and norepinephrine transporters.[1]Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as a structurally unrelated PTP1B inhibitor or PTP1B knockout/knockdown cells, to confirm that the observed effects are specific to PTP1B inhibition.
High variability between replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate solutes and affect cell health.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation from the inner wells.
Pipetting Errors: Inaccurate pipetting of Trodusquemine or other reagents.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Data Presentation

In Vitro Dosage and Effects
Cell LineConcentrationObserved EffectReference
C. elegans model of Alzheimer's Disease10 µM, 20 µMIncreased overall fitness by 50%[6]
C. elegans model of Parkinson's Disease10 µM, 20 µMInhibited alpha-synuclein lipid-induced aggregation[6]
Human Neuroblastoma Cells0.1 µM - 1.0 µMSignificantly decreased the toxicity of Aβ42 oligomers[7]
In Vivo Dosage and Effects
Animal ModelDosageRoute of AdministrationObserved EffectReference
Mouse models of obesity and diabetes5 - 10 mg/kgi.p. or i.v.Appetite suppression, weight reduction, improved plasma insulin and leptin levels[6]
LDLR (-/-) mouse model of atherosclerosisAcute: 10 mg/kgi.p.Reversed atherosclerotic plaque formation, decreased adiposity, reduced cholesterol and triglycerides[4][6]
LDLR (-/-) mouse model of atherosclerosisChronic: 10 mg/kg then 5 mg/kg weekly for 4 weeksi.p.Reversed atherosclerotic plaque formation, decreased adiposity, reduced cholesterol and triglycerides[4][6]
Mouse model of myocardial infarction0.125 or 1.25 mg/kg every 3 days for 4 weeksi.p.Improved survival from 55% to 70% and 80% respectively[6]
Zebrafish (tail fin regeneration)0.125 mg/kg-Increased the rate of tail fin regeneration by 2-3-fold[6]

Experimental Protocols

In Vitro PTP1B Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trodusquemine against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Trodusquemine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Trodusquemine in sterile water.

  • Perform serial dilutions of Trodusquemine in the assay buffer to create a range of concentrations to be tested.

  • Add the recombinant PTP1B enzyme to each well of the microplate.

  • Add the different concentrations of Trodusquemine to the respective wells. Include a vehicle control (water) and a positive control (a known PTP1B inhibitor).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each Trodusquemine concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Study in a Mouse Model of Diet-Induced Obesity (General Protocol)

Objective: To evaluate the effect of Trodusquemine on body weight and glucose tolerance in mice fed a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Trodusquemine

  • Sterile saline

  • Glucose solution for oral gavage

  • Glucometer and test strips

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into experimental groups (e.g., Chow + Saline, HFD + Saline, HFD + Trodusquemine).

  • Induce obesity by feeding the HFD groups a high-fat diet for a specified period (e.g., 8-12 weeks). The chow group receives a standard diet.

  • Prepare Trodusquemine solution in sterile saline at the desired concentration (e.g., 5 or 10 mg/kg).

  • Administer Trodusquemine or saline to the respective groups via intraperitoneal (i.p.) injection at a determined frequency (e.g., daily or weekly).

  • Monitor body weight and food intake regularly throughout the study.

  • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period: a. Fast the mice overnight. b. Measure baseline blood glucose from the tail vein. c. Administer a glucose solution orally (e.g., 2 g/kg). d. Measure blood glucose at various time points post-gavage (e.g., 15, 30, 60, 90, and 120 minutes).

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., liver, adipose tissue, muscle) to assess changes in gene expression, protein levels, and histology.

Mandatory Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds pIR p-IR (Active) IR->pIR Activates pLR p-LR (Active) LR->pLR Activates Downstream Downstream Signaling (e.g., PI3K/Akt) pIR->Downstream pLR->Downstream PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inactivates) PTP1B->pLR Dephosphorylates (Inactivates) Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Response Cellular Response (Glucose Uptake, Appetite Regulation) Downstream->Response

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental_Workflow Start Start: Hypothesis InVitro In Vitro Studies (Dose-Response) Start->InVitro IC50 Determine IC50 InVitro->IC50 CellularAssays Cell-based Assays (e.g., Glucose Uptake) IC50->CellularAssays InVivo In Vivo Animal Model Selection CellularAssays->InVivo DoseFinding Dose-Finding Studies (e.g., MTD) InVivo->DoseFinding Efficacy Efficacy Studies DoseFinding->Efficacy Tox Toxicology Studies DoseFinding->Tox DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis Tox->DataAnalysis End End: Conclusion DataAnalysis->End

Caption: A general workflow for optimizing Trodusquemine dosage.

Troubleshooting_Logic Start Inconsistent/No Effect CheckDose Was a dose-response experiment performed? Start->CheckDose PerformDoseResponse Perform dose-response to find optimal concentration CheckDose->PerformDoseResponse No CheckControls Are appropriate controls included? CheckDose->CheckControls Yes PerformDoseResponse->CheckControls IncludeControls Include vehicle, positive, and negative controls CheckControls->IncludeControls No CheckReagents Are reagents (including Trodusquemine) fresh? CheckControls->CheckReagents Yes IncludeControls->CheckReagents PrepareFresh Prepare fresh stock solutions CheckReagents->PrepareFresh No ConsiderOther Consider other factors: - Cell line variability - Assay timing - Off-target effects CheckReagents->ConsiderOther Yes PrepareFresh->ConsiderOther

Caption: A logical approach to troubleshooting Trodusquemine experiments.

References

Technical Support Center: Troubleshooting In Vitro Responses to MSI-1436 (Trodusquemine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MSI-1436. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro experiments with the PTP1B inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Trodusquemine, is a selective, non-competitive, and allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the C-terminus of PTP1B. This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from dephosphorylating its target substrates. The inhibition of PTP1B by this compound leads to the enhancement of downstream signaling pathways, most notably the insulin and leptin pathways.

Q2: What is the reported IC50 of this compound for PTP1B?

The half-maximal inhibitory concentration (IC50) for this compound against PTP1B is approximately 1 µM.[1] It exhibits a 200-fold greater selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP), which has an IC50 of 224 µM.[1]

Q3: How should I prepare and store this compound for in vitro use?

As an aminosterol, this compound may have specific solubility requirements. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is not detrimental to the cells. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: In which cell lines has the in vitro activity of this compound been reported?

The effects of this compound have been documented in several cell lines. For instance, in HepG2 cells, 10 µM this compound for 30 minutes, in conjunction with 100 nM insulin, significantly increased the phosphorylation of the insulin receptor β subunit.[1] It has also been shown to have insulin-mimetic effects in cultured neuronal cells at concentrations ranging from 0.1 to 100 µM.[1] Furthermore, its activity has been observed in equine hepatic progenitor cells.[2][3]

Troubleshooting Guides

Guide 1: No or Low Inhibitory Effect of this compound in a Biochemical Assay
Potential Cause Recommended Troubleshooting Steps
Incorrect Assay Conditions for a Non-Competitive Inhibitor Since this compound is a non-competitive inhibitor, its IC50 value should be independent of the substrate concentration. However, ensure that the enzyme concentration is appropriate and that the reaction is in the linear range.
Enzyme Purity and Activity Use a highly purified and active recombinant PTP1B enzyme. The presence of the C-terminal allosteric binding site is crucial for this compound activity.
Inhibitor Solubility and Stability Ensure this compound is fully dissolved in the assay buffer. The aminosterol nature of the compound might lead to precipitation in aqueous buffers. Consider using a carrier solvent like DMSO and ensure the final concentration is compatible with the assay. Prepare fresh dilutions for each experiment.
Inaccurate Reagent Concentrations Verify the concentrations of all reagents, including the enzyme, substrate, and this compound. Calibrate pipettes regularly.
Guide 2: Lack of Expected Cellular Response to this compound
Potential Cause Recommended Troubleshooting Steps
Low PTP1B Expression in the Cell Line Confirm the expression level of PTP1B in your chosen cell line using techniques like Western blot or qPCR. Select a cell line with robust PTP1B expression for your experiments.
Cell Permeability Issues While this compound is reported to be cell-permeable, its uptake can vary between cell types. If a lack of response is observed, consider optimizing incubation time and concentration.
Off-Target Effects at High Concentrations At concentrations significantly higher than the IC50 for PTP1B, off-target effects, such as inhibition of TCPTP (IC50 = 224 µM), may occur and confound the results.[1] It is advisable to perform a dose-response experiment to identify the optimal concentration.
Rapid Metabolism or Degradation of this compound In a cellular environment, this compound might be metabolized or degraded over time. For long-term experiments, consider replenishing the compound in the culture medium.
Suboptimal Downstream Readout The chosen downstream marker may not be sensitive enough or may be influenced by other signaling pathways. Ensure the selected readout (e.g., phosphorylation of a specific substrate) is a direct and robust indicator of PTP1B inhibition in your cellular model.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 for PTP1B ~1 µMBiochemical Assay[1]
IC50 for TCPTP 224 µMBiochemical Assay[1]
Effective Concentration in HepG2 cells 10 µM (with 100 nM insulin)30-minute incubation, measured p-IRβ[1]
Effective Concentration in neuronal cells 0.1 - 100 µMVaried conditions, measured insulin-mimetic effects[1]
Effective Concentration in equine hepatic progenitor cells 1 µM24-hour pre-treatment[4]

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzyme Activity Assay (Colorimetric)

This protocol is adapted from standard PTP1B assays and is suitable for determining the inhibitory effect of this compound.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • Add 10 µL of the diluted this compound or vehicle to the wells of the 96-well plate.

  • Add 80 µL of the PTP1B enzyme solution (diluted in assay buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of PTP1B activity relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based Assay for PTP1B Inhibition (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of a PTP1B substrate, such as the insulin receptor (IR).

Materials:

  • Cells expressing PTP1B (e.g., HepG2)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Stimulant (e.g., insulin)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IR, anti-total-IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Serum-starve the cells for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

MSI1436_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR p-IR (Active) IR->pIR Autophosphorylation LeptinR Leptin Receptor (LepR) pLepR p-LepR (Active) LeptinR->pLepR Phosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pLepR Dephosphorylates Downstream_Insulin Insulin Signaling (e.g., PI3K/Akt) pIR->Downstream_Insulin activates Downstream_Leptin Leptin Signaling (e.g., JAK/STAT) pLepR->Downstream_Leptin activates MSI1436 This compound MSI1436->PTP1B inhibits (allosteric) Insulin Insulin Insulin->IR binds Leptin Leptin Leptin->LeptinR binds

Caption: this compound signaling pathway.

Troubleshooting_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Start No or Low this compound Response In Vitro Assay_Type Biochemical or Cell-Based Assay? Start->Assay_Type Check_Enzyme Verify PTP1B Enzyme (Activity, Purity) Assay_Type->Check_Enzyme Biochemical Check_PTP1B_Exp Confirm PTP1B Expression in Cell Line Assay_Type->Check_PTP1B_Exp Cell-Based Check_Inhibitor_Prep Confirm this compound (Solubility, Stability) Check_Enzyme->Check_Inhibitor_Prep Check_Assay_Params Review Assay Parameters (Buffer, Substrate Conc.) Check_Inhibitor_Prep->Check_Assay_Params Solution Problem Resolved Check_Assay_Params->Solution Check_Cell_Perm Optimize Incubation Time & Concentration Check_PTP1B_Exp->Check_Cell_Perm Check_Downstream Validate Downstream Readout (e.g., Phosphorylation) Check_Cell_Perm->Check_Downstream Check_Downstream->Solution

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow Start Start: Cell-Based Assay Step1 1. Cell Seeding & Growth Start->Step1 Step2 2. Serum Starvation Step1->Step2 Step3 3. This compound Pre-treatment (Dose-Response) Step2->Step3 Step4 4. Stimulation (e.g., Insulin) Step3->Step4 Step5 5. Cell Lysis Step4->Step5 Step6 6. Protein Quantification Step5->Step6 Step7 7. Western Blot Analysis (p-Target vs. Total Target) Step6->Step7 End End: Data Analysis Step7->End

Caption: Experimental workflow for a cell-based this compound assay.

References

Technical Support Center: Trodusquemine Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential off-target effects of Trodusquemine (also known as MSI-1436). The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Trodusquemine?

A1: Trodusquemine is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] It binds to a site distinct from the active site, leading to the inhibition of the enzyme.[3] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for metabolic diseases.[3]

Q2: What are the known or potential off-target effects of Trodusquemine?

A2: While generally selective for PTP1B, Trodusquemine has been reported to interact with other proteins, which may lead to off-target effects. The most well-documented off-target interactions are with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] There is also evidence suggesting potential interaction with the N-methyl-D-aspartate (NMDA) receptor. Additionally, one report mentioned unpublished data suggesting inhibition of the activated form of SHP2 (PTPN11).

Q3: What is the selectivity profile of Trodusquemine?

A3: Trodusquemine exhibits a high degree of selectivity for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP).[4] One preclinical study reported that Trodusquemine did not inhibit the activities of dipeptidyl peptidase-IV (DPP-IV), TCPTP, or SHP-2 at the concentrations tested. The same study also found no inhibition of ligand binding to cannabinoid receptor 1 (CB1) or 5-hydroxytryptamine (serotonin) receptor 2C (5HT2C), no activation of peroxisome proliferator-activated receptors (PPARα, β/δ, or γ), and no binding to a panel of 250 different kinases.

Q4: How might the off-target effects on dopamine and norepinephrine transporters affect my experimental results?

A4: Inhibition of DAT and NET can alter the synaptic concentrations of dopamine and norepinephrine, respectively. This could lead to confounding effects in neurological, cardiovascular, or metabolic studies. For example, in behavioral studies, altered dopaminergic or noradrenergic signaling could impact locomotion, reward pathways, and attention. In cardiovascular experiments, changes in norepinephrine levels could affect heart rate and blood pressure. Researchers should consider these potential effects when designing experiments and interpreting data.

Q5: Are there any known effects of Trodusquemine on cancer cell lines that might be considered off-target in a metabolic study?

A5: Yes, in some contexts, the anti-cancer effects of Trodusquemine could be considered off-target. For instance, in an ovarian cancer cell line, PTP1B inhibition by Trodusquemine was found to promote cancer cell proliferation and migration.[4] This highlights that the effect of Trodusquemine can be cell-type dependent and what is a therapeutic effect in one context could be an off-target effect in another.

Troubleshooting Guides

Problem: I am observing unexpected neurological or behavioral effects in my animal model treated with Trodusquemine.

Potential Cause: This could be due to the off-target inhibition of the dopamine transporter (DAT) and/or the norepinephrine transporter (NET) by Trodusquemine, leading to altered neurotransmitter levels in the brain.

Troubleshooting Steps:

  • Dose-Response Analysis: Determine if the observed effects are dose-dependent. A classic pharmacological principle is that off-target effects may become more prominent at higher concentrations.

  • Control Compounds: Include control compounds in your study that selectively inhibit DAT or NET to compare the observed behavioral phenotype with that induced by Trodusquemine.

  • Neurotransmitter Measurement: If feasible, measure dopamine and norepinephrine levels and their metabolites in relevant brain regions of treated animals to directly assess the impact of Trodusquemine on these neurotransmitter systems.

  • ** washout Period:** Trodusquemine has a relatively long half-life in rodents (approximately one week).[4] Incorporate a sufficient washout period in your experimental design to determine if the observed effects are reversible.

Problem: I am seeing unexpected cardiovascular effects, such as changes in heart rate or blood pressure, in my experiments.

Potential Cause: The off-target inhibition of the norepinephrine transporter (NET) can lead to increased synaptic levels of norepinephrine, which can directly impact cardiovascular function.

Troubleshooting Steps:

  • In Vitro vs. In Vivo: If possible, try to dissect the direct effects on your tissue of interest in an in vitro preparation to exclude systemic cardiovascular effects.

  • Adrenergic Receptor Antagonists: Co-administer specific alpha or beta-adrenergic receptor antagonists to see if they can block the observed cardiovascular effects of Trodusquemine. This can help to confirm the role of altered noradrenergic signaling.

  • Hemodynamic Monitoring: Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac output in treated animals to fully characterize the hemodynamic profile of Trodusquemine in your model.

Quantitative Data on Trodusquemine's On- and Off-Target Activities

TargetParameterValueReference
On-Target
Protein Tyrosine Phosphatase 1B (PTP1B)IC501 µmol/L[1]
Off-Target
Dopamine Transporter (DAT)IC500.4 µmol/L[1]
Norepinephrine Transporter (NET)IC500.7 µmol/L[1]
T-cell Protein Tyrosine Phosphatase (TCPTP)IC50>200 µmol/L[4]
SH2 Domain-containing Phosphatase 2 (SHP2)-No inhibition reported
NMDA Receptor-Low nanomolar affinity reported (specific IC50 not available)

Experimental Protocols

Below are representative methodologies for key experiments to assess the on- and off-target activities of Trodusquemine. Please note that these are generalized protocols and may need to be optimized for your specific experimental conditions.

PTP1B Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of Trodusquemine against PTP1B using a colorimetric substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, PTP1B Enzyme, Trodusquemine, and pNPP Substrate pre_incubation Pre-incubate PTP1B with various concentrations of Trodusquemine in a 96-well plate reagent_prep->pre_incubation reaction_init Initiate reaction by adding pNPP pre_incubation->reaction_init incubation Incubate at room temperature reaction_init->incubation reaction_stop Stop reaction with NaOH incubation->reaction_stop read_plate Read absorbance at 405 nm reaction_stop->read_plate calculate_ic50 Calculate % inhibition and determine IC50 value read_plate->calculate_ic50

Caption: Workflow for PTP1B enzymatic inhibition assay.

Dopamine/Norepinephrine Transporter Binding Assay (Radioligand)

This competitive binding assay measures the ability of Trodusquemine to displace a radiolabeled ligand from DAT or NET.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare cell membranes expressing DAT or NET, radioligand (e.g., [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET), and Trodusquemine dilutions incubation Incubate membranes, radioligand, and Trodusquemine at various concentrations reagent_prep->incubation filtration Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation_counting Quantify radioactivity on filters using a scintillation counter washing->scintillation_counting calculate_ic50 Calculate specific binding and determine IC50 value for Trodusquemine scintillation_counting->calculate_ic50

Caption: Workflow for radioligand transporter binding assay.

NMDA Receptor Activity Assay (Electrophysiology)

This protocol uses whole-cell patch-clamp electrophysiology to measure the effect of Trodusquemine on NMDA receptor-mediated currents in cultured neurons or brain slices.

Workflow Diagram:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Prepare cultured neurons or brain slices patch Establish whole-cell patch-clamp configuration on a neuron cell_prep->patch solution_prep Prepare external and internal recording solutions solution_prep->patch baseline Record baseline NMDA receptor-mediated currents patch->baseline application Apply Trodusquemine at various concentrations baseline->application post_application Record NMDA receptor-mediated currents in the presence of Trodusquemine application->post_application analysis Analyze the amplitude and kinetics of the currents post_application->analysis calculate_inhibition Determine the concentration-dependent inhibition of NMDA receptor currents analysis->calculate_inhibition

Caption: Workflow for electrophysiological analysis of NMDA receptor activity.

Signaling Pathways

Trodusquemine's On-Target and Potential Off-Target Signaling

The following diagram illustrates the primary signaling pathway affected by Trodusquemine's on-target activity and the potential downstream consequences of its off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Trodusquemine Trodusquemine PTP1B PTP1B Trodusquemine->PTP1B Inhibits DAT Dopamine Transporter (DAT) Trodusquemine->DAT Inhibits NET Norepinephrine Transporter (NET) Trodusquemine->NET Inhibits NMDA_Receptor NMDA Receptor Trodusquemine->NMDA_Receptor Modulates InsulinReceptor Insulin Receptor (Phosphorylated) PTP1B->InsulinReceptor Dephosphorylates LeptinReceptor Leptin Receptor (JAK2) (Phosphorylated) PTP1B->LeptinReceptor Dephosphorylates Metabolic_Signaling Enhanced Insulin & Leptin Signaling InsulinReceptor->Metabolic_Signaling LeptinReceptor->Metabolic_Signaling Dopamine_Synapse Increased Synaptic Dopamine DAT->Dopamine_Synapse Norepinephrine_Synapse Increased Synaptic Norepinephrine NET->Norepinephrine_Synapse Neuronal_Excitability Altered Neuronal Excitability NMDA_Receptor->Neuronal_Excitability

Caption: Trodusquemine's on-target inhibition of PTP1B and potential off-target effects.

References

How to improve the stability of MSI-1436 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of MSI-1436 in solution during experimental procedures.

Troubleshooting Guides

Issue: Precipitation or Cloudiness Observed in this compound Solution

Possible Cause 1: Poor Solubility in the Chosen Solvent

  • Solution: this compound is generally soluble in water and DMSO. For aqueous solutions, ensure the pH is not at the isoelectric point of the molecule, which can reduce solubility. If using buffers, consider a buffer system in the slightly acidic to neutral pH range. For high concentrations, DMSO is a suitable solvent for creating stock solutions.

Possible Cause 2: Low Temperature

  • Solution: Some salts of this compound may have reduced solubility at lower temperatures. Gentle warming of the solution (e.g., to 37°C) and/or sonication can aid in dissolution. Avoid excessive heat, which could promote degradation.

Possible Cause 3: Interaction with Other Components in the Medium

  • Solution: When preparing complex solutions, such as cell culture media, add this compound as the final component and ensure thorough mixing. If precipitation persists, consider preparing a more concentrated stock in a compatible solvent like DMSO and then diluting it into the final medium.

Issue: Loss of Biological Activity of this compound Over Time

Possible Cause 1: Chemical Degradation

  • Solution: The stability of this compound in solution is influenced by pH and temperature. It is recommended to prepare fresh working solutions for each experiment. For short-term storage of aqueous solutions (up to 24 hours), refrigeration at 2-8°C is advisable. For longer-term storage, prepare aliquots of a stock solution in a suitable solvent (e.g., water or DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Possible Cause 2: Adsorption to Container Surfaces

  • Solution: this compound, being an aminosterol, may exhibit some hydrophobic and charged character, leading to potential adsorption to certain plastics. Using low-adsorption microcentrifuge tubes and pipette tips can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For a stock solution, DMSO is a reliable choice. This compound is also soluble in water. The choice of solvent may depend on the specific requirements of your experiment.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to two years or at -20°C for up to one year. Working solutions for in vivo experiments should be prepared fresh on the day of use.

Q3: How can I prevent degradation of this compound in my experimental setup?

A3: To minimize degradation, prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. Avoid extreme pH conditions and prolonged exposure to elevated temperatures.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect solutions from direct light, especially during long-term storage and lengthy experiments. Use amber vials or wrap containers in aluminum foil.

Q5: Can I freeze and thaw my this compound stock solution multiple times?

A5: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles, as this can potentially lead to degradation and aggregation. It is best to prepare single-use aliquots of your stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, low-adsorption microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Dispense into single-use aliquots in sterile, low-adsorption microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Solution using RP-HPLC

This protocol outlines a general approach for a forced degradation study to assess the stability of this compound.

  • Materials:

    • This compound

    • HPLC-grade water, acetonitrile, and methanol

    • Formic acid

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • RP-HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in water.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours.

    • Photostability: Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A suitable gradient to elute this compound and its potential degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with a standard UV detector. A low UV wavelength (e.g., 200-210 nm) or an alternative detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be more appropriate.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples and compare them to the untreated control.

    • Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed samples to the control.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
Stock Solution in DMSO/Water-80°C2 years
Stock Solution in DMSO/Water-20°C1 year
Working Aqueous Solution2-8°CUp to 24 hours

Data compiled from supplier recommendations.[1]

Table 2: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionIncubation Time (hours)Incubation Temperature% Degradation (Hypothetical)
0.1 M HCl2460°C15%
0.1 M NaOH2460°C25%
3% H₂O₂24Room Temperature10%
Heat2460°C5%
UV Light (254 nm)24Room Temperature<5%

This table presents hypothetical data for illustrative purposes, as specific forced degradation studies for this compound are not publicly available.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_storage Storage prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Fresh Working Solution (Dilute stock in desired buffer) prep_stock->prep_working long_term Long-term Aliquots -20°C or -80°C prep_stock->long_term in_vitro In Vitro Assay (e.g., cell culture) prep_working->in_vitro in_vivo In Vivo Administration prep_working->in_vivo short_term Short-term (<= 24h) 2-8°C, protected from light prep_working->short_term

Caption: Recommended workflow for this compound solution handling.

troubleshooting_flowchart start Precipitation in This compound Solution? check_solubility Is the solvent appropriate? (Water, DMSO) start->check_solubility check_temp Is the solution cold? check_solubility->check_temp Yes solution_solubility Use recommended solvent. Consider stock in DMSO. check_solubility->solution_solubility No check_interaction Complex medium? check_temp->check_interaction No solution_temp Gently warm and/or sonicate. check_temp->solution_temp Yes solution_interaction Add this compound last. Use stock solution for dilution. check_interaction->solution_interaction Yes end_node Solution should be clear check_interaction->end_node No solution_solubility->end_node solution_temp->end_node solution_interaction->end_node

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Refining experimental design for MSI-1436 regenerative studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MSI-1436 (Trodusquemine) in regenerative studies. The information is tailored for researchers, scientists, and drug development professionals to refine experimental design and address common challenges.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in a research setting.

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Trodusquemine, is a naturally occurring aminosterol that functions as a selective, non-competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[4][5] By inhibiting PTP1B, this compound can enhance these signaling cascades, which are implicated in various cellular processes, including regeneration.

Q2: In which research models has this compound demonstrated regenerative effects?

This compound has been shown to stimulate regeneration in multiple tissues across different animal models. In adult zebrafish, it increased the regeneration rate of the amputated caudal fin and the heart.[1][2][6] In adult mice, intraperitoneal administration of this compound after myocardial infarction led to increased survival, improved heart function, reduced infarct size, and increased cardiomyocyte proliferation.[1][2][7] It has also been shown to stimulate satellite cell activation in injured mouse skeletal muscle.[1][2][6]

Q3: What is the safety profile of this compound?

This compound has been evaluated in Phase 1 and 1b clinical trials for the treatment of obesity and type 2 diabetes, where it was found to be well-tolerated by patients.[1][2][6] The effective doses for tissue regeneration in animal models are reported to be 5 to 50 times lower than the maximum well-tolerated human dose.[1][2][6]

Q4: How is this compound typically administered in preclinical studies?

In published studies, this compound is commonly administered via intraperitoneal (IP) injection.[1][2] The dosing frequency is often every three days, based on its known pharmacokinetics in mice, to maintain plasma concentration levels.[1]

Troubleshooting Guide

A guide to help researchers troubleshoot common issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Solution
Low Efficacy or Inconsistent Results Improper dosage calculation or administration.Ensure accurate dosage calculation based on the animal's body weight. For mice, effective doses for regeneration have been reported at 0.125 mg/kg and 1.25 mg/kg administered via IP injection every three days.[1] Verify the injection technique to ensure proper intraperitoneal delivery.
Suboptimal timing of administration post-injury.In murine myocardial infarction models, this compound administration was initiated 24 hours after the injury.[1] The timing of the first dose can be critical and may need to be optimized for your specific injury model.
Issues with this compound stability or solubility.Prepare this compound solutions fresh for each experiment if possible. If using a stock solution, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the appropriate vehicle for dissolution; saline has been used as a vehicle in some studies.[3]
Unexpected Animal Mortality Off-target effects at higher doses.While this compound has a good safety profile, it's crucial to adhere to established effective dose ranges. The doses that stimulate tissue regeneration are significantly lower than the maximum tolerated dose in humans.[1] If mortality is observed, consider reducing the dose.
Complications from the injury model or surgical procedure.Carefully evaluate the surgical procedures and post-operative care to minimize mortality unrelated to the drug treatment. Ensure all animal studies are approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
Difficulty in Assessing Regenerative Outcomes Inappropriate or insensitive assessment methods.Utilize a combination of functional, histological, and molecular analyses to evaluate regeneration. For cardiac regeneration, this can include echocardiography for heart function, histological staining (e.g., Masson's trichrome) to measure infarct size, and immunohistochemistry for proliferation markers (e.g., Ki67) in cardiomyocytes.[1]
Insufficient duration of the experiment.Tissue regeneration is a process that occurs over time. Ensure the experimental endpoint is appropriate for the tissue and injury model being studied. For example, in the mouse myocardial infarction model, significant effects of this compound were observed after 28 days of treatment.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical regenerative studies involving this compound.

Table 1: Effects of this compound on Murine Myocardial Infarction Model

ParameterVehicle ControlThis compound (0.125 mg/kg)This compound (1.25 mg/kg)Citation
Survival Rate (28 days) 55% (n=20)70% (n=10)80% (n=20)[1]
Infarct Scar Size Reduction (28 days) -53%-[1]
Cardiomyocyte Proliferation (infarct border zone) -~4-fold increase-[1]

Table 2: Effects of this compound on Zebrafish Caudal Fin Regeneration

ParameterVehicle ControlThis compound (0.125 mg/kg)Citation
Rate of Fin Regeneration -~3-fold increase[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this compound regenerative studies.

Murine Myocardial Infarction Model and this compound Treatment

1. Animal Model and Surgical Procedure:

  • All animal experiments should be performed under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
  • Myocardial infarction is induced in adult mice via permanent coronary artery ligation.
  • Twenty-four hours post-ligation, perform echocardiography to confirm the presence of a cardiac injury.

2. This compound Administration:

  • Randomize and blind the allocation of animals to treatment groups (vehicle control, this compound).
  • Prepare this compound in a suitable vehicle (e.g., saline).
  • Administer this compound or vehicle via intraperitoneal (IP) injection. Doses of 0.125 mg/kg and 1.25 mg/kg have been reported to be effective.[1]
  • Repeat injections every three days for the duration of the study (e.g., 28 days) to maintain plasma concentrations.[1]

3. Assessment of Cardiac Function and Regeneration:

  • Echocardiography: Perform echocardiography at baseline (24 hours post-MI) and at the experimental endpoint to assess cardiac function (e.g., ejection fraction, fractional shortening).
  • Histological Analysis: At the study endpoint, euthanize the animals and harvest the hearts.
  • Fix the hearts in an appropriate fixative (e.g., 4% paraformaldehyde).
  • Embed the hearts in paraffin and section them.
  • Perform Masson's trichrome staining to visualize and quantify the infarct scar size.
  • Perform immunohistochemistry using antibodies against proliferation markers (e.g., Ki67) and cardiomyocyte markers (e.g., troponin T) to quantify cardiomyocyte proliferation.

Zebrafish Caudal Fin Regeneration Assay

1. Animal Model and Amputation:

  • Use adult zebrafish for this assay.
  • Anesthetize the fish (e.g., using tricaine methanesulfonate).
  • Amputate the caudal fin at a defined position using a sterile scalpel.

2. This compound Administration:

  • Administer this compound or vehicle via intraperitoneal microinjection immediately following amputation. A dose of 0.125 mg/kg has been shown to be effective.[1]

3. Assessment of Fin Regeneration:

  • Image the caudal fins at defined time points post-amputation (e.g., daily).
  • Quantify the area of regenerated fin tissue using imaging software.
  • Compare the rate of regeneration between the this compound treated group and the vehicle control group.

Visualizations

Signaling Pathway of this compound Action

MSI1436_Pathway Insulin_Receptor Insulin Receptor Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, JAK/STAT) Insulin_Receptor->Signaling_Cascade Leptin_Receptor Leptin Receptor Leptin_Receptor->Signaling_Cascade MSI1436 This compound PTP1B PTP1B MSI1436->PTP1B PTP1B->Insulin_Receptor PTP1B->Leptin_Receptor Regeneration Tissue Regeneration Signaling_Cascade->Regeneration

Caption: this compound inhibits PTP1B, enhancing downstream signaling for regeneration.

Experimental Workflow for Murine Cardiac Regeneration Study

Experimental_Workflow Start Start MI_Induction Induce Myocardial Infarction (Coronary Artery Ligation) Start->MI_Induction Post_Op_Recovery 24h Recovery & Baseline Echocardiography MI_Induction->Post_Op_Recovery Randomization Randomize Animals (Vehicle vs. This compound) Post_Op_Recovery->Randomization Treatment_Phase IP Injections Every 3 Days (28 Days) Randomization->Treatment_Phase Endpoint_Analysis Endpoint Analysis: - Echocardiography - Histology (Infarct Size) - Immunohistochemistry (Proliferation) Treatment_Phase->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying this compound effects on mouse heart regeneration.

Logical Relationship for Troubleshooting Low Efficacy

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Efficacy Low Efficacy or Inconsistent Results Dosage Improper Dosage or Administration Low_Efficacy->Dosage Timing Suboptimal Timing of Treatment Low_Efficacy->Timing Compound_Issues This compound Stability or Solubility Issues Low_Efficacy->Compound_Issues Verify_Dosage Verify Calculations & IP Technique Dosage->Verify_Dosage Optimize_Timing Optimize First Dose Post-Injury Timing->Optimize_Timing Prepare_Fresh Prepare Fresh Solutions & Use Correct Vehicle Compound_Issues->Prepare_Fresh

Caption: Troubleshooting logic for addressing low efficacy in this compound studies.

References

Methods to reduce MSI-1436 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MSI-1436. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this potent PTP1B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Trodusquemine, is a highly selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B)[1][2]. PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, leading to enhanced insulin signaling[1][3][4]. This mechanism makes it a valuable tool for research in metabolic diseases, oncology, and neurodegenerative disorders.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type dependent. Based on published studies, a common effective concentration is around 1 µM[2][5]. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions[6]. A typical starting range for a dose-response study would be from 0.1 µM to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%)[6].

Q4: Is this compound expected to be cytotoxic?

A4: this compound has been shown to be well-tolerated in preclinical and clinical studies[1]. In cell culture, it has even demonstrated protective effects against certain cellular stressors, such as endoplasmic reticulum (ER) stress and lipoapoptosis. However, like any small molecule inhibitor, high concentrations or prolonged exposure can potentially lead to cytotoxicity. It is essential to determine the cytotoxic threshold in your specific cell model through viability assays.

Q5: How can I be sure the observed effects are due to PTP1B inhibition and not off-target effects?

A5: To confirm on-target activity of this compound, consider the following approaches:

  • Use a Rescue Experiment: If possible, overexpressing PTP1B in your cells might rescue the phenotype induced by this compound.

  • Employ a Structurally Unrelated PTP1B Inhibitor: Observing a similar phenotype with a different PTP1B inhibitor can strengthen the evidence for on-target effects.

  • Western Blot Analysis: Confirm the engagement of the target by observing an increase in the phosphorylation of known PTP1B substrates, such as the insulin receptor.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Observation Possible Cause(s) Suggested Solution(s)
Reduced Cell Viability or Cell Death 1. High Concentration of this compound: The concentration used may be above the cytotoxic threshold for your cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. On-Target Toxicity: Inhibition of PTP1B may be detrimental to the survival of your specific cell type.1. Perform a Dose-Response Curve: Determine the IC50 for your desired effect and a separate CC50 (cytotoxic concentration 50%) using a cell viability assay (e.g., MTT, CellTiter-Glo). Select a concentration that provides the desired biological effect with minimal toxicity. 2. Maintain Low Solvent Concentration: Ensure the final solvent concentration is consistent across all treatments, including vehicle controls, and is below 0.1%. 3. Time-Course Experiment: Reduce the duration of exposure to this compound to see if the toxic effects are time-dependent.
Inconsistent or No Effect Observed 1. Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. 2. Low PTP1B Expression: Your cell line may not express sufficient levels of PTP1B for this compound to elicit a significant effect. 3. Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit PTP1B.1. Replenish Compound: For long-term experiments, consider refreshing the media with newly added this compound every 24-48 hours. 2. Confirm Target Expression: Verify the expression of PTP1B in your cell line using Western blot or qPCR. 3. Re-evaluate Dose-Response: Perform a wider range dose-response study to ensure you have identified the optimal concentration.
Unexpected Morphological Changes 1. On-Target Effect: PTP1B is known to be involved in cell adhesion and migration. Inhibition may lead to changes in cell morphology. 2. Off-Target Effects: At high concentrations, this compound may have off-target activities that affect cell structure.1. Investigate PTP1B Function: Review the literature for the role of PTP1B in the cytoskeleton and adhesion dynamics of your cell type. 2. Lower the Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation of the insulin receptor.

  • Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated insulin receptor (p-IR) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total insulin receptor (Total-IR) and a loading control (e.g., GAPDH or β-actin) for normalization.

Mandatory Visualizations

MSI_1436_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor Signaling_Cascade Downstream Signaling Cascade Insulin_Receptor->Signaling_Cascade Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds and Activates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inactivates) MSI_1436 This compound MSI_1436->PTP1B Inhibits Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake

Caption: Mechanism of action of this compound in enhancing insulin signaling.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Unexpected Result (e.g., Toxicity, No Effect) Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Check Solvent Concentration Start->Check_Solvent Check_Target Confirm PTP1B Expression Start->Check_Target Dose_Response Perform Dose-Response and Time-Course Check_Concentration->Dose_Response If concentration is correct Optimize_Protocol Optimize Protocol Dose_Response->Optimize_Protocol Check_Solvent->Optimize_Protocol If solvent is non-toxic Consult_Literature Consult Literature for Cell-Specific Effects Check_Target->Consult_Literature If expression is confirmed End Successful Experiment Optimize_Protocol->End Consult_Literature->End

Caption: A logical workflow for troubleshooting common issues with this compound.

Experimental_Workflow General Experimental Workflow cluster_assays Examples of Endpoint Assays Cell_Seeding 1. Cell Seeding Treatment 2. This compound Treatment (Dose-Response) Cell_Seeding->Treatment Incubation 3. Incubation (Time-Course) Treatment->Incubation Endpoint_Assay 4. Endpoint Assay Incubation->Endpoint_Assay Data_Analysis 5. Data Analysis Endpoint_Assay->Data_Analysis Viability Cell Viability (MTT, etc.) Endpoint_Assay->Viability Western_Blot Western Blot (p-IR, etc.) Endpoint_Assay->Western_Blot Gene_Expression Gene Expression (qPCR) Endpoint_Assay->Gene_Expression

Caption: A generalized workflow for conducting experiments with this compound.

References

Technical Support Center: Trodusquemine for CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trodusquemine in Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs)

Q1: What is Trodusquemine and what is its primary mechanism of action in the CNS?

A1: Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol.[1] Its primary mechanism of action is the reversible, allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of key signaling pathways, including insulin and leptin signaling.[1] By inhibiting PTP1B in the brain, Trodusquemine can enhance neuronal insulin signaling, which may offer neuroprotective benefits.[1] For instance, it has been shown to rescue deficits in neuronal insulin signaling in the hypothalamus, leading to increased phosphorylation of the insulin receptor (IR) and its downstream targets like Akt and GSK3.[1]

Trodusquemine Signaling Pathway

Trodusquemine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR Phosphorylated IR (Active) IR->pIR Activates pIR->IR Dephosphorylates Downstream Downstream Signaling (e.g., Akt, GSK3) pIR->Downstream Promotes Neuroprotection PTP1B PTP1B PTP1B->IR Inhibits Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Insulin Insulin Insulin->IR Binds

Caption: Trodusquemine inhibits PTP1B, enhancing insulin receptor signaling.

Q2: Does Trodusquemine cross the Blood-Brain Barrier (BBB)?

A2: Yes, preclinical evidence indicates that Trodusquemine is capable of crossing the blood-brain barrier (BBB).[1] Studies have shown that systemic administration (e.g., intraperitoneal injection) can produce effects on the brain, such as suppressing appetite by acting on hypothalamic neurons and correcting pathological processes associated with PTP1B overactivation.[1] The finding that systemically administered Trodusquemine enhances insulin-stimulated tyrosine phosphorylation of the hypothalamic insulin receptor provides direct evidence of its ability to cross the BBB.

Q3: What are the main challenges in delivering Trodusquemine to the CNS?

A3: The primary challenges stem from Trodusquemine's physicochemical properties. It is a charged molecule, which can limit its passive diffusion across the BBB.[1] Furthermore, it has poor oral bioavailability, necessitating systemic administration via routes like intravenous (IV) or intraperitoneal (IP) injection for experimental studies.[1] While it is brain-penetrant, achieving optimal therapeutic concentrations in specific brain regions without high systemic exposure can be challenging.

Q4: What are the recommended administration routes for CNS studies?

A4: The choice of administration route depends on the experimental goal:

  • Systemic Administration (IP or IV): These routes are used to study the effects of Trodusquemine after it crosses the BBB. They are relevant for modeling clinical use. Doses of 5-10 mg/kg have been commonly used in mouse models of obesity and diabetes.[1]

  • Direct CNS Administration (Intracerebroventricular, ICV): This route bypasses the BBB entirely, delivering the compound directly into the cerebrospinal fluid. It is useful for confirming that an observed effect is centrally mediated and for studies where high CNS concentration is required. A dose of 30 µg/kg has been used in mice to study effects on peripheral insulin sensitivity.[1]

Troubleshooting Guide

Issue: I am not observing the expected CNS effect after systemic (IP/IV) administration of Trodusquemine.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose the potential cause.

Troubleshooting Workflow: No CNS Effect

Troubleshooting_Workflow Start No CNS Effect Observed CheckDose Is the dose appropriate? (e.g., 5-10 mg/kg in mice) Start->CheckDose CheckRoute Was the administration route correct (IP/IV)? CheckDose->CheckRoute Yes Outcome1 Increase Dose or Optimize Dosing Schedule CheckDose->Outcome1 No CheckPenetration Confirm BBB Penetration CheckRoute->CheckPenetration Yes Outcome2 Review Injection Protocol and Compound Stability CheckRoute->Outcome2 No CheckTarget Confirm Target Engagement (p-IR, p-Akt in brain) CheckPenetration->CheckTarget Penetration Confirmed ConsiderDirect Consider Direct CNS Administration (ICV) CheckPenetration->ConsiderDirect Penetration Insufficient or Uncertain Outcome3 Quantify Brain vs. Plasma Concentration (See Protocol) CheckPenetration->Outcome3 How? Outcome4 Perform Western Blot or Other PD Assays on Brain Tissue CheckTarget->Outcome4 How? Outcome5 Bypasses BBB to confirm central mechanism of action ConsiderDirect->Outcome5 Why?

Caption: A decision tree for troubleshooting lack of CNS effects.

  • Verify Dose and Formulation:

    • Question: Is your dose within the reported effective range?

    • Action: Preclinical studies often use 5-10 mg/kg (IP/IV) in mice.[1] Ensure your dose is appropriate for your model and species. Confirm the stability and solubility of your Trodusquemine formulation; precipitation will lead to inaccurate dosing.

  • Confirm BBB Penetration in Your Model:

    • Question: Is Trodusquemine reaching the brain at sufficient concentrations in your specific experimental setup?

    • Action: Perform a pharmacokinetic study to measure the brain-to-plasma concentration ratio. Factors like age, species, and disease state can alter BBB permeability. See the Experimental Protocols section for a general methodology.

  • Assess Target Engagement:

    • Question: Is Trodusquemine inhibiting PTP1B in the target brain region?

    • Action: Measure the phosphorylation status of PTP1B targets, such as the insulin receptor (p-IR) or Akt (p-Akt), in brain tissue homogenates via Western Blot or ELISA. An increase in phosphorylation would indicate successful target engagement.

  • Consider Direct CNS Administration:

    • Question: Could the BBB be limiting the effect in your model, or do you need to confirm the effect is centrally mediated?

    • Action: Use intracerebroventricular (ICV) administration to bypass the BBB. If you observe the desired effect with ICV but not systemic administration, it strongly suggests that delivery is the limiting factor.

Quantitative Data Summary

The following tables summarize key quantitative data for Trodusquemine based on available preclinical literature.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValue / DescriptionSource
Molecular Formula C₃₇H₇₂N₄O₅S[1]
Molecular Weight 685.066 g/mol [1]
Mechanism Allosteric inhibitor of PTP1B[1]
IC₅₀ for PTP1B ~600 nM - 1 µM
Selectivity >200-fold for PTP1B over TC-PTP[1]
BBB Permeability Yes, demonstrated to be penetrant[1]
Oral Bioavailability Poor, due to its charged nature[1]
Half-life (rodents) Approximately 1 week[1]

Table 2: Preclinical Dosing Information (Mouse Models)

Administration RouteDose RangeContextReference
Intraperitoneal (i.p.)5 - 10 mg/kgObesity, Diabetes, Anxiolytic studies[1]
Intravenous (i.v.)5 - 10 mg/kgObesity and Diabetes studies[1]
Intracerebroventricular (i.c.v.)30 µg/kgTo confirm central action on metabolism[1]
In vitro (cell culture)10 - 20 µMC. elegans models of AD and PD[1]

Experimental Protocols

Protocol 1: General Methodology for Assessing BBB Penetration

This protocol outlines a basic workflow for determining the concentration of Trodusquemine in the brain and plasma following systemic administration.

  • Animal Dosing:

    • Administer Trodusquemine to a cohort of animals (e.g., C57BL/6 mice) via the desired systemic route (e.g., a single 10 mg/kg IP injection).

    • Include a vehicle-treated control group.

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of animals.

    • Immediately collect trunk blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Carefully dissect the brain, isolating specific regions of interest if necessary (e.g., hypothalamus, hippocampus).

  • Sample Processing:

    • Snap-freeze all plasma and brain tissue samples in liquid nitrogen and store at -80°C until analysis.

    • For analysis, weigh the brain tissue and homogenize it in a suitable buffer.

  • Quantification:

    • Use a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to accurately quantify Trodusquemine concentrations in both plasma and brain homogenates. This is the gold standard for small molecule quantification in biological matrices.

  • Data Analysis:

    • Calculate the concentration of Trodusquemine in ng/mL for plasma and ng/g for brain tissue.

    • Determine the brain-to-plasma ratio (Cbra/Cpl) at each time point to assess the extent of BBB penetration.

Protocol 2: General Methodology for an In Vivo CNS Efficacy Study

This protocol provides a high-level workflow for testing the therapeutic efficacy of Trodusquemine in a mouse model of a CNS disorder.

In Vivo Efficacy Study Workflow

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Model Select Animal Model (e.g., AD, PD model) Groups Establish Treatment Groups (Vehicle, Trodusquemine) Model->Groups Dosing Chronic Dosing (e.g., IP injections) Groups->Dosing Behavior Behavioral Testing (e.g., Memory, Motor function) Dosing->Behavior Tissue Collect Brain Tissue Behavior->Tissue Histo Histology / IHC (e.g., Plaque load) Tissue->Histo Biochem Biochemistry (e.g., Western Blot for p-Akt) Tissue->Biochem Data Data Analysis & Interpretation Histo->Data Biochem->Data

Caption: Workflow for a preclinical Trodusquemine CNS efficacy study.

  • Model Selection and Grouping:

    • Choose a relevant animal model for the CNS disease of interest (e.g., 5xFAD mice for Alzheimer's disease).

    • Randomly assign animals to treatment groups: Vehicle control and one or more Trodusquemine dose groups.

  • Drug Administration:

    • Administer Trodusquemine or vehicle according to the study design (e.g., daily or every-other-day IP injections for several weeks).

  • Behavioral Assessment:

    • Perform relevant behavioral tests to assess functional outcomes. For example, use the Morris Water Maze for memory in an Alzheimer's model or rotarod tests for motor coordination in a Parkinson's model.

  • Terminal Procedures and Tissue Collection:

    • At the end of the treatment period, perform final behavioral tests.

    • Euthanize animals and collect brain tissue as described in the BBB penetration protocol (Protocol 1).

  • Post-mortem Analysis:

    • Histology/Immunohistochemistry: Analyze brain slices for pathological hallmarks (e.g., amyloid-beta plaques, neuroinflammation markers like Iba1).

    • Biochemistry: Use Western Blot or ELISA on brain homogenates to measure levels of key proteins, confirm target engagement (e.g., p-Akt/Akt ratio), and assess downstream markers of neuroprotection or inflammation.

References

Technical Support Center: MSI-1436 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSI-1436 (Trodusquemine) in the context of metabolic research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in metabolic research?

This compound, also known as Trodusquemine, is an aminosterol compound that acts as a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[4][5] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor (IR) and STAT3, leading to improved insulin sensitivity and leptin signaling.[4] This mechanism of action makes it a promising candidate for research in obesity, type 2 diabetes, and other metabolic disorders.[6][7]

2. What are the reported effects of this compound on metabolic parameters in preclinical models?

In preclinical studies, particularly in diet-induced obese mice, this compound has been shown to:

  • Suppress appetite and reduce body weight in a fat-specific manner.[4]

  • Improve plasma insulin and leptin levels.[4]

  • Enhance glucose tolerance and insulin sensitivity.[8]

  • Reduce hepatic steatosis (fatty liver).[3]

3. Is this compound orally bioavailable?

This compound is a charged molecule with limited oral bioavailability.[5][9] In most preclinical and clinical studies, it has been administered via injection (e.g., intraperitoneally or intravenously).[1][10] An analog, DPM-1001, has been developed as a potent, specific, and orally bioavailable inhibitor of PTP1B.[5]

4. What is the selectivity profile of this compound?

This compound exhibits a high degree of selectivity for PTP1B. For instance, its inhibitory effect on TCPTP (T-cell protein tyrosine phosphatase), a closely related phosphatase, is approximately 200 times weaker than its effect on PTP1B.[1]

5. Has this compound been tested in humans?

Yes, this compound has undergone Phase 1 and 1b clinical trials for obesity and type 2 diabetes.[11] These trials have indicated that the compound is well-tolerated by patients.[2][11] It has also been investigated in a Phase 1 trial for metastatic breast cancer.[5][10]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem 1: Inconsistent or no effect of this compound on insulin signaling in vitro.

  • Question: I am treating my HepG2 cells with this compound but not observing the expected increase in insulin receptor (IR) phosphorylation upon insulin stimulation. What could be the issue?

  • Possible Causes and Solutions:

    • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. A typical concentration used in HepG2 cells is 10 µM.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

    • Insufficient Insulin Stimulation: this compound enhances insulin-stimulated phosphorylation.[4] Ensure you are using an appropriate concentration and duration of insulin stimulation (e.g., 100 nM insulin).[1]

    • Cell Culture Conditions: High glucose in the culture medium can induce insulin resistance in cells, potentially masking the effects of this compound. Consider culturing cells in a lower glucose medium or serum-starving them before the experiment.

    • PTP1B Expression Levels: The effect of this compound is dependent on the presence of its target, PTP1B. Verify the expression of PTP1B in your cell line using Western blotting or RT-qPCR.

Problem 2: High variability in body weight measurements in animal studies.

  • Question: I am administering this compound to diet-induced obese mice, but the weight loss data shows high variability between animals in the same treatment group. How can I reduce this variability?

  • Possible Causes and Solutions:

    • Route and Frequency of Administration: Ensure consistent administration of this compound. Intraperitoneal (i.p.) injection is a common route.[1] Adhere to a strict dosing schedule.

    • Dietary Consistency: The composition and amount of the high-fat diet consumed by the mice can significantly impact their weight. Ensure all mice have ad libitum access to the same batch of diet.

    • Animal Acclimatization: Allow sufficient time for mice to acclimatize to their housing and diet before starting the treatment. This will help to establish a stable baseline body weight.

    • Group Size: A small group size can lead to higher statistical variability. Consider increasing the number of animals per group to improve the statistical power of your study.

Problem 3: Difficulty in assessing the anti-inflammatory effects of this compound.

  • Question: I am investigating the anti-inflammatory properties of this compound in liver tissue, but my results for cytokine expression are not consistent. What should I check?

  • Possible Causes and Solutions:

    • Tissue Homogenization: Incomplete or inconsistent homogenization of liver tissue can lead to variable RNA or protein extraction. Ensure a standardized and thorough homogenization protocol is followed.

    • Choice of Inflammatory Markers: this compound has been shown to decrease pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, and increase anti-inflammatory cytokines like IL-10 and IL-4.[8][12] Analyze a panel of both pro- and anti-inflammatory markers for a comprehensive assessment.

    • Timing of Sample Collection: The expression of inflammatory markers can be dynamic. Establish a consistent time point for tissue collection after the final this compound dose.

    • Control Group: Ensure you have an appropriate vehicle-treated control group to accurately assess the specific effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationEffectReference
PTP1B Inhibition (IC50)-~1 µM50% inhibition of PTP1B activity[1]
TCPTP Inhibition (IC50)-224 µM50% inhibition of TCPTP activity[1]
IRβ PhosphorylationHepG210 µM this compound + 100 nM Insulin~3-fold increase over insulin alone[1]
STAT3 Phosphorylation-10 mg/kg (in vivo)2.7-fold increase[1]

Table 2: In Vivo Effects of this compound in Diet-Induced Obese Mice

ParameterDosageTreatment DurationEffectReference
Body Weight10 mg/kg, i.p.-Significant reduction[1]
Total Body Fat10 mg/kg, i.p.-Significant reduction[1]
Plasma Insulin10 mg/kg, i.p.-Significant reduction[1]

Experimental Protocols

Protocol 1: Western Blotting for Insulin Receptor (IRβ) Phosphorylation

Objective: To assess the effect of this compound on insulin-stimulated IRβ phosphorylation in cultured cells (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-total-IRβ

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment:

    • Plate HepG2 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle for 30 minutes.[1]

    • Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-IRβ overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using ECL substrate and visualize using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total IRβ to normalize for protein loading.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Cytokine Gene Expression

Objective: To measure the relative mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-6) in liver tissue.

Materials:

  • Liver tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • RT-qPCR instrument

  • Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

Methodology:

  • RNA Extraction:

    • Homogenize liver tissue samples in RNA extraction reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.

    • Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Diagram 1: this compound Mechanism of Action

MSI1436_Mechanism cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P Phosphorylated IR IR->IR_P Autophosphorylation IRS IRS IR_P->IRS IRS_P Phosphorylated IRS IRS->IRS_P PI3K_AKT PI3K/AKT Pathway IRS_P->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 JAK2_P Phosphorylated JAK2 JAK2->JAK2_P STAT3 STAT3 JAK2_P->STAT3 STAT3_P Phosphorylated STAT3 STAT3->STAT3_P Gene_Expression Gene Expression (Appetite Regulation) STAT3_P->Gene_Expression PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->JAK2_P Dephosphorylates MSI1436 This compound MSI1436->PTP1B

Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.

Diagram 2: General Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start: Diet-Induced Obese Animal Model acclimatization Acclimatization & Baseline Measurements (Weight, Glucose) start->acclimatization treatment Treatment Phase: This compound or Vehicle Administration acclimatization->treatment monitoring In-life Monitoring: Body Weight, Food Intake, Glucose Tolerance Tests treatment->monitoring endpoint Endpoint: Tissue & Blood Collection monitoring->endpoint analysis Data Analysis: Biochemical Assays, Histology, Gene Expression endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for evaluating this compound efficacy in animal models.

Diagram 3: Troubleshooting Logic for In Vitro Experiments

Troubleshooting_Logic start Problem: No effect of this compound on signaling check_conc Is this compound concentration optimal? start->check_conc check_stim Is insulin/leptin stimulation adequate? check_conc->check_stim Yes solution_conc Solution: Perform dose-response experiment check_conc->solution_conc No check_cells Are cell culture conditions appropriate? check_stim->check_cells Yes solution_stim Solution: Optimize stimulant concentration and duration check_stim->solution_stim No check_ptp1b Is PTP1B expressed in the cell line? check_cells->check_ptp1b Yes solution_cells Solution: Check glucose levels, serum starve cells check_cells->solution_cells No solution_ptp1b Solution: Verify PTP1B expression (Western/qPCR) check_ptp1b->solution_ptp1b No

References

Validation & Comparative

Introduction: The Role of PTP1B in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MSI-1436 and Other PTP1B Inhibitors for Researchers.

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2), PTP1B effectively dampens their downstream signals.[2] Overexpression or hyperactivity of PTP1B is linked to insulin resistance and obesity, making it a highly validated therapeutic target for type 2 diabetes and related metabolic disorders.[2][1]

The development of potent and selective PTP1B inhibitors has been a long-standing challenge for drug developers. Early efforts focused on active-site inhibitors often struggled with poor selectivity against other highly homologous phosphatases (like TCPTP) and low cell permeability due to the charged nature of the active site.[2][3] This has led to a shift towards discovering allosteric inhibitors that bind to less conserved sites. This guide provides an objective comparison of this compound (Trodusquemine), a notable allosteric inhibitor, with other classes of PTP1B inhibitors, supported by experimental data and detailed protocols for researchers in the field.

An In-Depth Look at this compound (Trodusquemine)

This compound is a naturally occurring aminosterol that functions as a selective, reversible, and non-competitive allosteric inhibitor of PTP1B.[4][5][6] Its unique mechanism involves binding to the disordered C-terminal segment of the full-length PTP1B enzyme, a region that is not structurally related to its closest homolog, T-cell PTP (TCPTP), which largely accounts for its high selectivity.[4][5]

Preclinical studies in diet-induced obese (DIO) mice have demonstrated that this compound suppresses appetite, promotes fat-specific weight loss, and improves plasma insulin and leptin levels.[4][7] It has been evaluated in Phase 1 and 1b clinical trials for obesity and type 2 diabetes.[2] However, as a charged molecule, this compound has limited oral bioavailability, which has prompted the development of more bioavailable analogs like DPM-1001.[6]

Comparative Analysis of PTP1B Inhibitors

Several distinct strategies have been employed to inhibit PTP1B. The following table summarizes the key characteristics of this compound and compares it with other representative inhibitors that have reached clinical or advanced preclinical stages.

Table 1: Comparison of PTP1B Inhibitors

InhibitorType/ClassMechanism of ActionIC50 ValueSelectivityClinical Development
This compound (Trodusquemine) Natural Product / AminosterolAllosteric, non-competitive inhibitor, binds to C-terminus of PTP1B.[4][5]~1 µM (PTP1B)[4][5][8]>200-fold vs. TCPTP (IC50 ~224 µM).[4][8]Phase 1/1b for obesity and type 2 diabetes; also explored for oncology.[2][1]
Osunprotafib (ABBV-CLS-484) Small MoleculeActive-site inhibitor of both PTP1B and PTPN2.[9][10]PTPN1 (PTP1B) IC50 = 12.8 nM.[11]Dual inhibitor of PTP1B and PTPN2.Phase 1/2 for advanced solid tumors.[10][11][12]
IONIS-PTP1BRx Antisense Oligonucleotide (ASO)Binds to PTP1B mRNA, leading to its degradation and reduced PTP1B protein expression.[2][13]N/A (inhibits expression, not enzyme activity).Highly specific for PTP1B mRNA.[14]Phase 2 for type 2 diabetes (development appears to be paused).[15][16]
Ertiprotafib Small Molecule / pTyr MimeticNon-competitive inhibitor; later found to induce PTP1B aggregation.[17][18][19]1.6 - 29 µM (PTP1B), depending on assay.[13]Showed off-target effects, including potent inhibition of IKK-beta (IC50 ~400 nM).[20]Discontinued after Phase 2 trials due to insufficient efficacy and side effects.[1][17][21]
Baicalin Natural Product / FlavonoidMixed-type inhibitor.[22]3.87 µM (PTP1B).[22]Selective; IC50 > 50 µM for TCPTP, SHP1, and SHP2.[22]Preclinical.[22]

Signaling Pathway and Mechanism of Action

PTP1B acts as a key negative regulator of metabolic signaling. By dephosphorylating critical tyrosine residues on the insulin receptor and JAK2, it attenuates downstream pathways that control glucose uptake and energy homeostasis. PTP1B inhibitors, like this compound, block this dephosphorylation, thereby enhancing and prolonging insulin and leptin signals.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 Activates JAK2 JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates STAT3 STAT3 Gene_Exp Gene Expression (Satiety) pSTAT3->Gene_Exp Inhibitors PTP1B Inhibitors (e.g., this compound) Inhibitors->PTP1B Inhibit

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols and Workflows

Accurate evaluation of PTP1B inhibitors requires robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical PTP1B Inhibition Assay (Fluorescence-Based)

This protocol describes a continuous kinetic assay to determine the in vitro potency (IC50) of a test compound using a fluorogenic substrate.[23][24]

  • Materials:

    • Recombinant human PTP1B (catalytic domain).

    • Fluorogenic substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20.[24]

    • Test compound (e.g., this compound) and control inhibitor.

    • 384-well, low-volume, black microplates.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the 384-well plate.

    • Enzyme Preparation: Dilute recombinant PTP1B in cold Assay Buffer to a working concentration (e.g., 0.5 nM, to be optimized for linear reaction kinetics).[24]

    • Enzyme-Inhibitor Incubation: Add the PTP1B enzyme solution (e.g., 10 µL) to each well containing the compound. Incubate at room temperature for 15-30 minutes.

    • Substrate Preparation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration at or near its Km value.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP solution (e.g., 10 µL) to each well.

    • Data Acquisition: Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

    • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Determine the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell-Based Insulin Receptor Phosphorylation Assay

This assay measures the ability of an inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context, confirming target engagement.[25][26][27]

  • Materials:

    • HepG2 cells (or other insulin-responsive cell lines, like CHO-T cells overexpressing the human IR).[7][27]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Serum-free medium for starvation.

    • Test compound, human insulin.

    • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: Primary antibodies against phospho-IR β (e.g., pTyr1146 or pTyr1158) and total IR β. HRP-conjugated secondary antibody.[27][28]

    • Western blot or ELISA equipment.

  • Procedure:

    • Cell Culture: Plate HepG2 cells in 12-well plates and grow to 80-90% confluency.

    • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

    • Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 30-60 minutes.[8]

    • Insulin Stimulation: Add human insulin to a final concentration of 10-100 nM and incubate for 5-10 minutes at 37°C.[8][26]

    • Cell Lysis: Immediately aspirate the medium, wash cells once with ice-cold PBS, and add ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

    • Lysate Processing: Centrifuge the lysates at ~14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Detection (Western Blot):

      • Determine protein concentration (e.g., BCA assay).

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies for phospho-IR and total IR, followed by HRP-conjugated secondary antibodies.

      • Visualize bands using an ECL substrate and quantify band intensities to determine the ratio of phosphorylated IR to total IR.

Caption: A generalized workflow for the discovery and development of PTP1B inhibitors.

Conclusion and Future Outlook

This compound represents a significant advancement in the development of PTP1B inhibitors, demonstrating that high selectivity can be achieved by targeting allosteric sites. Its efficacy in preclinical models highlights the therapeutic potential of this approach for treating type 2 diabetes and obesity.[4][7] However, its limited oral bioavailability underscores a key challenge that remains in the field.[6]

Other strategies, such as antisense oligonucleotides (IONIS-PTP1BRx) and dual PTP1B/PTPN2 inhibitors (Osunprotafib), offer alternative mechanisms with distinct advantages and applications, particularly in oncology.[10][15] The discontinuation of early active-site inhibitors like Ertiprotafib due to lack of specificity and off-target effects serves as a crucial lesson for the field.[1][17]

Future efforts will likely focus on developing orally bioavailable allosteric inhibitors and further exploring the therapeutic potential of modulating PTP1B in other diseases, including cancer and neurodegenerative disorders. The detailed protocols and comparative data provided in this guide offer a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

References

A Comparative Analysis of Trodusquemine and Other Weight-Loss Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of Trodusquemine against leading weight-loss compounds—Liraglutide, Semaglutide, and Orlistat—supported by available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This comprehensive guide delves into the efficacy and mechanisms of action of four distinct weight-loss compounds. While Trodusquemine presents a novel enzymatic-targeting approach, its clinical development for obesity has been limited. In contrast, Liraglutide and Semaglutide, both glucagon-like peptide-1 (GLP-1) receptor agonists, and Orlistat, a lipase inhibitor, have undergone extensive clinical evaluation and are established treatment options. This document aims to provide a detailed comparison of these compounds, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to inform further research and development in the field of obesity pharmacotherapy.

Mechanisms of Action: A Divergent Approach to Weight Management

The four compounds employ fundamentally different strategies to achieve weight loss, targeting distinct physiological pathways.

Trodusquemine acts as a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, Trodusquemine enhances these signals, which can lead to a central suppression of appetite and subsequent weight loss.[1][2] Preclinical studies in diet-induced obese mice have demonstrated that Trodusquemine can cause fat-specific weight loss and improve metabolic parameters such as plasma insulin and leptin levels.[2]

Liraglutide and Semaglutide are GLP-1 receptor agonists.[1][3] They mimic the action of the native incretin hormone GLP-1, which is released in response to food intake. Activation of GLP-1 receptors in the brain leads to increased satiety and reduced appetite.[1][3] These compounds also slow gastric emptying, further contributing to a feeling of fullness.[1] Additionally, they enhance glucose-dependent insulin secretion.[4]

Orlistat functions locally in the gastrointestinal tract as a potent inhibitor of gastric and pancreatic lipases.[5][6] These enzymes are crucial for the digestion of dietary fats. By blocking the action of these lipases, Orlistat prevents the absorption of approximately 30% of dietary fat, which is then excreted from the body.[6][7] This reduction in fat absorption leads to a caloric deficit and subsequent weight loss.

cluster_Trodusquemine Trodusquemine cluster_GLP1 Liraglutide & Semaglutide cluster_Orlistat Orlistat Trodusquemine Trodusquemine PTP1B PTP1B Inhibition Trodusquemine->PTP1B InsulinLeptin Enhanced Insulin & Leptin Signaling PTP1B->InsulinLeptin AppetiteSuppression Appetite Suppression InsulinLeptin->AppetiteSuppression WeightLoss_T Weight Loss AppetiteSuppression->WeightLoss_T GLP1_Agonists Liraglutide & Semaglutide GLP1R GLP-1 Receptor Activation GLP1_Agonists->GLP1R Satiety Increased Satiety & Reduced Appetite GLP1R->Satiety GastricEmptying Slowed Gastric Emptying GLP1R->GastricEmptying WeightLoss_G Weight Loss Satiety->WeightLoss_G GastricEmptying->WeightLoss_G Orlistat Orlistat Lipase Lipase Inhibition (Gastric & Pancreatic) Orlistat->Lipase FatAbsorption Reduced Fat Absorption Lipase->FatAbsorption CaloricDeficit Caloric Deficit FatAbsorption->CaloricDeficit WeightLoss_O Weight Loss CaloricDeficit->WeightLoss_O

Figure 1: Mechanisms of Action for Weight-Loss Compounds.

Comparative Efficacy: A Summary of Clinical Trial Data

The clinical efficacy of these compounds varies significantly, with the GLP-1 receptor agonists generally demonstrating superior weight loss results in large-scale clinical trials. Due to the discontinuation of its clinical development for obesity, data for Trodusquemine is limited to early-phase trials and preclinical studies.

CompoundTrialMean Weight LossPercentage of Patients Achieving ≥5% Weight LossPercentage of Patients Achieving ≥10% Weight Loss
Trodusquemine Phase 1 (NCT00509132, NCT00606112)Not a primary endpointNot reportedNot reported
Semaglutide STEP 1-14.9% (vs. -2.4% with placebo)[8]86.4% (vs. 31.5% with placebo)69.1% (vs. 12.0% with placebo)[8]
Liraglutide SCALE Obesity and Prediabetes-8.4 kg (vs. -2.8 kg with placebo)63.2% (vs. 27.1% with placebo)[8]33.1% (vs. 10.6% with placebo)[8]
Orlistat XENDOS-5.8 kg (vs. -3.0 kg with placebo) after 4 years[9]45% (vs. 28% with placebo) after 4 years[10]21% (vs. 10% with placebo) after 4 years[10]

Experimental Protocols: A Look into Key Clinical Trials

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key trials of each compound.

Trodusquemine: Phase 1 Safety and Tolerability Studies
  • Trial Identifiers: NCT00509132, NCT00606112

  • Study Design: These were Phase 1, single-dose, dose-escalation studies to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered Trodusquemine.

  • Participant Population: NCT00509132 enrolled healthy volunteers with a BMI of 27-40 kg/m ².[1] NCT00606112 enrolled overweight or obese patients with type 2 diabetes.[5]

  • Intervention: Single intravenous doses of Trodusquemine or placebo.

  • Primary Outcome Measures: The primary focus was on safety and tolerability, assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were also primary endpoints.

Semaglutide: STEP 1 Trial
  • Trial Identifier: NCT03548935

  • Study Design: A 68-week, randomized, double-blind, placebo-controlled, multinational trial.[7][11]

  • Participant Population: 1,961 adults with a BMI of 30 or greater, or 27 or greater with at least one weight-related comorbidity, who did not have diabetes.[7]

  • Intervention: Once-weekly subcutaneous injection of Semaglutide 2.4 mg or placebo, in conjunction with lifestyle intervention (counseling on a reduced-calorie diet and increased physical activity).[7][11]

  • Primary Outcome Measures: The co-primary endpoints were the percentage change in body weight from baseline to week 68 and the proportion of participants achieving a weight reduction of at least 5%.[7]

cluster_workflow STEP 1 Trial Workflow Screening Screening Randomization Randomization (2:1) Screening->Randomization Treatment 68-Week Treatment Period Randomization->Treatment Semaglutide_Arm Semaglutide 2.4 mg s.c. weekly + Lifestyle Intervention Treatment->Semaglutide_Arm Placebo_Arm Placebo s.c. weekly + Lifestyle Intervention Treatment->Placebo_Arm FollowUp 7-Week Follow-up Semaglutide_Arm->FollowUp Placebo_Arm->FollowUp Endpoint Primary Endpoint Assessment (Week 68) FollowUp->Endpoint

Figure 2: Simplified workflow for the STEP 1 clinical trial.
Liraglutide: SCALE Obesity and Prediabetes Trial

  • Trial Identifier: NCT01272219

  • Study Design: A 56-week, randomized, double-blind, placebo-controlled, multinational trial.[2][12]

  • Participant Population: 3,731 adults with a BMI of 30 or greater, or 27 or greater with dyslipidemia or hypertension, who did not have type 2 diabetes.[3]

  • Intervention: Once-daily subcutaneous injection of Liraglutide 3.0 mg or placebo, as an adjunct to a reduced-calorie diet and increased physical activity.[3]

  • Primary Outcome Measures: The three co-primary endpoints were the change in body weight, the proportion of participants losing at least 5% of their initial body weight, and the proportion of participants losing more than 10% of their initial body weight at 56 weeks.

Orlistat: XENDOS Trial
  • Trial Identifier: NCT00006465

  • Study Design: A 4-year, prospective, randomized, double-blind, placebo-controlled, multicenter study.[9][13]

  • Participant Population: 3,305 obese patients (BMI ≥30 kg/m ²).[9]

  • Intervention: Orlistat 120 mg three times daily or placebo, in conjunction with lifestyle changes (a hypocaloric diet and counseling on increased physical activity).[9][13]

  • Primary Outcome Measures: The primary endpoints were the time to the onset of type 2 diabetes and the change in body weight.[9]

Conclusion

Trodusquemine, with its unique mechanism of PTP1B inhibition, showed early promise in preclinical models for fat-specific weight loss. However, a lack of advanced clinical trial data for obesity makes a direct efficacy comparison with approved drugs challenging. Liraglutide and Semaglutide, as GLP-1 receptor agonists, have demonstrated substantial and clinically meaningful weight loss in large-scale trials, establishing them as highly effective pharmacotherapeutic options. Orlistat offers a modest but consistent weight loss effect through its mechanism of inhibiting dietary fat absorption.

For researchers and drug development professionals, the distinct mechanisms of action of these compounds highlight diverse therapeutic targets for obesity. While the GLP-1 receptor agonist class currently sets a high bar for efficacy, the novel approach of Trodusquemine suggests that targeting intracellular signaling pathways remains a promising avenue for future anti-obesity drug discovery. Further investigation into the long-term safety and efficacy of PTP1B inhibitors, should their development for obesity resume, will be critical to understanding their potential role in the therapeutic landscape.

References

Validating the Neuroprotective Effects of MSI-1436: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of MSI-1436 (Trodusquemine), a selective, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), against other potential therapeutic agents in preclinical models of neurodegenerative diseases.[1][2] By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of this compound.

Comparative Efficacy in Neurodegenerative Disease Models

The following tables summarize quantitative data on the neuroprotective effects of this compound and a comparator compound, Suramin, another PTP1B inhibitor, in preclinical models of Alzheimer's and Parkinson's disease. It is important to note that the data presented is compiled from separate studies and does not represent a head-to-head comparison in the same experimental setup.

Alzheimer's Disease Model

Table 1: Neuroprotective Effects in an Alzheimer's Disease Mouse Model

ParameterThis compound (Trodusquemine)Suramin
Animal Model hAPP-J20 miceNot available in a comparable AD model
Dosage & Administration 1 mg/kg, intraperitoneal injection, for 5 weeks-
Cognitive Improvement Improved motor learning and spatial memory-
Neuronal Protection Prevents hippocampal neuron loss-
Pathology Reduction Reduced Aβ plaque size in the hippocampus-
Anti-inflammatory Effects Reduced inflammation in the hippocampus-

Source: Compiled from multiple studies.[3][4][5]

Parkinson's Disease Model

Table 2: Neuroprotective Effects in a Parkinson's Disease Model

ParameterThis compound (Trodusquemine)Suramin
Animal Model Not available in a comparable PD model6-OHDA-induced zebrafish model
Dosage & Administration -10 μM pretreatment
Behavioral Improvement -Significantly reversed 6-OHDA-induced locomotor deficits
Neuronal Protection -Improved tyrosine hydroxylase (TH) levels
Mechanism of Action -Attenuated endoplasmic reticulum (ER) stress biomarkers

Source: Compiled from multiple studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Alzheimer's Disease Mouse Model (hAPP-J20)

The hAPP-J20 mouse model, which overexpresses human amyloid precursor protein (hAPP) with two familial Alzheimer's disease mutations, was utilized to assess the efficacy of this compound.[6][7]

Experimental Workflow:

cluster_0 Animal Model and Treatment cluster_1 Behavioral and Molecular Analysis cluster_2 Endpoint Analysis hAPP-J20_mice hAPP-J20 Mice (5 months old) Treatment This compound (1 mg/kg IP) or Vehicle (5 weeks) hAPP-J20_mice->Treatment Behavioral Motor Learning (RotaRod) Spatial Habituation Treatment->Behavioral Molecular Brain and Liver Tissue Analysis Treatment->Molecular Cognitive Assessment of Cognitive Improvement Behavioral->Cognitive Pathology Quantification of Aβ Plaques and Neuroinflammation Molecular->Pathology

Caption: Experimental workflow for evaluating this compound in the hAPP-J20 mouse model.

Protocol Details:

  • Animals: Male hAPP-J20 mice and wild-type littermates (5 months of age) were used.[4]

  • Drug Administration: Mice received intraperitoneal injections of this compound (1 mg/kg) or a vehicle control for 5 weeks.[4]

  • Behavioral Testing:

    • Motor Learning: Assessed using an accelerating RotaRod test.

    • Spatial Habituation: Evaluated in a PhenoTyper cage.[4]

  • Tissue Collection and Analysis:

    • Following behavioral testing, brain and liver tissues were collected.

    • Immunohistochemistry was performed on brain sections to quantify Aβ plaques and markers of astrogliosis.[8][9]

    • Western blot analysis was used to measure levels of proteins involved in neuronal signaling and inflammation.

Parkinson's Disease Zebrafish Model (6-OHDA)

The 6-hydroxydopamine (6-OHDA) induced zebrafish model of Parkinson's disease was used to evaluate the neuroprotective effects of Suramin.

Experimental Workflow:

cluster_0 Zebrafish Model and Treatment cluster_1 Behavioral and Molecular Analysis cluster_2 Endpoint Analysis Zebrafish Adult Zebrafish Pretreatment Suramin (10 µM) or Vehicle Zebrafish->Pretreatment Induction 6-OHDA Injection Pretreatment->Induction Locomotor Analysis of Locomotor Activity Induction->Locomotor TH_staining Whole-mount Immunohistochemistry for Tyrosine Hydroxylase (TH) Induction->TH_staining Behavior Quantification of Locomotor Deficits Locomotor->Behavior Neuron Assessment of Dopaminergic Neuron Survival TH_staining->Neuron

Caption: Experimental workflow for evaluating Suramin in a 6-OHDA zebrafish model.

Protocol Details:

  • Animals: Adult zebrafish were used for this study.

  • Drug Treatment: Zebrafish were pretreated with 10 µM Suramin or a vehicle control.

  • Induction of Parkinsonism: 6-hydroxydopamine (6-OHDA) was injected to induce dopaminergic neurodegeneration.

  • Behavioral Analysis: Locomotor activity was recorded and analyzed to assess motor deficits.

  • Immunohistochemistry: Whole-mount immunohistochemistry was performed to visualize and quantify tyrosine hydroxylase (TH)-positive dopaminergic neurons.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PTP1B. This enzyme plays a crucial role in negatively regulating insulin and leptin signaling pathways.[1] In the context of neurodegeneration, PTP1B inhibition is believed to exert its protective effects through multiple downstream pathways, including the reduction of neuroinflammation and the attenuation of endoplasmic reticulum (ER) stress.

PTP1B Signaling Pathway in Neuroprotection:

cluster_0 PTP1B Inhibition cluster_1 Downstream Effects cluster_2 Neuroprotective Outcomes This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits Insulin_Leptin Enhanced Insulin & Leptin Signaling PTP1B->Insulin_Leptin Leads to Neuroinflammation Reduced Neuroinflammation PTP1B->Neuroinflammation Leads to ER_Stress Decreased ER Stress PTP1B->ER_Stress Leads to Neuronal_Survival Increased Neuronal Survival Insulin_Leptin->Neuronal_Survival Neuroinflammation->Neuronal_Survival ER_Stress->Neuronal_Survival Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function

Caption: Simplified signaling pathway of this compound-mediated neuroprotection.

References

MSI-1436: A Comparative Analysis of its Regenerative Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of regenerative medicine, small molecules that can stimulate endogenous repair mechanisms are gaining significant attention. MSI-1436, a naturally occurring aminosterol, has emerged as a promising candidate for tissue regeneration, particularly in the context of cardiac and skeletal muscle injury. This guide provides a comprehensive comparison of this compound's regenerative potential with other therapeutic alternatives, supported by experimental data.

Mechanism of Action: PTP1B Inhibition

This compound functions as a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator in various signaling pathways, including those initiated by insulin and leptin.[2] By inhibiting PTP1B, this compound enhances the phosphorylation of receptor tyrosine kinases, thereby promoting downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][4] This mechanism is central to its observed regenerative effects. The ubiquitous expression of PTP1B suggests that this compound could have therapeutic applications across a wide range of tissues and injuries.[1]

Below is a diagram illustrating the signaling pathway modulated by this compound.

MSI1436_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) (Phosphorylated) RTK_inactive->RTK_active Autophosphorylation RTK_active->RTK_inactive Dephosphorylation Signaling Proliferation Survival Differentiation RTK_active->Signaling Activates PTP1B PTP1B PTP1B->RTK_active Inactivates MSI1436 This compound MSI1436->PTP1B Inhibits Ligand Growth Factor (e.g., Insulin) Ligand->RTK_inactive binds MI_Workflow Start Adult Mice Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Start->Ligation Confirmation Confirmation of Ischemia (ECG, Heart Color Change) Ligation->Confirmation Treatment Administration of this compound or Vehicle (Control) Confirmation->Treatment Monitoring Echocardiography to Assess Heart Function (e.g., at 24h, 28 days) Treatment->Monitoring Analysis Histological Analysis at Endpoint: - Infarct Size Measurement - Cardiomyocyte Proliferation (EdU, H3P staining) - Ventricular Wall Thickness Monitoring->Analysis End Data Interpretation Analysis->End

References

MSI-1436: A Novel Anti-Inflammatory Agent Compared to Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory properties of MSI-1436 (Trodusquemine) reveals a unique mechanism of action that sets it apart from conventional anti-inflammatory drugs. This comparison guide offers researchers, scientists, and drug development professionals an objective analysis of this compound against non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and TNF-alpha inhibitors, supported by experimental data.

This compound, a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B), has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism involves the modulation of key signaling pathways that regulate the production of inflammatory mediators. This guide will explore its performance in comparison to other widely used anti-inflammatory agents.

Mechanism of Action: A Differentiated Approach

Unlike traditional anti-inflammatory drugs that target enzymes like cyclooxygenases (NSAIDs) or broadly suppress the immune system (corticosteroids), this compound targets PTP1B, a key negative regulator of insulin and leptin signaling pathways that is also implicated in inflammatory processes. By inhibiting PTP1B, this compound has been shown to reduce the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines.

dot

This compound Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Receptor Receptor PTP1B PTP1B Receptor->PTP1B Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) PTP1B->Pro_inflammatory_Cytokines Promotes Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10, IL-4) PTP1B->Anti_inflammatory_Cytokines Inhibits This compound This compound This compound->PTP1B Inhibition Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokines->Inflammation Experimental_Workflow_Liver_Explant_Study Start Start Tissue_Collection Liver Explant Collection (Healthy & EMS Horses) Start->Tissue_Collection Treatment Treatment with this compound (1 µM) Tissue_Collection->Treatment Analysis Analysis of Inflammatory Markers Treatment->Analysis RT_qPCR RT-qPCR (Gene Expression) Analysis->RT_qPCR Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot End End RT_qPCR->End Western_Blot->End

Replicating Key Findings of Trodusquemine Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trodusquemine's performance with alternative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate the replication of pivotal research findings.

Trodusquemine (also known as MSI-1436) is a naturally derived aminosterol that has garnered significant interest for its therapeutic potential in a range of metabolic and age-related diseases.[1][2][3] By allosterically inhibiting PTP1B, a key negative regulator of insulin and leptin signaling, Trodusquemine has demonstrated promising effects in preclinical models of obesity, type 2 diabetes, and atherosclerosis.[1][4][5][6][7] This guide delves into the key experimental findings, compares Trodusquemine with other PTP1B inhibitors, and provides the necessary details to replicate and build upon this research.

Comparative Performance of PTP1B Inhibitors

The following table summarizes the in vitro potency of Trodusquemine and several other PTP1B inhibitors that have been investigated in preclinical or clinical settings. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.

InhibitorTypeTarget(s)Potency (IC50/Ki)Clinical Status
Trodusquemine (this compound) AminosterolPTP1BIC50: 0.6-1 µM[4]Phase 2[4]
DPM-1001 Small MoleculePTP1BIC50: 100 nM[8]Preclinical[8]
JTT-551 Small MoleculePTP1B, TCPTPKi: 0.22 µM (PTP1B), 9.3 µM (TCPTP)[9][10]Discontinued[11]
Ertiprotafib Small MoleculePTP1B, IKK-βIC50: 1.6-29 µM (PTP1B), 400 nM (IKK-β)[4][12]Phase 2 (Discontinued)[4][12]
KQ-791 Small MoleculePTP1B, TC-PTPNot publicly availablePhase 1[13][14][15]
ABBV-CLS-484 Small MoleculePTP1B, PTPN2IC50: 2.5 nM (PTP1B), 1.8 nM (PTPN2)[4]Not specified

Key Preclinical Findings of Trodusquemine

Trodusquemine has demonstrated significant efficacy in various preclinical animal models, primarily focusing on metabolic disorders.

Obesity and Diabetes

In murine models of diet-induced obesity (DIO), Trodusquemine treatment has been shown to suppress appetite, lead to fat-specific weight loss, and improve plasma insulin and leptin levels.[7][16] One study in DIO mice reported that a single dose of Trodusquemine led to a 20% reduction in body weight and a greater than 50% reduction in fat mass.[5] Chronic administration has also been shown to have a sustained anti-obesity effect.[16] These effects are attributed to its ability to enhance insulin and leptin signaling in both central and peripheral tissues.[7]

Atherosclerosis

Trodusquemine has also shown promise in mitigating atherosclerosis. In LDLR−/− mice, a model for atherosclerosis, both acute and chronic treatment with Trodusquemine attenuated the formation of atherosclerotic plaques.[5] This was accompanied by a reduction in circulating total cholesterol and triglycerides.[5] The mechanism is thought to involve the reduction of aortic inflammation and the hyperphosphorylation of aortic Akt/PKB and AMPKα.[5] Some studies have suggested that a single dose of the drug could reverse the effects of atherosclerosis in mice.[17]

Alternative PTP1B Inhibitors

Several other PTP1B inhibitors have been developed and tested, with varying degrees of success.

  • DPM-1001: An analog of Trodusquemine, DPM-1001, is a potent and orally bioavailable PTP1B inhibitor.[8] In diet-induced obese mice, daily oral or intraperitoneal administration of 5 mg/kg DPM-1001 for 50 days resulted in a 5% decrease in body weight and improved glucose tolerance and insulin sensitivity.[8]

  • JTT-551: This small molecule inhibitor showed good selectivity for PTP1B over other phosphatases and demonstrated hypoglycemic effects in db/db mice without affecting body weight.[9][10] However, its clinical development was discontinued.[11]

  • Ertiprotafib: While it reached Phase 2 clinical trials, Ertiprotafib was found to be a potent inhibitor of IKK-β in addition to PTP1B.[12][18] Its development was also discontinued.[11] Studies have suggested that its clinical efficacy may have been hampered by its tendency to cause aggregation of PTP1B.[19][20]

  • KQ-791: This inhibitor of both PTP1B and TC-PTP has been evaluated in Phase 1 clinical trials for type 2 diabetes and is also being explored for its potential in cancer immunotherapy.[14][15]

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for relevant experiments are provided below.

PTP1B Inhibition Assay (General Protocol)

This assay is used to determine the in vitro potency of a compound in inhibiting PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds and a known PTP1B inhibitor (positive control)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the wells of a 96-well plate.

  • Add the PTP1B enzyme to the wells and incubate to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the pNPP substrate.

  • Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

Diet-Induced Obesity (DIO) Mouse Model (General Protocol)

This model is commonly used to study the effects of compounds on obesity and related metabolic disorders.[21]

Animals and Diet:

  • Male C57BL/6J mice are often used as they are susceptible to DIO.

  • At 6-8 weeks of age, mice are placed on a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. Control mice are fed a standard chow diet.

Drug Administration:

  • Trodusquemine is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection due to its poor oral bioavailability.[1] Dosing regimens in published studies have ranged from 5-10 mg/kg.[1]

  • DPM-1001 can be administered orally or via i.p. injection.[8]

Endpoint Measurements:

  • Body Weight and Composition: Monitor body weight regularly. At the end of the study, body composition (fat mass and lean mass) can be determined using techniques like DEXA or NMR.

  • Food Intake: Measure daily or weekly food consumption.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.

  • Plasma Analysis: Collect blood samples to measure plasma levels of glucose, insulin, leptin, cholesterol, and triglycerides.

Atherosclerosis Mouse Model (LDLR−/−)

This model is used to investigate the development and potential reversal of atherosclerosis.[5]

Animals and Diet:

  • LDLR−/− mice on a C57BL/6J background are used.

  • Mice are fed a high-fat, high-cholesterol "Western" diet to accelerate the development of atherosclerotic plaques.

Experimental Design (Example from a Trodusquemine study): [5]

  • Chronic Treatment: Start drug administration before or at the same time as the Western diet to assess prevention of plaque formation.

  • Acute/Reversal Treatment: Allow plaques to develop for a period (e.g., 8 weeks) on the Western diet before initiating drug treatment to assess plaque regression.

  • Dosing: In one study, chronic treatment involved an initial 10 mg/kg i.p. injection of Trodusquemine followed by weekly 5 mg/kg injections. The acute treatment was a single 10 mg/kg i.p. injection.[5]

Endpoint Measurements:

  • Atherosclerotic Plaque Analysis: At the end of the study, euthanize the mice and perfuse the aorta. Quantify the plaque area in the aortic root or the entire aorta using staining techniques like Oil Red O.

  • Plasma Lipid Profile: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Inflammatory Markers: Assess the expression of inflammatory markers such as MCP-1 in the aorta via qPCR or immunohistochemistry.[5]

  • Signaling Pathway Analysis: Analyze the phosphorylation status of key signaling proteins like Akt and AMPK in aortic tissue by Western blotting.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Trodusquemine and a general experimental workflow for its evaluation.

Insulin Receptor Signaling Pathway

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor PTP1B PTP1B IRS IRS PI3K PI3K AKT Akt GLUT4 GLUT4 Vesicle Glucose_uptake Glucose Uptake

Leptin Receptor Signaling Pathway

LeptinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepR Leptin Receptor PTP1B PTP1B JAK2 JAK2 STAT3 STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Gene_Expression Gene Expression (e.g., POMC) STAT3_dimer->Gene_Expression translocates to nucleus and regulates

Experimental Workflow for Preclinical Evaluation of Trodusquemine

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation PTP1B_assay PTP1B Inhibition Assay (Determine IC50) Cell_based_assays Cell-based Assays (e.g., p-IR Western Blot) PTP1B_assay->Cell_based_assays Animal_model Select Animal Model (e.g., DIO mice, LDLR-/- mice) Cell_based_assays->Animal_model Treatment Trodusquemine Administration (Dose, Route, Frequency) Animal_model->Treatment Monitoring Monitor Phenotypes (Body Weight, Food Intake, etc.) Treatment->Monitoring Endpoint_analysis Endpoint Analysis (Plaque quantification, GTT, etc.) Monitoring->Endpoint_analysis Statistical_analysis Statistical Analysis Endpoint_analysis->Statistical_analysis Conclusion Draw Conclusions Statistical_analysis->Conclusion

References

Independent Validation of MSI-1436's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MSI-1436 (Trodusquemine) with alternative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental validation of these compounds, supported by quantitative data and detailed protocols.

Executive Summary

This compound (Trodusquemine) is a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound enhances downstream signaling, making it a promising therapeutic candidate for metabolic diseases, oncology, and regenerative medicine. This guide provides an independent validation of its mechanism of action by comparing its performance against other notable PTP1B inhibitors: Claramine, a structurally similar aminosterol; JTT-551 and Ertiprotafib, two small molecules that have entered clinical trials; and ABBV-CLS-484, a potent dual PTPN1/PTPN2 inhibitor.

Comparative Analysis of PTP1B Inhibitors

The efficacy of PTP1B inhibitors can be assessed by their potency in enzymatic assays (IC50/Ki), their effects in cellular models (e.g., enhancement of insulin receptor phosphorylation), and their therapeutic impact in in vivo models of disease.

Table 1: In Vitro Potency of PTP1B Inhibitors
CompoundTypeTarget(s)Potency (IC50/Ki)Selectivity
This compound (Trodusquemine) AminosterolPTP1BIC50: ~1 µM; Ki: 0.6 µM~200-fold over TCPTP[1]
Claramine AminosterolPTP1BIC50: 0.5 µMSelective for PTP1B over TCPTP[2]
JTT-551 Small MoleculePTP1B, TCPTPKi: 0.22 µM (PTP1B), 9.3 µM (TCPTP)~42-fold for PTP1B over TCPTP
Ertiprotafib Small MoleculePTP1B, IKK-βIC50: >20 µM (PTP1B), 400 nM (IKK-β)[3][4]Non-selective
ABBV-CLS-484 Small MoleculePTPN1 (PTP1B), PTPN2IC50: 2.5 nM (PTPN1), 1.8 nM (PTPN2)[5]Dual inhibitor
Table 2: In Vivo Efficacy of PTP1B Inhibitors in Rodent Models
CompoundAnimal ModelDose & RouteKey Findings
This compound (Trodusquemine) Diet-induced obese (DIO) mice5 mg/kg, i.p.Suppressed feeding and caused weight loss.[2]
Claramine Diabetic mice5 mg/kg, i.p.Restored glycemic control in glucose and insulin tolerance tests; suppressed feeding and caused weight loss.[2][6]
JTT-551 ob/ob miceSingle administrationEnhanced insulin receptor phosphorylation in the liver and reduced glucose levels.
Ertiprotafib Diabetic animal modelsN/ANormalized plasma glucose and insulin levels.[4]
ABBV-CLS-484 Murine cancer models3 to 100 mg/kg, oralGenerated robust anti-tumor immunity.[5]

Mechanism of Action and Signaling Pathways

PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively. Inhibition of PTP1B by compounds like this compound blocks this dephosphorylation, leading to prolonged activation of these pathways.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylates IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR MSI1436 This compound MSI1436->PTP1B Inhibits

PTP1B negatively regulates insulin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.

PTP1B Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA, 5 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include a solvent-only control.

  • Add the PTP1B enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PTP1B_Assay_Workflow start Start prep_plate Prepare 96-well plate with assay buffer and serial dilutions of inhibitor start->prep_plate add_enzyme Add PTP1B enzyme prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate add_substrate Add pNPP substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 minutes add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for PTP1B enzymatic inhibition assay.
Western Blotting for Insulin Receptor Phosphorylation

Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated insulin receptor (IR) phosphorylation in a cellular context.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • PTP1B inhibitor (e.g., this compound)

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (p-IR) and anti-total-IR (IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to ~80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with the PTP1B inhibitor or vehicle control for 1-2 hours.

  • Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse them.

  • Determine protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IR and total IR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of p-IR to total IR.

Conclusion

The available data from independent studies strongly support the mechanism of action of this compound as a selective and potent allosteric inhibitor of PTP1B. Its ability to enhance insulin signaling and exert beneficial effects in preclinical models of metabolic disease is well-documented. When compared to other PTP1B inhibitors, this compound demonstrates a favorable profile, particularly in terms of its allosteric mechanism which may offer advantages in specificity over active-site inhibitors. While compounds like ABBV-CLS-484 show higher potency, their dual PTPN1/PTPN2 inhibition presents a different therapeutic strategy. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic potential of these different PTP1B-targeting agents.

References

Safety Operating Guide

Proper Disposal of MSI-1436: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for MSI-1436 (Trodusquemine), ensuring the safety of laboratory personnel and the protection of the environment.

While the Safety Data Sheet (SDS) for this compound lactate classifies it as not a hazardous substance or mixture, it is imperative to follow established laboratory waste disposal protocols to maintain a safe working environment and adhere to local and institutional regulations.

Key Safety and Handling Information

Before proceeding with disposal, it is essential to be aware of the proper handling and storage conditions for this compound. This information is crucial for minimizing risks and ensuring the stability of the compound.

ParameterSolid FormIn Solvent
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years-80°C for 6 months, -20°C for 1 month
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, solution, or contaminated material) and the specific regulations of your institution and locality. The following procedures provide a general framework for safe disposal.

Solid this compound Waste

Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.

Procedure:

  • Consult Local Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on disposing of non-hazardous solid chemical waste.

  • Packaging:

    • Place the solid this compound in a clearly labeled, sealed container.

    • The label should include the full chemical name ("this compound" or "Trodusquemine"), the quantity, and the date.

    • Use a container that is compatible with the chemical and will prevent leakage.

  • Waste Collection:

    • Arrange for pickup by your institution's hazardous waste management service. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your EHS office.

This compound Solutions

Aqueous solutions of this compound, if deemed non-hazardous by your institution, may have specific disposal routes. However, caution should be exercised.

Procedure:

  • Assess Concentration: The concentration of the this compound solution is a key factor. Highly concentrated solutions should be treated as chemical waste.

  • Neutralization (if applicable): While this compound is not a strong acid or base, some institutional protocols may require pH neutralization of all aqueous waste before disposal.

  • Sanitary Sewer Disposal (Use with Extreme Caution):

    • VERIFY PERMISSIBILITY: This is the most critical step. Confirm with your institution's EHS department if drain disposal of small quantities of non-hazardous, water-soluble chemicals is permitted. Many institutions prohibit the drain disposal of any laboratory chemical, regardless of its hazard classification.

    • If permitted, flush with copious amounts of cold water to dilute the solution significantly. A general guideline is a 20-fold excess of water.

  • Chemical Waste Collection (Recommended):

    • If drain disposal is not permitted or if you are uncertain, collect the this compound solution in a designated, labeled waste container.

    • The label should clearly state "Aqueous Waste: this compound" and list the approximate concentration and volume.

    • Arrange for pickup by your institution's hazardous waste management service.

Contaminated Materials

Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be disposed of carefully to prevent accidental exposure.

Procedure:

  • Segregation: Collect all contaminated materials in a designated, sealed bag or container.

  • Labeling: Clearly label the container as "Contaminated Lab Waste with this compound."

  • Disposal:

    • For materials contaminated with trace amounts, disposal in the regular laboratory trash may be acceptable, but this must be confirmed with your institution's EHS guidelines.

    • For materials with significant contamination, it is best practice to dispose of them through your institution's chemical waste stream.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Containment and Absorption:

    • For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the liquid.

    • For solid spills, carefully sweep the material, avoiding the creation of dust.

  • Decontamination:

    • Clean the spill area with a suitable solvent, such as alcohol, followed by a thorough wash with soap and water.

  • Waste Disposal:

    • Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed, labeled container.

    • Dispose of the container through your institution's chemical waste management program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MSI1436_Disposal_Workflow start Start: this compound Waste Generated waste_form Identify Waste Form start->waste_form solid Solid this compound waste_form->solid Solid solution This compound Solution waste_form->solution Solution contaminated Contaminated Material waste_form->contaminated Contaminated Material package_solid Package in Labeled, Sealed Container solid->package_solid check_drain Is Drain Disposal of Non-Hazardous Chemicals Permitted by EHS? solution->check_drain check_trace Is Contamination Trace Level? contaminated->check_trace collect_solid Arrange for Chemical Waste Pickup package_solid->collect_solid end End: Waste Disposed collect_solid->end drain_disposal Flush with Copious Amounts of Water check_drain->drain_disposal Yes collect_solution Collect in Labeled Aqueous Waste Container check_drain->collect_solution No / Uncertain drain_disposal->end pickup_solution Arrange for Chemical Waste Pickup collect_solution->pickup_solution pickup_solution->end lab_trash Dispose in Labeled Regular Lab Trash (If Permitted by EHS) check_trace->lab_trash Yes collect_contaminated Collect in Labeled Sealed Container check_trace->collect_contaminated No / Significant lab_trash->end pickup_contaminated Arrange for Chemical Waste Pickup collect_contaminated->pickup_contaminated pickup_contaminated->end

This compound Disposal Decision Workflow

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MSI-1436
Reactant of Route 2
Reactant of Route 2
MSI-1436

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.